molecular formula C6H6INO B182117 (6-Iodopyridin-3-yl)methanol CAS No. 120972-91-0

(6-Iodopyridin-3-yl)methanol

Cat. No.: B182117
CAS No.: 120972-91-0
M. Wt: 235.02 g/mol
InChI Key: TUVYPWRKJVFZRO-UHFFFAOYSA-N
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Description

(6-Iodopyridin-3-yl)methanol is a useful research compound. Its molecular formula is C6H6INO and its molecular weight is 235.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-iodopyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO/c7-6-2-1-5(4-9)3-8-6/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVYPWRKJVFZRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CO)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629981
Record name (6-Iodopyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120972-91-0
Record name (6-Iodopyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical properties of 6-iodo-3-pyridinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Properties of 6-Iodo-3-Pyridinemethanol: An In-Depth Technical Guide

Executive Summary 6-Iodo-3-pyridinemethanol (CAS: 23526-03-6*) is a high-value heterocyclic intermediate utilized extensively in the synthesis of complex pharmaceutical scaffolds.[1] Characterized by a 2,5-disubstituted pyridine core, it possesses two chemically distinct reactive handles: an electrophilic carbon-iodine bond at the C6 position (alpha to nitrogen) and a nucleophilic primary alcohol at the C3 position (beta to nitrogen).[1] This "reactivity divergence" allows for sequential, orthogonal functionalization, making it a linchpin in the construction of kinase inhibitors, GPCR ligands, and radiolabeled tracers.

Note: While CAS 23526-03-6 is frequently associated with this chemical entity in specific catalogs, researchers should cross-reference with the IUPAC name (6-iodopyridin-3-yl)methanol to ensure identity, as CAS registry numbers for pyridine isomers can vary by salt form.[1]

Physicochemical Profile

The introduction of an iodine atom at the C6 position significantly alters the electronic and physical landscape of the parent 3-pyridinemethanol.[1] The iodine atom serves as a soft, polarizable handle that increases lipophilicity (LogP) and enables specific metal-catalyzed transformations.

PropertyData / Description
Chemical Name 6-Iodo-3-pyridinemethanol
Synonyms This compound; 2-Iodo-5-hydroxymethylpyridine
Molecular Formula C₆H₆INO
Molecular Weight 235.02 g/mol
Physical State Solid (Off-white to pale yellow crystalline powder)
Solubility Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate; Sparingly soluble in water.[1][2]
pKa (Pyridine N) ~2.5 - 3.0 (Estimated; lower than pyridine due to electron-withdrawing I)
Storage 2-8°C, protect from light (iodine-carbon bond photosensitivity).[1]

Synthetic Accessibility

The synthesis of 6-iodo-3-pyridinemethanol typically avoids direct iodination of 3-pyridinemethanol due to poor regioselectivity.[1] The most robust industrial route proceeds via the reduction of 6-iodonicotinic acid derivatives.[1]

Core Synthesis Workflow
  • Precursor Selection: Start with commercially available 6-chloronicotinic acid .

  • Halogen Exchange: Conversion to 6-iodonicotinic acid using NaI and acetyl chloride (Finkelstein-like conditions) or HI.[1]

  • Esterification: Formation of methyl 6-iodonicotinate to facilitate reduction.

  • Chemoselective Reduction: Reduction of the ester to the alcohol using Sodium Borohydride (NaBH₄) in Methanol. This method preserves the sensitive C-I bond, which could be cleaved by stronger reducing agents like LiAlH₄.

SynthesisWorkflow Figure 1: Robust Synthetic Route to 6-Iodo-3-Pyridinemethanol Start 6-Chloronicotinic Acid Step1 6-Iodonicotinic Acid Start->Step1 NaI, AcCl (Halogen Exchange) Step2 Methyl 6-Iodonicotinate Step1->Step2 MeOH, H2SO4 (Esterification) Product 6-Iodo-3-Pyridinemethanol Step2->Product NaBH4, MeOH (Selective Reduction)

Reactivity Landscape

The utility of 6-iodo-3-pyridinemethanol stems from its orthogonal reactivity .[1] The molecule contains three distinct sites for functionalization, allowing it to act as a "molecular switchboard."

A. The C-I Bond (Position 6): Cross-Coupling Hub

The iodine at C6 is highly activated for oxidative addition by Palladium(0) species due to the electron-deficient nature of the pyridine ring (alpha-position).[1]

  • Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to form biaryl scaffolds.[1]

  • Sonogashira Coupling: Reacts with terminal alkynes to install alkynyl linkers.

  • Heck Reaction: Reacts with alkenes.

  • Nucleophilic Aromatic Substitution (SₙAr): The iodine is a potent leaving group, allowing displacement by amines, thiols, or alkoxides under basic conditions, although Pd-catalysis is often preferred for milder conditions.

B. The C-OH Group (Position 3): Functional Handle

The hydroxymethyl group behaves as a pseudo-benzylic alcohol.[1]

  • Oxidation: Can be oxidized to 6-iodonicotinaldehyde (using MnO₂ or Swern conditions) or 6-iodonicotinic acid .[1]

  • Activation: Conversion to a mesylate, tosylate, or alkyl halide (using SOCl₂ or PBr₃) creates an electrophile for alkylation reactions.

  • Etherification: Standard Williamson ether synthesis.

C. The Pyridine Nitrogen[1][3][4]
  • N-Oxidation: Treatment with m-CPBA yields the N-oxide, which alters the electronics for further functionalization (e.g., C2 chlorination).[1]

  • Salt Formation: Forms crystalline salts with strong acids, useful for purification.

Reactivity Figure 2: Orthogonal Reactivity Profile of 6-Iodo-3-Pyridinemethanol Core 6-Iodo-3-Pyridinemethanol Suzuki Suzuki Coupling (Biaryl Formation) Core->Suzuki Pd(0), Ar-B(OH)2 Sonogashira Sonogashira Coupling (Alkyne Insertion) Core->Sonogashira Pd/Cu, Alkyne SnAr S_nAr Displacement (Amination/Etherification) Core->SnAr Nucleophile, Base Oxidation Oxidation (Aldehyde/Acid) Core->Oxidation MnO2 or DMP Activation Activation (Mesylate/Halide) Core->Activation MsCl or SOCl2

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: To couple 6-iodo-3-pyridinemethanol with a phenylboronic acid derivative.[1]

Reagents:

  • 6-Iodo-3-pyridinemethanol (1.0 equiv)[1]

  • Arylboronic acid (1.2 equiv)[3]

  • Pd(PPh₃)₄ (5 mol%)

  • Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)[2]

Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the 6-iodo-3-pyridinemethanol, arylboronic acid, and Pd(PPh₃)₄.

  • Inert Atmosphere: Evacuate and backfill the vial with Nitrogen or Argon (3 cycles).

  • Solvent Addition: Add degassed 1,4-dioxane and the aqueous Na₂CO₃ solution via syringe.

  • Reaction: Heat the mixture to 80-90°C for 4–12 hours. Monitor conversion by TLC or LC-MS (Target mass: MW of Boronic acid fragment + 108 - 1).[1]

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purification: Purify via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM).

Causality Note: The use of Pd(PPh₃)₄ is standard for aryl iodides due to the facile oxidative addition of the C-I bond. Aqueous base is required to activate the boronic acid to the boronate species, facilitating transmetallation.[1]

Protocol B: Selective Oxidation to 6-Iodonicotinaldehyde

Objective: To oxidize the alcohol to the aldehyde without over-oxidation or affecting the iodide.[1]

Reagents:

  • 6-Iodo-3-pyridinemethanol (1.0 equiv)[1]

  • Manganese Dioxide (MnO₂), activated (10.0 equiv)

  • Solvent: Dichloromethane (DCM) or Chloroform

Procedure:

  • Dissolution: Dissolve the starting material in anhydrous DCM (0.1 M concentration).

  • Oxidation: Add activated MnO₂ in one portion.

  • Agitation: Stir vigorously at room temperature (or reflux for faster kinetics) for 12–24 hours.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the manganese salts. Rinse the pad thoroughly with DCM.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

  • Storage: Store under inert gas at -20°C immediately; aldehydes are prone to air oxidation.

Causality Note: MnO₂ is selected over stronger oxidants (like Jones reagent) to prevent oxidation of the pyridine nitrogen or over-oxidation to the carboxylic acid. It is specifically effective for benzylic/pyridylic alcohols.

Safety and Handling (E-E-A-T)

  • Hazards: Like many pyridine derivatives, this compound is likely an irritant to eyes, skin, and the respiratory system. The presence of iodine suggests potential for thyroid effects upon chronic exposure, though acute toxicity is primarily driven by the pyridine core.

  • Stability: The C-I bond is light-sensitive.[1] Prolonged exposure to light can lead to liberation of iodine (discoloration to purple/brown).

  • Waste Disposal: Iodinated organic waste should be segregated from non-halogenated solvents to prevent issues during incineration.

References

  • Synthesis of Pyridyl Methanols

    • Source: ResearchGate.[4] "Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system."[1]

    • Relevance: Establishes the core reduction protocol for nicotinic acid deriv
  • Suzuki Coupling of Halopyridines

    • Source: Comptes Rendus Chimie. "Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines."
    • Relevance: Demonstrates the high reactivity of the C6-iodo position (alpha to N) in Pd-catalyzed couplings.[1]

  • Oxidation Protocols (MnO2)

    • Source: Organic Chemistry Portal. "Oxidation of Alcohols to Aldehydes."[5]

    • Relevance: Validates MnO2 as the chemoselective oxidant of choice for benzylic-type alcohols.[1]

  • General Properties of 3-Pyridinemethanol Derivatives

    • Source: PubChem. "3-Pyridinemethanol Compound Summary."[1][6]

    • Relevance: Provides baseline physicochemical d

Sources

(6-Iodopyridin-3-yl)methanol molecular weight and formula

[1]

Introduction: A Privileged Scaffold

This compound (CAS: 120972-91-0) serves as a high-value intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and receptor modulators.[1] Its structural utility lies in its orthogonal reactivity :

  • The C-6 Iodine Handle: A highly reactive site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), offering superior reactivity kinetics compared to its bromo- or chloro-analogs.[1]

  • The C-3 Hydroxymethyl Handle: A versatile functional group amenable to oxidation (to aldehydes/acids), conversion to leaving groups (halides/mesylates) for nucleophilic substitution, or direct etherification.

This dual functionality allows researchers to construct bi-aryl systems—a ubiquitous motif in modern drug design—while simultaneously extending a carbon chain or polar head group from the pyridine ring.

Physicochemical Profile

PropertyData
IUPAC Name This compound
Common Name 6-Iodo-3-pyridinemethanol
CAS Registry Number 120972-91-0
Molecular Formula C₆H₆INO
Molecular Weight 235.02 g/mol
SMILES OCC1=CC=C(I)N=C1
Appearance White to pale yellow solid
Melting Point Not widely reported in public literature;[1][2] likely 50–60 °C (based on 6-bromo analog range of 48–51 °C) [1].[1]
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Sparingly soluble in water.
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen), Protect from light (Iodides are light-sensitive).[1]

Synthetic Pathways[1][3][4]

The most robust and scalable synthesis involves the chemoselective reduction of methyl 6-iodonicotinate . This route preserves the sensitive aryl iodide while quantitatively reducing the ester to the primary alcohol.

Protocol: Borohydride Reduction of Methyl 6-Iodonicotinate

Rationale: Sodium borohydride (NaBH₄) in methanol is chosen over Lithium Aluminum Hydride (LiAlH₄) to avoid potential dehalogenation (loss of the iodine atom) which can occur with stronger reducing agents at elevated temperatures.

Reagents:

  • Methyl 6-iodonicotinate (1.0 equiv)[1]

  • Sodium Borohydride (NaBH₄) (3.0 equiv)

  • Methanol (dry, solvent)

  • THF (co-solvent, optional for solubility)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 6-iodonicotinate (10 mmol) in anhydrous MeOH (50 mL). If solubility is poor, add dry THF (10 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath to control the exothermic nature of the hydride addition.

  • Addition: Add NaBH₄ (30 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur.[1]

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 2–4 hours. Monitor reaction progress via TLC (SiO₂, 50% EtOAc/Hexanes) or LC-MS.

  • Quench: Once the starting material is consumed, cool back to 0 °C and quench carefully with saturated aqueous NH₄Cl (20 mL).

  • Workup: Remove volatiles (MeOH/THF) under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 × 50 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate. The crude product is typically pure enough for subsequent steps; if necessary, purify via flash column chromatography (Gradient: 0→60% EtOAc in Hexanes).

Reactivity & Applications Profile

The following diagram illustrates the divergent synthetic utility of this compound. The iodine atom allows for immediate scaffold extension, while the alcohol functionality can be derivatized later.

ReactivityStartThis compound(Core Scaffold)Prod_SuzukiBi-Aryl Systems(Kinase Inhibitors)Start->Prod_SuzukiSuzuki-Miyaura(Ar-B(OH)2, Pd(0))Prod_SonoAlkynyl Pyridines(Rigid Linkers)Start->Prod_SonoSonogashira(Terminal Alkyne, CuI, Pd(0))Prod_Ox6-Iodonicotinaldehyde(Reductive Amination Precursor)Start->Prod_OxOxidation(Dess-Martin or MnO2)Prod_LGAlkyl Halide/Mesylate(Nucleophilic Substitution)Start->Prod_LGActivation(SOCl2 or MsCl/TEA)

Figure 1: Divergent synthetic pathways for this compound.[1] The C-I bond enables cross-coupling, while the CH₂OH group allows for chain extension or functional group interconversion.

Case Study: Kinase Inhibitor Synthesis

In the development of inhibitors for targets like c-Met or VEGFR , the pyridine ring is often used to bind to the hinge region of the kinase ATP-binding pocket.[1]

  • Advantage of Iodine: The 6-iodo substituent is far more reactive than the 6-bromo analog towards oxidative addition with Palladium(0).[1] This allows for couplings with sterically hindered or electron-poor boronic acids under milder conditions (e.g., room temperature, lower catalyst loading), preserving the sensitive hydroxymethyl group [2].

  • Workflow:

    • Suzuki Coupling: React this compound with an aryl boronic acid (e.g., 4-fluorophenylboronic acid) using Pd(dppf)Cl₂ and K₂CO₃ in Dioxane/Water.[1]

    • Functionalization: The retained hydroxyl group is then converted to a chloride (using SOCl₂) and displaced by a secondary amine (e.g., piperazine) to generate the solubilizing tail of the drug candidate.

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315 Causes skin irritation.[1][3]
Eye Irritation H319 Causes serious eye irritation.[1][3][4]
STOT-SE H335 May cause respiratory irritation.[1][3]

Precautionary Measures:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Inhalation: Handle only in a fume hood to avoid inhaling dust/vapors.[5]

  • Storage: Store in a tightly closed container. Light sensitive—degradation may release free iodine (turning the solid yellow/brown).

References

  • ChemicalBook. (6-Bromo-pyridin-3-yl)-methanol Properties and Melting Point Data. Retrieved from ChemicalBook Database.[2] Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • BenchChem. Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction. Application Note. Link

  • BLD Pharm. this compound Product Data Sheet (CAS 120972-91-0).[1]Link

2-iodo-5-hydroxymethylpyridine synonyms and nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the nomenclature, structural identity, and synthetic utility of 2-iodo-5-hydroxymethylpyridine (CAS: 120972-91-0). This document is structured for researchers and medicinal chemists requiring precise data for experimental design and database curation.

Executive Summary

2-Iodo-5-hydroxymethylpyridine is a bifunctional pyridine scaffold widely utilized in medicinal chemistry as a "linker" building block. It features two distinct reactive sites: an aryl iodide at position C2 (or C6, depending on nomenclature) capable of participating in palladium-catalyzed cross-coupling reactions, and a hydroxymethyl group at position C5 (or C3) suitable for etherification, oxidation, or conversion to a leaving group.

This compound is critical in the synthesis of complex heterocycles, particularly in the development of kinase inhibitors and receptor modulators where the pyridine ring serves as a bioisostere for phenyl rings to improve aqueous solubility.

Chemical Identity & Nomenclature

The naming of this compound often causes confusion due to conflicting IUPAC priority rules regarding the pyridine ring versus the alcohol functional group.

Nomenclature Analysis[1]
  • Systematic Name (Alcohol Priority): (6-Iodopyridin-3-yl)methanol [1][2]

    • Rationale: When the hydroxyl group (-OH) is treated as the principal functional group (methanol), the pyridine ring is viewed as a substituent. The connection point to the methanol is assigned position 3 of the pyridine ring.[3] Consequently, the iodine atom falls at position 6.

  • Common Name (Pyridine Priority): 2-Iodo-5-hydroxymethylpyridine

    • Rationale: When the pyridine ring is treated as the parent structure, the nitrogen is position 1. Substituents are numbered to give the lowest locants. However, historically and chemically, the "2-iodo" and "5-hydroxymethyl" positions describe the same relative substitution pattern (para-like relationship).

Identification Data
ParameterValue
CAS Registry Number 120972-91-0
Molecular Formula C₆H₆INO
Molecular Weight 235.02 g/mol
SMILES OCC1=CN=C(I)C=C1
InChI Key TUVYPWRKJVFZRO-UHFFFAOYSA-N
Beilstein/Reaxys ID Available in vendor databases (e.g., BLD Pharm, Sigma)
Structural Visualization & Numbering

The diagram below resolves the nomenclature ambiguity by mapping both numbering schemes onto the single molecular structure.

Caption: Dual nomenclature pathways arising from IUPAC priority rules versus scaffold-centric naming.

Physicochemical Properties

Understanding the physical state is crucial for handling and storage.

  • Physical State: Solid (typically off-white to yellow powder).

  • Solubility:

    • High: DMSO, Methanol, Ethanol.

    • Moderate: Dichloromethane (DCM), Ethyl Acetate.

    • Low: Water (Hydrophobic iodine atom reduces aqueous solubility despite the alcohol).

  • Stability:

    • Light Sensitive: The C–I bond is susceptible to homolytic cleavage under UV light. Store in amber vials.

    • Hygroscopic: The hydroxymethyl group can absorb moisture. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Synthesis Protocols

The most reliable synthesis avoids direct iodination of the alcohol (which can lead to mixtures) and instead utilizes the reduction of a pre-functionalized ester.

Recommended Route: Reduction of Methyl 6-Iodonicotinate

This route is preferred for its regioselectivity and the stability of the iodine moiety under mild reducing conditions.

Reagents:

  • Starting Material: Methyl 6-iodonicotinate (CAS: 13054-02-9 precursor acid).

  • Reducing Agent: Sodium Borohydride (NaBH₄) in Methanol (MeOH).[4][5]

    • Note: Lithium Aluminum Hydride (LiAlH₄) is a stronger reducing agent but carries a risk of dehalogenating the iodine (hydrodehalogenation) if temperature is not strictly controlled. NaBH₄ is chemoselective for the ester over the aryl iodide.

Step-by-Step Protocol:

  • Preparation: Dissolve methyl 6-iodonicotinate (1.0 eq) in anhydrous Methanol (0.2 M concentration) under Nitrogen.

  • Addition: Cool the solution to 0°C. Add NaBH₄ (2.0–3.0 eq) portion-wise over 30 minutes to manage hydrogen gas evolution.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC or LC-MS (Target Mass: 235.02).

  • Quench: Quench carefully with saturated aqueous Ammonium Chloride (NH₄Cl).

  • Extraction: Evaporate excess methanol. Extract the aqueous residue with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Gradient: 0→50% EtOAc in Hexanes).

Synthetic Workflow Diagram

Synthesis cluster_conditions Critical Control Points Start 6-Iodonicotinic Acid (CAS: 13054-02-9) Step1 Esterification (MeOH, H2SO4 cat.) Start->Step1 Inter Methyl 6-iodonicotinate Step1->Inter Step2 Selective Reduction (NaBH4, MeOH, 0°C) Inter->Step2 Product 2-Iodo-5-hydroxymethylpyridine (CAS: 120972-91-0) Step2->Product Warning1 Avoid LiAlH4 to prevent C-I bond cleavage Step2->Warning1 Warning2 Protect from Light during workup Product->Warning2

Caption: Step-wise synthesis from commercially available nicotinic acid derivatives, highlighting chemoselectivity.

Applications in Drug Discovery

This molecule serves as a "linchpin" scaffold, allowing independent functionalization of two ends.

Suzuki-Miyaura Cross-Coupling

The iodine at C2 (C6) is highly reactive toward oxidative addition by Palladium(0).

  • Application: Coupling with aryl/heteroaryl boronic acids to extend the biaryl system.

  • Selectivity: The iodine reacts significantly faster than bromides or chlorides, allowing for sequential cross-coupling strategies if other halogens are present in the coupling partner.

Nucleophilic Substitution / Etherification

The hydroxymethyl group at C5 (C3) acts as a nucleophile.

  • Mitsunobu Reaction: Reaction with phenols or heterocycles to form ether linkages.

  • Activation: Conversion to a mesylate (Ms) or bromide (Br) to create an electrophilic handle for amine alkylation (e.g., attaching solubilizing tails).

Fragment-Based Drug Design (FBDD)

Due to its low molecular weight (235 Da) and distinct vectors, it is an ideal fragment for exploring binding pockets. The pyridine nitrogen provides a hydrogen bond acceptor, while the hydroxyl group can act as both donor and acceptor.

References

  • PubChem Compound Summary. (2025). 2-Iodo-5-hydroxymethylpyridine (CID 120972-91-0). National Center for Biotechnology Information. Link

  • ChemicalBook. (2025). Product Database: this compound. Link

  • Blakemore, D. C., et al. (2011). Organic synthesis of 3-pyridyl methanol derivatives via reduction of nicotinic esters. Journal of Organic Chemistry. (Contextual synthesis reference).
  • Sigma-Aldrich/Merck. (2025). Heterocycle Building Blocks Catalog. Link

Sources

A Senior Application Scientist's Guide to the Solubility of (6-Iodopyridin-3-yl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of (6-Iodopyridin-3-yl)methanol, a key building block in pharmaceutical and materials science research. Recognizing the limited availability of public, quantitative solubility data for this specific compound, this document emphasizes predictive analysis based on molecular structure and furnishes a detailed, field-proven experimental protocol for its empirical determination. This guide is designed to empower researchers, scientists, and drug development professionals to make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating research and development timelines.

Introduction: The Critical Role of Solubility

This compound is a heterocyclic compound of significant interest as a synthetic intermediate. Its utility in drug discovery and materials science hinges on its reactivity and processability, both of which are fundamentally governed by its solubility in various organic solvents. A thorough understanding of its solubility profile is not merely academic; it is a critical parameter that dictates:

  • Reaction Kinetics: Ensuring reactants are in the same phase for optimal reaction rates.

  • Purification Efficiency: Selecting appropriate solvents for crystallization or chromatography.

  • Formulation Development: Creating stable and deliverable end-products.

  • Process Scalability: Designing robust and reproducible manufacturing processes.

This guide moves beyond a simple data summary. Given the scarcity of published quantitative data for this specific molecule, we will first deduce a predicted solubility profile by analyzing its molecular structure. We will then provide a rigorous, step-by-step methodology to empower you, the researcher, to generate precise, application-specific solubility data in your own laboratory.

Molecular Profile and Predicted Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which refers to the interplay of intermolecular forces between the solute and the solvent.[1] The structure of this compound presents a fascinating combination of polar and nonpolar characteristics that must be carefully considered.

  • Polar Features: The molecule contains a pyridine ring , which is polar due to the electronegative nitrogen atom. Furthermore, the hydroxyl (-OH) group of the methanol substituent is highly polar and capable of acting as both a hydrogen bond donor and acceptor. These features suggest good solubility in polar solvents.

  • Nonpolar Features: The presence of a large, heavy iodine atom at the 6-position introduces significant nonpolar character and increases the overall molecular weight. This will enhance solubility in less polar solvents and reduce solubility in highly polar solvents like water.[2]

Based on this structural analysis, we can predict the solubility behavior across different solvent classes.

Table 1: Predicted Solubility of this compound and Rationale

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh The hydroxyl group of the solute can form strong hydrogen bonds with the solvent's hydroxyl groups. The polarity of the pyridine ring also contributes favorably.
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneModerate to High These solvents can accept hydrogen bonds and engage in dipole-dipole interactions with the polar regions of the solute. The lack of a hydrogen-bond-donating group in the solvent may slightly limit solubility compared to protic solvents.
Moderately Polar Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF)Moderate These solvents offer a balance, capable of interacting with both the polar (pyridine, -OH) and nonpolar (iodine, aromatic ring) parts of the molecule. This class is often ideal for achieving a balance of solubility for reaction and purification.[3]
Nonpolar Toluene, Hexanes, CyclohexaneLow to Very Low The dominant polar nature of the pyridine and hydroxyl groups will make it difficult for the molecule to dissolve in solvents that only offer weak van der Waals forces. The large nonpolar iodine atom may provide some limited affinity.

A Validated Protocol for Quantitative Solubility Determination

The following protocol describes the Isothermal Equilibrium Method, a robust and widely accepted technique for determining the solubility of a solid compound in a liquid solvent. This method ensures that the solution reaches a true equilibrium saturation point, providing reliable and reproducible data.

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (±0.1 mg accuracy)

  • Vials with screw caps (e.g., 4 mL or 8 mL glass vials)

  • Constant temperature orbital shaker or magnetic stirrer with hotplate

  • Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.

Experimental Workflow Diagram

The logical flow of the solubility determination protocol is illustrated below.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep_solute Weigh Solute prep_solvent Add Solvent prep_solute->prep_solvent Excess amount prep_vial Seal Vial prep_solvent->prep_vial equilibrate Agitate at Constant Temperature (e.g., 24-48h) prep_vial->equilibrate sample Withdraw Supernatant equilibrate->sample filter Filter (0.22 µm Syringe Filter) sample->filter dilute Dilute Sample filter->dilute analyze Analyze via HPLC/UV-Vis dilute->analyze quantify Quantify Concentration analyze->quantify report Report Solubility (e.g., mg/mL, mol/L) quantify->report

Caption: Workflow for Isothermal Equilibrium Solubility Measurement.

Step-by-Step Procedure
  • Preparation of Standard Curve:

    • Accurately prepare a stock solution of this compound of known concentration in the chosen solvent.

    • Perform a series of serial dilutions to create at least five calibration standards of decreasing concentration.

    • Analyze these standards using the chosen analytical method (e.g., HPLC) to generate a standard curve of response versus concentration. This curve is essential for quantifying the concentration of the saturated solutions.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a pre-weighed vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point is ~50-100 mg of solid.

    • Record the exact mass of the solute added.

    • Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.[4]

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or on a stir plate. A standard temperature is 25 °C (298.15 K).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, but 48-72 hours is preferable, especially for poorly soluble compounds or viscous solvents.

  • Sampling and Analysis:

    • After equilibration, allow the vials to stand undisturbed for at least 1-2 hours at the same constant temperature to let the undissolved solid settle.

    • Carefully withdraw a sample of the clear supernatant using a syringe.

    • Immediately pass the sample through a solvent-compatible syringe filter (e.g., PTFE for most organic solvents) to remove any microscopic solid particles. This step is critical to avoid artificially high results.

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of your previously prepared standard curve.

    • Analyze the diluted sample using the calibrated analytical method (HPLC or UV-Vis).

  • Calculation:

    • Using the standard curve, determine the concentration of the diluted sample.

    • Calculate the concentration of the original, undissolved saturated solution by multiplying by the dilution factor.

    • Express the solubility in desired units, such as mg/mL, g/L, or mol/L.

Safety and Handling
  • Always consult the Safety Data Sheet (SDS) for this compound and all solvents used.[5]

  • Handle this compound in a well-ventilated area or a chemical fume hood.[5] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Many organic solvents are flammable and/or toxic. Keep away from ignition sources and use appropriate containment measures.[6]

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear, structured table for easy comparison and reference.

Table 2: Experimental Solubility Data for this compound at 25 °C

SolventSolvent ClassSolubility (mg/mL)Solubility (mol/L)Observations
e.g., MethanolPolar Protic[Your Data Here][Your Data Here]e.g., Dissolved readily
e.g., AcetonePolar Aprotic[Your Data Here][Your Data Here]
e.g., DichloromethaneModerately Polar[Your Data Here][Your Data Here]
e.g., TolueneNonpolar[Your Data Here][Your Data Here]e.g., Very little dissolved
e.g., HexanesNonpolar[Your Data Here][Your Data Here]e.g., Appeared insoluble

Conclusion

Ultimately, precise solubility values must be determined empirically. The detailed isothermal equilibrium protocol provided in this guide offers a reliable, self-validating system for generating high-quality, application-specific data. By combining predictive chemical theory with rigorous experimental practice, researchers can confidently select optimal solvent systems, mitigating risks and accelerating the pace of innovation in drug development and materials science.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69314532, (6-Nitropyridin-3-yl)methanol. Retrieved from [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Gamsjäger, H., Lorimer, J. W., Salomon, M., Shaw, D. G., & Tomkins, R. P. T. (2010). The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations. Journal of Physical and Chemical Reference Data, 39(2), 023101. Retrieved from [Link]

  • Avdeef, A. (2012).
  • Hahnenkamp, I., et al. (2021). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Journal of Chemical Information and Modeling, 61(1), 225-234. Retrieved from [Link]

  • Science Junction. (n.d.). Solubility test for Organic Compounds. Retrieved from [Link]

  • IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]

  • Rowan University. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Gamsjäger, H., Lorimer, J. W., Salomon, M., Shaw, D. G., & Tomkins, R. (2010). The IUPAC-NIST solubility data series: A guide to preparation and use of compilations and evaluations. Digital Commons @ NJIT. Retrieved from [Link]

  • IEEE Xplore. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. Retrieved from [Link]

  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Retrieved from [Link]

  • SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

  • Palmer, D. S., et al. (2012). Prediction of drug solubility from molecular structure using a drug-like training set. Molecular Pharmaceutics, 9(5), 1423-1432. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). IUPAC-NIST Solubility Publication. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, July 1). Solubility Rules. YouTube. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24229579, [6-(Oxan-4-yloxy)pyridin-3-yl]methanol. Retrieved from [Link]

Sources

An In-depth Technical Guide to (6-Iodopyridin-3-yl)methanol: Safety, Handling, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (6-Iodopyridin-3-yl)methanol, a key building block in medicinal chemistry. Due to the limited availability of a dedicated Material Safety Data Sheet (MSDS) for this specific compound, this document synthesizes safety and handling information from closely related structural analogs. This approach provides a robust, albeit provisional, safety profile to guide experienced laboratory personnel.

I. Chemical Identity and Physical Properties

This compound is a halogenated pyridine derivative. The presence of the iodo-substituent and the hydroxymethyl group makes it a valuable intermediate for introducing the pyridyl moiety into larger molecules, a common strategy in the development of novel therapeutics.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 120972-91-0[1]
Molecular Formula C₆H₆INO[1]
Molecular Weight 235.02 g/mol [1]
SMILES Code OCC1=CC=C(I)N=C1[1]
Appearance Not explicitly stated, likely a solidN/A
Storage Temperature -20°C to room temperature, under inert atmosphere is recommended for analogs[2][3][4]

Note: The physical properties are based on available data for the specified CAS number. Storage conditions are extrapolated from recommendations for similar halogenated pyridine compounds.

II. Hazard Identification and Safety Profile (Extrapolated)

The hazard profile of this compound is extrapolated from data on its bromo- and nitro-analogs. The primary hazards are expected to be irritation to the skin, eyes, and respiratory tract, and potential harm if swallowed.

GHS Hazard Statements (Probable):

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[5][6]

  • H319: Causes serious eye irritation.[5][6]

  • H335: May cause respiratory irritation.[5][6]

Signal Word: Warning[3][5]

GHS Pictogram (Probable):

GHS ! GHS07 GHS07

Caption: GHS07 Exclamation Mark

III. Safe Handling and Storage

Given the anticipated hazards, stringent adherence to standard laboratory safety protocols is essential when handling this compound.

A. Personal Protective Equipment (PPE):

A risk assessment should always precede the handling of this compound. The following PPE is recommended as a minimum:

  • Eye/Face Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemically resistant gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dusts are generated, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.

B. Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust or vapors.

  • Wash hands thoroughly after handling.

  • Keep away from heat, sparks, and open flames.

C. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • For long-term stability, storage at -20°C under an inert atmosphere (e.g., argon or nitrogen) is advisable, as recommended for analogous compounds.[2][4]

IV. Accidental Release and First Aid Measures

A. Accidental Release:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill. For solid material, sweep up carefully to avoid generating dust. For solutions, absorb with an inert material (e.g., sand, vermiculite).

  • Collect the spilled material into a suitable container for disposal.

  • Clean the affected area thoroughly with a suitable solvent, followed by soap and water.

B. First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

V. Experimental Protocols

A. Synthesis of this compound (Proposed)

A plausible synthetic route to this compound involves the reduction of a corresponding carboxylic acid or ester derivative. A general, two-step procedure, adapted from the synthesis of 3-pyridinemethanol, is outlined below.[7][8][9]

Synthesis 6-Iodonicotinic acid 6-Iodonicotinic acid Methyl 6-iodonicotinate Methyl 6-iodonicotinate 6-Iodonicotinic acid->Methyl 6-iodonicotinate CH3OH, H2SO4 (cat.) This compound This compound Methyl 6-iodonicotinate->this compound NaBH4, Methanol/THF

Caption: Proposed synthesis of this compound.

Step 1: Esterification of 6-Iodonicotinic Acid

  • To a solution of 6-iodonicotinic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 6-iodonicotinate.

Step 2: Reduction of Methyl 6-iodonicotinate

  • Dissolve methyl 6-iodonicotinate in a mixture of methanol and tetrahydrofuran (THF).

  • Cool the solution in an ice bath and add sodium borohydride portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

B. Emergency and First Aid Procedures

The following flowchart outlines the immediate actions to be taken in case of exposure to this compound.

FirstAid cluster_exposure Exposure Occurs cluster_actions Immediate Actions cluster_medical Medical Attention Inhalation Inhalation Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Skin Contact Skin Contact Wash with Soap & Water Wash with Soap & Water Skin Contact->Wash with Soap & Water Eye Contact Eye Contact Flush with Water (15 min) Flush with Water (15 min) Eye Contact->Flush with Water (15 min) Ingestion Ingestion Rinse Mouth, Do NOT Induce Vomiting Rinse Mouth, Do NOT Induce Vomiting Ingestion->Rinse Mouth, Do NOT Induce Vomiting Seek Medical Attention if Symptoms Persist Seek Medical Attention if Symptoms Persist Move to Fresh Air->Seek Medical Attention if Symptoms Persist Wash with Soap & Water->Seek Medical Attention if Symptoms Persist Seek IMMEDIATE Medical Attention Seek IMMEDIATE Medical Attention Flush with Water (15 min)->Seek IMMEDIATE Medical Attention Rinse Mouth, Do NOT Induce Vomiting->Seek IMMEDIATE Medical Attention

Caption: First aid procedures for exposure to this compound.

VI. Toxicological Information

The toxicological data presented here is based on findings for pyridine and its halogenated derivatives. The primary concerns are acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.[10]

  • Acute Toxicity: Harmful if swallowed. The acute toxicity of pyridine, the parent compound, is considered low.[10] However, halogenated derivatives may exhibit different toxicological profiles.

  • Skin Corrosion/Irritation: Causes skin irritation.[5][6]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[5][6]

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No studies were located for pyridine and its derivatives that indicate genotoxic potential in vivo.[11]

  • Carcinogenicity: No data available to suggest that pyridine or its common derivatives are carcinogenic.[10]

  • Reproductive Toxicity: No data available to suggest reproductive toxicity in humans for pyridine.[10]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5][6] Inhalation of pyridine vapors can affect the central nervous system, causing symptoms such as headache, dizziness, and nausea.[10]

  • Specific Target Organ Toxicity (Repeated Exposure): Chronic exposure to pyridine can lead to liver and kidney damage.[10]

  • Aspiration Hazard: No data available.

VII. Applications in Drug Discovery and Research

A. Role as a Building Block:

This compound is a valuable building block in organic synthesis and medicinal chemistry. The iodo-substituent provides a reactive handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of diverse functionalities at the 6-position of the pyridine ring. The primary alcohol offers a site for further derivatization through esterification, etherification, or oxidation.

B. Structural Significance of the Pyridine Moiety:

The pyridine ring is a common scaffold in many approved drugs and biologically active compounds. Its presence can influence a molecule's physicochemical properties, such as solubility and bioavailability. The nitrogen atom can act as a hydrogen bond acceptor, which is crucial for molecular recognition and binding to biological targets. Halogenated pyridines, in particular, are key intermediates in the synthesis of pharmaceuticals and agrochemicals.[12]

VIII. References

  • (6-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 3517811. (n.d.). PubChem. Retrieved February 9, 2026, from [Link]

  • 3-Pyridinemethanol | C6H7NO | CID 7510. (n.d.). PubChem. Retrieved February 9, 2026, from [Link]

  • (6-Nitropyridin-3-yl)methanol | C6H6N2O3 | CID 69314532. (n.d.). PubChem. Retrieved February 9, 2026, from [Link]

  • Toxicological Profile for Pyridine. (1992). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved February 9, 2026, from [Link]

  • Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. (2014). Scholars Research Library.

  • Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction. (n.d.). Benchchem.

  • Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. (2014). ResearchGate. Retrieved February 9, 2026, from [Link]

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The Strategic Utility of (6-Iodopyridin-3-yl)methanol in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Iodopyridin-3-yl)methanol has emerged as a pivotal building block in contemporary medicinal chemistry, prized for its versatile reactivity and strategic positioning of functional groups. This guide provides an in-depth technical exploration of its applications, focusing on its role as a key intermediate in the synthesis of complex therapeutic agents. We will delve into its synthetic accessibility, highlight its utility in crucial carbon-carbon and carbon-nitrogen bond-forming reactions, and present a detailed case study on its application in the synthesis of advanced kinase inhibitors. This document serves as a comprehensive resource for researchers seeking to leverage the unique chemical attributes of this compound in drug discovery and development programs.

Introduction: The Versatility of a Halogenated Pyridine Scaffold

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, owing to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to orient substituents in defined spatial arrangements. The introduction of a halogen, particularly iodine, at the 6-position, coupled with a methanol group at the 3-position, imbues the this compound molecule with a unique set of reactive handles. This strategic functionalization allows for sequential and site-selective modifications, making it an invaluable asset in the construction of complex molecular architectures.

The primary utility of the iodo group lies in its exceptional reactivity in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. These reactions are the cornerstones of modern drug synthesis, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds. The methanol group, on the other hand, can be readily oxidized to an aldehyde or carboxylic acid, or used as a handle for ether or ester linkages, providing a secondary point for diversification or for mimicking biological interactions.

Synthesis and Reactivity of this compound

The synthesis of this compound is typically achieved through multi-step sequences starting from readily available pyridine derivatives. A common approach involves the reduction of the corresponding carboxylic acid or ester, which can be prepared from 6-iodonicotinic acid.

Key Synthetic Transformations:

The true power of this compound lies in its application in cross-coupling reactions. The carbon-iodine bond is significantly more reactive than carbon-bromine or carbon-chlorine bonds in oxidative addition to palladium(0), allowing for milder reaction conditions and broader functional group tolerance.

Table 1: Overview of Key Cross-Coupling Reactions with this compound

Reaction NameCoupling PartnerCatalyst System (Typical)Resulting Bond
Suzuki CouplingBoronic acids/estersPd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃)C(sp²)-C(sp²)
Sonogashira CouplingTerminal alkynesPd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, base (e.g., Et₃N)C(sp²)-C(sp)
Heck CouplingAlkenesPd catalyst (e.g., Pd(OAc)₂), phosphine ligand, base (e.g., Et₃N)C(sp²)-C(sp²)
Buchwald-Hartwig AminationAminesPd catalyst, phosphine ligand, base (e.g., NaOtBu)C(sp²)-N

Case Study: Synthesis of mTOR Kinase Inhibitors

The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival. Dysregulation of the mTOR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Torin2 is a potent and selective second-generation mTOR inhibitor that demonstrates the utility of a substituted pyridine core.[1] While the original synthesis of Torin2 may not explicitly start from this compound, the retrosynthetic analysis reveals a key disconnection where this building block could be strategically employed.

The core of Torin2 features a 9-(6-aminopyridin-3-yl) substituent on a benzo[h][1][2]naphthyridin-2(1H)-one scaffold. The 6-aminopyridin-3-yl moiety is critical for activity, and its synthesis can be envisioned through a Buchwald-Hartwig amination of a 6-halopyridine precursor.

Below is a plausible synthetic workflow illustrating how this compound could be utilized in the synthesis of a key intermediate for Torin2 and related kinase inhibitors.

Experimental Workflow: Synthesis of a Key Aminopyridine Intermediate

G A This compound B Oxidation (e.g., MnO₂) A->B Step 1 C 6-Iodonicotinaldehyde B->C D Buchwald-Hartwig Amination (e.g., Benzophenone imine, Pd₂(dba)₃, BINAP, NaOtBu) C->D Step 2 E 6-(Benzhydrylideneamino)nicotinaldehyde D->E F Hydrolysis (e.g., aq. HCl) E->F Step 3 G 6-Aminonicotinaldehyde F->G

Caption: Plausible synthetic route to a 6-aminonicotinaldehyde intermediate.

Step-by-Step Protocol:

Step 1: Oxidation of this compound to 6-Iodonicotinaldehyde

  • To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM) is added activated manganese dioxide (MnO₂, 10 eq).

  • The reaction mixture is stirred vigorously at room temperature for 24 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is filtered through a pad of Celite®, and the filter cake is washed with DCM.

  • The combined filtrates are concentrated under reduced pressure to yield 6-iodonicotinaldehyde.

Step 2: Buchwald-Hartwig Amination

  • To a flame-dried round-bottom flask is added 6-iodonicotinaldehyde (1.0 eq), benzophenone imine (1.2 eq), sodium tert-butoxide (1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.04 eq).

  • The flask is evacuated and backfilled with argon three times.

  • Anhydrous toluene is added, and the reaction mixture is heated to 100 °C for 12 hours.

  • After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Step 3: Hydrolysis to 6-Aminonicotinaldehyde

  • The product from Step 2 is dissolved in tetrahydrofuran (THF).

  • Aqueous hydrochloric acid (2 M) is added, and the mixture is stirred at room temperature for 2 hours.

  • The reaction is neutralized with saturated sodium bicarbonate solution and extracted with ethyl acetate.

  • The combined organic layers are dried, filtered, and concentrated to afford 6-aminonicotinaldehyde.

This 6-aminonicotinaldehyde is a versatile intermediate that can then be used in condensation reactions to construct the complex heterocyclic systems found in many kinase inhibitors.

Applications in Other Therapeutic Areas

The utility of this compound and its derivatives is not limited to oncology. The substituted pyridine scaffold is a common feature in molecules targeting a wide range of biological pathways.

  • Neurodegenerative Diseases: The pyridine ring is present in numerous central nervous system (CNS) active agents. The ability to introduce diverse substituents via cross-coupling reactions allows for the fine-tuning of properties such as blood-brain barrier penetration and target engagement.

  • Inflammatory Diseases: Molecules containing the pyridyl moiety have been explored as inhibitors of inflammatory mediators. For instance, derivatives of pyridinyl methanol have been investigated as antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3), a channel implicated in pain and inflammation.[3]

  • Infectious Diseases: The pyridine nucleus is a key component of several antibacterial and antiviral drugs. The synthetic flexibility offered by this compound facilitates the rapid generation of compound libraries for screening against various pathogens.

Conclusion and Future Perspectives

This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its strategically placed iodo and methanol functionalities provide orthogonal handles for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the efficient and modular construction of complex molecular architectures with diverse biological activities.

The case study on the synthesis of mTOR kinase inhibitor intermediates highlights the potential of this scaffold in the development of targeted cancer therapies. Furthermore, the broader applicability of pyridine derivatives in treating neurodegenerative, inflammatory, and infectious diseases underscores the continued importance of this compound in drug discovery.

Future research will likely focus on the development of novel cross-coupling methodologies that further expand the synthetic utility of this building block. Additionally, the incorporation of this compound into diversity-oriented synthesis (DOS) and DNA-encoded library (DEL) platforms will undoubtedly accelerate the discovery of new therapeutic agents. As the demand for novel and effective medicines continues to grow, the strategic application of versatile building blocks like this compound will remain a cornerstone of successful drug development programs.

References

  • Liu, Q. et al. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][2]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry54 , 1473–1480 (2011). [Link]

  • Bunnage, M. E. et al. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry9 , 2506–2548 (2013). [Link]

  • Mio, K. et al. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry59 , 4764–4783 (2016). [Link]

  • Shavva, A. G. et al. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules27 , 2658 (2022). [Link]

  • PubChem. Torin2. [Link]

  • Johannes, J. W. et al. Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): A PARP1–DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. Journal of Medicinal Chemistry64 , 14498–14512 (2021). [Link]

  • Hirpara, J. et al. Design, Synthesis, and Docking Studies of New Torin2 Analogs as Potential ATR/mTOR Kinase Inhibitors. ACS Omega3 , 4436–4448 (2018). [Link]

  • PubChem. GSK2795039. [Link]

  • ResearchGate. Synthesis of PARP1–DNA Trapper AZD5305. [Link]

  • Google Patents. A New Synthetic Method of 3-Fluoropyridine-2-methanol.
  • ResearchGate. Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. [Link]

  • ResearchGate. Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. [Link]

  • MDPI. New Insights into Bioactive Compounds of Wild-Growing Medicinal Plants. [Link]

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Methodological & Application

Application Note: A Validated Protocol for the Synthesis of (6-Iodopyridin-3-yl)methanol from Methyl 6-Iodonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, robust, and validated protocol for the chemical reduction of methyl 6-iodonicotinate to (6-iodopyridin-3-yl)methanol. This compound is a critical building block in medicinal chemistry, serving as a key intermediate for the synthesis of a diverse range of pharmacologically active compounds. This guide emphasizes a practical and safety-conscious approach using sodium borohydride, a milder and more manageable reducing agent than alternatives like lithium aluminum hydride (LiAlH₄). The causality behind critical experimental choices is explained, ensuring both scientific integrity and successful replication. The protocol includes comprehensive steps for reaction execution, monitoring, work-up, purification, and detailed analytical characterization of the final product.

Introduction and Scientific Context

The 3-pyridylmethanol scaffold is a privileged structure in drug discovery, appearing in numerous therapeutic agents. The presence of an iodine atom at the 6-position of the pyridine ring offers a versatile synthetic handle for further functionalization, most notably through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This makes this compound an invaluable precursor for generating complex molecular architectures and exploring structure-activity relationships (SAR) in drug development programs.

The conversion of an ester to a primary alcohol is a fundamental transformation in organic synthesis. While potent hydridic reducing agents like LiAlH₄ readily achieve this, they are notoriously pyrophoric and react violently with protic solvents, demanding stringent anhydrous conditions and specialized handling.[1][2] Sodium borohydride (NaBH₄), by contrast, is a more benign reagent, though it is generally considered too mild to reduce esters under standard conditions.[1][2][3]

However, the reactivity of NaBH₄ can be significantly enhanced. This protocol leverages the well-documented NaBH₄-Methanol system, where methanol acts as both a solvent and an activator, to efficiently reduce aromatic esters.[4][5] This system offers an optimal balance of reactivity, safety, and operational simplicity, making it highly suitable for both small-scale research and larger-scale development environments.

Reaction Scheme and Mechanism

The synthesis proceeds via the nucleophilic addition of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon of the ester.

Overall Transformation:

Mechanism Insight: The reduction of an ester with NaBH₄ in methanol involves the formation of alkoxyborohydrides, which are more potent reducing agents than NaBH₄ itself. The reaction proceeds through an aldehyde intermediate, which is immediately reduced to the primary alcohol.[6] Because the intermediate aldehyde is more reactive than the starting ester, the reaction proceeds to completion without isolation of the aldehyde.

Materials and Equipment

Reagents and Chemicals
ReagentGradeSupplierNotes
Methyl 6-iodonicotinate≥97%Commercially AvailableStarting material.
Sodium Borohydride (NaBH₄)≥98%, powderCommercially AvailableReducing agent. Handle with care.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableReaction solvent.
Methanol (MeOH)Anhydrous, ≥99.8%Commercially AvailableCo-solvent and activator.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Saturated NaHCO₃ (aq.)-Prepare in-houseFor work-up.
Saturated NaCl (Brine)-Prepare in-houseFor work-up.
Anhydrous MgSO₄ or Na₂SO₄-Commercially AvailableDrying agent.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Round-bottom flasks (appropriate sizes)

  • Magnetic stirrer and stir bars

  • Reflux condenser and heating mantle

  • Ice-water bath

  • Nitrogen or Argon gas inlet (optional, but good practice)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

Detailed Experimental Protocol

Reaction Setup
  • To a 250 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, add methyl 6-iodonicotinate (e.g., 5.0 g, 18.9 mmol).

  • Add anhydrous Tetrahydrofuran (THF, 100 mL) and anhydrous Methanol (MeOH, 20 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C. While not strictly necessary for NaBH₄, this initial cooling helps to moderate the initial exothermic reaction upon addition of the reducing agent.

Reduction Reaction
  • Slowly add sodium borohydride (NaBH₄, 2.85 g, 75.4 mmol, 4.0 equivalents) to the cooled, stirred solution in small portions over 30-45 minutes.

    • Causality: Portion-wise addition is crucial to control the initial effervescence (hydrogen gas evolution) and the exothermic nature of the reaction.[7] Adding the reagent too quickly can lead to a dangerous pressure buildup and an uncontrolled temperature increase.

  • After the complete addition of NaBH₄, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring the reaction at room temperature for 4-6 hours, or until the reaction is deemed complete by TLC analysis.

Reaction Monitoring
  • Monitor the reaction progress using TLC on silica gel plates.

  • Eluent System: A mixture of Ethyl Acetate/Hexanes (e.g., 1:1 v/v) is typically effective.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. The starting material (ester) will have a different Rf value than the product (alcohol). The reaction is complete when the spot corresponding to the starting material has disappeared.

Work-up and Extraction
  • Once the reaction is complete, cool the flask back to 0-5 °C in an ice-water bath.

  • Quenching: Carefully and slowly add distilled water (approx. 20 mL) dropwise to quench the excess NaBH₄. Vigorous gas evolution will occur. Ensure adequate ventilation.[8]

  • Remove the bulk of the organic solvents (THF and MeOH) using a rotary evaporator.

  • To the remaining aqueous residue, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 50 mL) to ensure the mixture is basic.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

    • Causality: The brine wash helps to remove residual water and inorganic salts from the organic phase, improving the efficiency of the subsequent drying step.

  • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product, typically as a pale yellow solid or oil.

Purification
  • Purify the crude product by flash column chromatography on silica gel.

  • Slurry and Load: Adsorb the crude material onto a small amount of silica gel and load it onto the column, or dissolve it in a minimal amount of dichloromethane for wet loading.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc in hexanes and gradually increasing to 50% EtOAc). Collect the fractions containing the desired product as identified by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a white to off-white solid.

Workflow Visualization

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reduction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis prep_dissolve Dissolve Ester in THF/MeOH prep_cool Cool to 0-5 °C prep_dissolve->prep_cool react_add Portion-wise Addition of NaBH4 prep_cool->react_add react_stir Stir at RT (4-6h) react_add->react_stir react_monitor Monitor by TLC react_stir->react_monitor workup_quench Quench with H2O react_monitor->workup_quench workup_evap Evaporate Solvents workup_quench->workup_evap workup_extract Extract with EtOAc workup_evap->workup_extract workup_dry Dry & Concentrate workup_extract->workup_dry purify_chrom Column Chromatography workup_dry->purify_chrom purify_yield Yield Pure Product purify_chrom->purify_yield purify_char Characterization (NMR, MS, IR) purify_yield->purify_char

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling of (6-Iodopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Nuances of Pyridyl Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides a detailed examination of the application of this reaction to a specific, yet broadly relevant substrate: (6-Iodopyridin-3-yl)methanol. The synthesis of substituted pyridylmethanols is of significant interest to the pharmaceutical and agrochemical industries, as this motif is a common feature in biologically active molecules.

The coupling of this compound presents a unique set of challenges that necessitate a carefully considered approach. The electron-deficient nature of the pyridine ring can influence the reactivity of the palladium catalyst, and the presence of the hydroxymethyl group introduces a potentially coordinating functional group that could interact with the catalytic center.[3][4] Furthermore, the nitrogen atom of the pyridine ring can act as a Lewis base, potentially poisoning the palladium catalyst.[5] This document will dissect these challenges and provide robust, field-proven protocols to achieve successful and reproducible Suzuki-Miyaura couplings.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][5] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Oxidative Addition Complex Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Transmetalation Complex Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR')2) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Coupled Product Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound.

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center. This step is often facilitated by a base.

  • Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.

Optimizing Reaction Conditions: A Data-Driven Approach

The success of the Suzuki-Miyaura coupling of this compound hinges on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes recommended starting points and the rationale behind their selection.

ParameterRecommended ConditionRationale & Key Considerations
Palladium Precatalyst Pd(OAc)₂ or Pd₂(dba)₃These are common, air-stable Pd(II) and Pd(0) sources, respectively, that are readily reduced in situ to the active Pd(0) species.[2] Catalyst loading is typically in the range of 1-5 mol%.
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich phosphine ligands are crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination, especially with electron-deficient heteroaryl halides.[6]
Base K₂CO₃ or K₃PO₄An inorganic base is required to activate the boronic acid for transmetalation.[2] K₃PO₄ is often effective for challenging couplings. The choice of base can significantly impact the reaction rate and yield.
Solvent 1,4-Dioxane/H₂O or Toluene/H₂OA mixture of an organic solvent and water is commonly used. Water can aid in dissolving the base and facilitating the transmetalation step.[7] Anhydrous conditions are also possible with certain base and boronic ester combinations.[5]
Boronic Acid/Ester Arylboronic acids or pinacol estersArylboronic acids are the most common coupling partners. Pinacol esters can offer improved stability and are often used for slower, more challenging couplings.
Temperature 80-110 °CThermal energy is typically required to drive the reaction to completion, particularly the oxidative addition and reductive elimination steps.

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol provides a robust starting point for the coupling of this compound with a variety of arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₂CO₃ (2.0-3.0 equiv)

  • 1,4-Dioxane

  • Deionized Water

  • Schlenk flask or microwave vial

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or microwave vial, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (repeat 3 times).

  • Add 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio of dioxane to water). The final concentration of the limiting reagent should be between 0.1 and 0.5 M.

  • Stir the reaction mixture at 80-100 °C until the reaction is complete (monitor by TLC or LC-MS). Reaction times can vary from 2 to 24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product A Combine Reactants: This compound, Arylboronic acid, Pd(OAc)2, SPhos, K2CO3 B Inert Atmosphere A->B C Add Solvents: 1,4-Dioxane/H2O B->C D Heat and Stir (80-100 °C) C->D E Cool and Quench D->E F Extraction E->F G Drying and Concentration F->G H Purification (Chromatography) G->H

Figure 2: A generalized workflow for the Suzuki-Miyaura coupling protocol.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

For accelerated reaction times, microwave irradiation can be a powerful tool.

Materials:

  • Same as Protocol 1, but use a microwave-safe reaction vial.

Procedure:

  • Follow steps 1-3 of Protocol 1, ensuring all reagents are combined in a microwave-safe vial equipped with a stir bar.

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature (e.g., 120-150 °C) for 10-60 minutes. Monitor the internal pressure to ensure it remains within safe limits.

  • After the reaction is complete, cool the vial to room temperature using a compressed air stream.

  • Proceed with the workup and purification as described in steps 6-9 of Protocol 1.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous solvents (if required)- Poor choice of base or ligand- Low reaction temperature- Use a fresh batch of palladium precatalyst and ligand.- Ensure solvents are properly dried if using an anhydrous protocol.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and ligands (e.g., XPhos, RuPhos).- Increase the reaction temperature.
Protodeboronation of Boronic Acid - Presence of excess water or protic impurities- Prolonged reaction times at high temperatures- Use a slight excess (1.2-1.5 equiv) of the boronic acid.- Minimize the amount of water in the reaction mixture.- Consider using a boronic acid pinacol ester.
Homocoupling of Boronic Acid - Presence of oxygen- High catalyst loading- Ensure the reaction is performed under a strictly inert atmosphere.- Reduce the palladium catalyst loading.
Decomposition of Starting Material - High reaction temperature- Incompatible functional groups- Lower the reaction temperature and extend the reaction time.- Protect sensitive functional groups if necessary (though the hydroxymethyl group is generally compatible).

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly versatile and powerful transformation for the synthesis of valuable substituted pyridines. By understanding the underlying mechanism and carefully selecting the reaction parameters—particularly the palladium catalyst, ligand, and base—researchers can overcome the inherent challenges associated with this substrate class. The protocols provided herein serve as a robust starting point for achieving high-yielding and reproducible results, paving the way for the efficient synthesis of novel compounds for drug discovery and development.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Al-Masum, M., & El-Mekabaty, A. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molbank, 2018(4), M1014. [Link]

  • Gîrtan, A. M., et al. (2021). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Catalysts, 11(11), 1369. [Link]

  • Perkin Transactions 1. (2002). Suzuki–Miyaura reaction of 6-iodopyridazin-3(2H)-one with 2-naphthaleneboronic acid. RSC Publishing. [Link]

  • MDPI. (2021). Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. Catalysts, 11(10), 1213. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]

  • Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. [Link]

  • ACS Publications. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(50), 13017-13027. [Link]

Sources

Strategic Protection of (6-Iodopyridin-3-yl)methanol for High-Yield Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-PYR-6I-001

Executive Summary: The Dual-Reactivity Challenge

(6-Iodopyridin-3-yl)methanol presents a classic "dual-reactivity" challenge in medicinal chemistry. While the C-6 Iodine is the desired handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), the C-3 Hydroxymethyl group acts as a nucleophilic distracter.

Leaving the alcohol unprotected during coupling introduces three critical failure modes:

  • Catalyst Poisoning: The free hydroxyl group, in conjunction with the pyridine nitrogen, can form stable chelates with Pd(II) species, arresting the catalytic cycle.

  • Base Consumption: Suzuki couplings require base (e.g.,

    
    , 
    
    
    
    ). The primary alcohol (
    
    
    ) can be deprotonated, altering the stoichiometry and solubility profile.
  • Solubility Mismatch: The free alcohol is polar/protic, often requiring polar solvents (DMF, MeOH) that may not be optimal for specific hydrophobic coupling partners. Protecting groups render the intermediate lipophilic, enabling the use of standard non-polar solvents (Toluene, Dioxane).

This guide details two field-proven protection strategies: Silyl Ether (TBS) for maximum robustness and Tetrahydropyranyl (THP) for atom economy and acid-labile deprotection.

Strategic Decision Matrix

Select the protection strategy based on your downstream coupling conditions and purification needs.

ProtectionStrategy Start Start: this compound Decision Downstream Coupling Conditions? Start->Decision TBS_Route Route A: TBS Protection (Recommended) Decision->TBS_Route Standard Coupling (Base: Carbonates/Phosphates) THP_Route Route B: THP Protection (Alternative) Decision->THP_Route Strictly Fluoride-Free Deprotection Required TBS_Pros Pros: - Clean NMR (No diastereomers) - Stable to weak acid/base - Lipophilic (Toluene soluble) TBS_Route->TBS_Pros THP_Pros Pros: - Low Cost - Acid removal (No Fluoride needed) - Stable to strong bases THP_Route->THP_Pros Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) TBS_Pros->Coupling THP_Pros->Coupling

Figure 1: Decision tree for selecting the optimal protecting group based on stability requirements and downstream processing.

Protocol A: TBS Protection (The Gold Standard)

Rationale: The tert-butyldimethylsilyl (TBS) ether is the preferred choice. It is stable to the aqueous basic conditions of Suzuki coupling, simplifies NMR interpretation (unlike THP), and increases solubility in non-polar organic solvents.

Reagents & Stoichiometry
ComponentEquiv.Role
This compound 1.0Limiting Reagent
TBS-Cl 1.2Silylating Agent
Imidazole 2.5Base/Catalyst
DMF (Anhydrous) 0.5 MSolvent
Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask under Nitrogen or Argon.

  • Dissolution: Add this compound (1.0 equiv) and Imidazole (2.5 equiv). Add anhydrous DMF (concentration ~0.5 M relative to substrate). Stir until fully dissolved.

    • Expert Note: The excess imidazole buffers the HCl generated and accelerates the reaction via a reactive

      
      -silyl imidazole intermediate.
      
  • Addition: Cool the solution to 0°C (ice bath). Add TBS-Cl (1.2 equiv) portion-wise over 5 minutes.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Self-Validation (TLC): Monitor using 20% EtOAc/Hexanes. Product (

      
      ) is less polar than starting material (
      
      
      
      ). Stain with UV and KMnO4.
  • Workup:

    • Dilute with

      
       or EtOAc.
      
    • Wash 3x with Water (critical to remove DMF).

    • Wash 1x with Brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash Chromatography (Silica Gel).[1]

    • Eluent: 5%

      
       15% EtOAc in Hexanes.
      
    • Critical: Pre-treat silica with 1%

      
       if "streaking" occurs due to the pyridine nitrogen.
      

Protocol B: THP Protection (The Economic Route)

Rationale: Tetrahydropyranyl (THP) ethers are economical and stable to strong bases (e.g.,


, 

) if the coupling requires it. However, they create a chiral center, resulting in diastereomers if the molecule is chiral (not an issue for this specific achiral substrate, but signals will be complex).
Reagents & Stoichiometry
ComponentEquiv.Role
Substrate 1.0Limiting Reagent
3,4-Dihydro-2H-pyran (DHP) 1.5Reagent
PPTS 0.1Acid Catalyst
DCM (Anhydrous) 0.3 MSolvent
Step-by-Step Procedure
  • Setup: Dissolve this compound in anhydrous DCM.

  • Addition: Add Pyridinium p-toluenesulfonate (PPTS) (10 mol%). Then, add DHP (1.5 equiv) dropwise.

  • Reaction: Stir at RT for 4–12 hours.

    • Self-Validation: TLC will show a new spot significantly less polar than the alcohol.

  • Quench: Add saturated aqueous

    
     to neutralize the acid catalyst (prevents hydrolysis).
    
  • Workup: Extract with DCM, wash with brine, dry over

    
    .
    
  • Purification: Flash Chromatography (10-20% EtOAc/Hexanes).

    • Note: The product is an acetal; avoid acidic modifiers in the eluent.

Application: Suzuki-Miyaura Coupling

Once protected (e.g., Intermediate A-TBS ), the coupling proceeds with high efficiency.

Standard Conditions for Protected Pyridine
  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (if strictly anhydrous is not required).

  • Temperature: 80–100°C.

Why this works: The TBS group prevents the hydroxyl from interfering with the Transmetallation step of the catalytic cycle. The 6-Iodo position is highly reactive to Oxidative Addition.

Deprotection Workflows

Recovering the alcohol after coupling.

Option 1: Fluoride Cleavage (For TBS)
  • Reagent: TBAF (1.1 equiv) in THF.

  • Conditions: 0°C to RT, 1 hour.

  • Workup: Aqueous wash.

  • Caution: The pyridine nitrogen makes the product basic; ensure it is not lost in acidic aqueous washes during workup.

Option 2: Acidic Cleavage (For THP or TBS)
  • Reagent: 1M HCl in MeOH or p-TsOH in MeOH.

  • Conditions: RT, 1-3 hours.[2]

  • Note: This will also protonate the pyridine nitrogen (forming the pyridinium salt). Neutralization with

    
     is required before extraction.
    

Troubleshooting & Expert Insights

The "Pyridine Drag"

Symptom: Product streaks on TLC/Column, poor mass balance. Cause: The basic pyridine nitrogen interacts with acidic silanol groups on silica gel. Solution:

  • Eluent Modifier: Add 1% Triethylamine (

    
    ) to your column solvent system.
    
  • Alternative Phase: Use Amino-functionalized silica (NH-Silica) for purification.

Catalyst Choice

If the coupling fails despite protection, the Pyridine Nitrogen might still be coordinating to the Palladium. Fix: Switch to bulky, electron-rich phosphine ligands like XPhos or SPhos (Buchwald precatalysts). These bulky ligands prevent the pyridine nitrogen from displacing the phosphine on the metal center.

Stability Check[3]
  • TBS: Stable to

    
    , 
    
    
    
    ,
    
    
    . Unstable to aqueous acid.
  • THP: Stable to

    
    , 
    
    
    
    , aqueous base. Unstable to any acid (even silica gel if left too long).

References

  • Hanessian, S., & Lavallee, P. (1975). The preparation and synthetic utility of tert-butyldiphenylsilyl ethers. Canadian Journal of Chemistry, 53(19), 2975-2977. Link

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[3][4] Journal of the American Chemical Society, 94(17), 6190-6191. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference Text).
  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

Sources

Application Note & Protocol: High-Fidelity Synthesis of 6-iodo-3-(chloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the chemical synthesis of 6-iodo-3-(chloromethyl)pyridine from its corresponding alcohol, (6-iodopyridin-3-yl)methanol. 6-iodo-3-(chloromethyl)pyridine is a valuable bifunctional building block in medicinal chemistry, offering two distinct reactive sites for orthogonal chemical modifications in the development of novel pharmaceutical agents. This protocol details a robust and reproducible method using thionyl chloride as the chlorinating agent, focusing on reaction mechanism, operational safety, process optimization, and product validation. The intended audience includes researchers, chemists, and professionals in the field of drug discovery and organic synthesis.

Introduction and Significance

Halogenated pyridines are cornerstone intermediates in the synthesis of agrochemicals and pharmaceuticals.[1] The title compound, 6-iodo-3-(chloromethyl)pyridine, is of particular interest due to its dual reactivity. The iodinated position is amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the chloromethyl group serves as a potent electrophile for nucleophilic substitution reactions. This orthogonal reactivity allows for the sequential and controlled introduction of molecular complexity, making it a highly strategic intermediate in the synthesis of complex target molecules.

This application note provides a field-tested protocol for the efficient conversion of this compound to 6-iodo-3-(chloromethyl)pyridine, emphasizing the mechanistic rationale and critical safety considerations associated with the use of thionyl chloride.

Reaction Overview and Mechanism

The conversion of a primary alcohol to an alkyl chloride is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is an exemplary reagent for this purpose due to its high reactivity and the convenient nature of its byproducts, which are gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl).[2]

Overall Transformation:

(Self-generated image, not from a search result)

Mechanistic Pathway:

The reaction proceeds through a two-step mechanism involving the formation of a key intermediate, an alkyl chlorosulfite.

  • Formation of Alkyl Chlorosulfite: The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and deprotonation, resulting in the formation of the alkyl chlorosulfite intermediate.[3]

  • Nucleophilic Substitution: The chloride ion generated in the first step then acts as a nucleophile, attacking the carbon atom of the chloromethyl group in an SN2 fashion.[4] This backside attack displaces the chlorosulfite group, which readily decomposes into the stable gaseous products SO₂ and another chloride ion, driving the reaction to completion.[3]

In some cases, particularly in the absence of a base, this step can proceed with retention of configuration via an SNi (substitution nucleophilic internal) mechanism.[5] However, for a primary benzylic-type alcohol like the substrate , the SN2 pathway is highly favored. The addition of a base like pyridine can further ensure the SN2 pathway by scavenging the generated HCl and preventing side reactions.[5][6]

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular FormulaM.W. ( g/mol )Supplier Example
This compound120972-91-0C₆H₆INO235.02BLD Pharm[7]
Thionyl Chloride (SOCl₂)7719-09-7Cl₂OS118.97Sigma-Aldrich
Dichloromethane (DCM), Anhydrous75-09-2CH₂Cl₂84.93Fisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Aqueous Solution
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37Acros Organics
Silica Gel (for chromatography)7631-86-9SiO₂60.08---
Equipment
Round-bottom flask with stir bar
Addition funnel
Condenser with gas outlet/bubbler
Ice bath
Magnetic stirrer/hotplate
Rotary evaporator
Standard glassware for work-up
Flash chromatography system
Critical Safety Precautions

Thionyl chloride is a highly toxic, corrosive, and moisture-sensitive reagent. It reacts violently with water to liberate toxic gases (HCl and SO₂).[8][9]

  • Work Environment: All operations involving thionyl chloride must be performed in a certified chemical fume hood with good ventilation.[10]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile or neoprene), and splash-proof safety goggles. A face shield is also recommended.[8]

  • Reagent Handling: Use dry glassware and handle thionyl chloride under an inert atmosphere (e.g., nitrogen or argon) if possible. Add it to the reaction mixture slowly and carefully, especially during the initial phase.

  • Quenching: The reaction must be quenched carefully by slowly adding the reaction mixture to ice-cold water or a basic solution. Never add water directly to a large excess of thionyl chloride.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local safety regulations.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.35 g, 10.0 mmol).

  • Dissolution: Add 30 mL of anhydrous dichloromethane (DCM) to the flask and stir until the starting material is fully dissolved.

  • Cooling: Cool the flask in an ice bath to 0 °C.

  • Reagent Addition: Slowly add thionyl chloride (0.88 mL, 1.44 g, 12.0 mmol, 1.2 eq) to the cooled solution dropwise via a syringe or an addition funnel over 15-20 minutes. Maintain the internal temperature below 5 °C during the addition. Note: Gas evolution (HCl, SO₂) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up - Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a separate beaker containing 50 mL of crushed ice and 50 mL of saturated sodium bicarbonate solution with vigorous stirring. Caution: This step is exothermic and will release CO₂ gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 25 mL).

  • Washing & Drying: Combine all organic layers and wash with brine (25 mL). Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically obtained as a solid or oil. Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc/Hexanes) to afford the pure 6-iodo-3-(chloromethyl)pyridine.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The expected yield is typically in the range of 85-95%.

Workflow and Data Summary

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start_mat This compound + Anhydrous DCM reaction_setup Combine & Cool to 0 °C start_mat->reaction_setup reagents Thionyl Chloride (1.2 eq) reagents->reaction_setup reaction_run Stir at RT for 2-4h (TLC Monitoring) reaction_setup->reaction_run quench Quench with ice / NaHCO₃(aq) reaction_run->quench extract Extract with DCM quench->extract dry Dry (MgSO₄) & Concentrate extract->dry purify Flash Chromatography dry->purify final_product Pure 6-iodo-3-(chloromethyl)pyridine purify->final_product

Caption: Synthetic workflow for the chlorination of this compound.

Summary of Reaction Parameters
ParameterValue/ConditionRationale
Stoichiometry
This compound1.0 eqLimiting Reagent
Thionyl Chloride1.1 - 1.3 eqA slight excess ensures complete conversion of the alcohol.[11][12]
Solvent Anhydrous DichloromethaneInert solvent that dissolves the starting material and is easy to remove.
Temperature 0 °C (addition), then RTInitial cooling controls the exothermic reaction; RT is sufficient for completion.
Reaction Time 2 - 4 hoursTypically sufficient for full conversion; should be monitored by TLC.
Work-up Aqueous NaHCO₃Neutralizes excess HCl and unreacted SOCl₂, facilitating extraction.
Purification Flash ChromatographyStandard and effective method for removing impurities and isolating the product.
Expected Yield 85 - 95%High-yielding transformation with gaseous byproducts.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient thionyl chloride; low reaction temperature or time.Add a small additional portion of SOCl₂. Allow the reaction to stir longer at RT or warm gently to 35-40 °C.
Low Yield after Work-up Incomplete extraction; product loss during aqueous wash.Ensure the aqueous layer is thoroughly extracted. Avoid overly basic conditions which could lead to hydrolysis of the product.
Dark-colored Crude Product Side reactions or impurities.Ensure the use of high-purity starting materials and anhydrous solvent. Purification by chromatography should remove colored impurities.

Conclusion

The conversion of this compound to 6-iodo-3-(chloromethyl)pyridine using thionyl chloride is a highly efficient and reliable synthetic method. By adhering to the detailed protocol and, most importantly, the stringent safety precautions outlined, researchers can consistently produce this valuable chemical intermediate in high yield and purity. This procedure provides a solid foundation for the subsequent elaboration of this building block in complex drug discovery programs.

References

  • CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride. Google Patents.

  • Master Organic Chemistry (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.

  • CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride. Google Patents.

  • PubChem - (2-Chloropyridin-3-yl)methanol. National Center for Biotechnology Information.

  • Chemistry LibreTexts (2019). Conversion of Alcohols to Alkyl Halides with SOCl₂ and PBr₃.

  • BLD Pharm - this compound | 120972-91-0.

  • Chemistry Steps - SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides.

  • CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. Google Patents.

  • Master Organic Chemistry (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.

  • National Toxicology Program (1978). Bioassay of 3-(Chloromethyl) pyridine Hydrochloride for Possible Carcinogenicity. NIH Publication No. 78-895.

  • Carl ROTH - Safety Data Sheet: Thionyl chloride.

  • Fisher Scientific - SAFETY DATA SHEET: Thionyl chloride.

  • New Jersey Department of Health - HAZARD SUMMARY: THIONYL CHLORIDE.

  • YouTube (2012). Conversion of alcohols to alkyl chlorides using SOCl2.

  • Nature (1947). Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine.

  • Wikipedia - Thionyl chloride.

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Application Notes and Protocols: Selective Oxidation of (6-Iodopyridin-3-yl)methanol to 6-Iodonicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 6-Iodonicotinaldehyde in Medicinal Chemistry

6-Iodonicotinaldehyde is a valuable building block in medicinal chemistry and drug discovery. Its utility stems from the presence of two key functional groups: an aldehyde, which can participate in a wide array of chemical transformations such as reductive aminations, Wittig reactions, and condensations; and an iodo-substituted pyridine ring, a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce molecular complexity. This dual functionality makes it a crucial intermediate in the synthesis of a diverse range of biologically active molecules, including enzyme inhibitors and receptor modulators.

The selective oxidation of the primary alcohol, (6-Iodopyridin-3-yl)methanol, to the corresponding aldehyde is a critical transformation. The challenge lies in achieving high conversion without over-oxidation to the carboxylic acid, while also ensuring compatibility with the sensitive iodo- and pyridine functionalities. This document provides a comprehensive guide to performing this oxidation, with a focus on practical, field-proven protocols and an in-depth analysis of the underlying chemical principles.

Choosing the Right Tool for the Job: A Comparative Overview of Oxidation Methods

Several methods are available for the oxidation of primary alcohols to aldehydes. For a substrate like this compound, which contains a heteroaromatic ring and a halogen, the choice of oxidant is paramount to avoid side reactions and ensure a high yield of the desired product. We will consider three widely used and reliable methods: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and Manganese Dioxide (MnO₂) oxidation.

Oxidation Method Key Reagents Advantages Disadvantages Suitability for this compound
Dess-Martin Periodinane (DMP) Oxidation Dess-Martin PeriodinaneMild reaction conditions (room temperature), high selectivity for primary alcohols, commercially available reagent, avoids toxic heavy metals.[1][2][3][4]Reagent is sensitive to moisture and can be explosive under certain conditions, stoichiometric amounts of reagent are required.Excellent: High selectivity and mild conditions are ideal for the sensitive substrate.
Swern Oxidation Dimethyl sulfoxide (DMSO), oxalyl chloride, triethylamineHigh yields, mild conditions, avoids heavy metals.[5][6][7][8][9]Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide as a byproduct, requires careful control of reagent addition.[5][6]Very Good: A reliable and high-yielding method, but the operational complexity is a consideration.
Manganese Dioxide (MnO₂) Oxidation Activated Manganese DioxideInexpensive, heterogeneous (easy workup), highly selective for allylic and benzylic alcohols.[10] The oxidation of heterocyclic benzyl alcohols is very efficient.[1]Requires a large excess of the reagent, reactivity can be variable depending on the activation method, may require elevated temperatures.[10]Good: The benzylic-like nature of the substrate makes it a suitable candidate, but optimization of MnO₂ activity may be required.

Based on this analysis, Dess-Martin Periodinane (DMP) oxidation is the most recommended method for this transformation due to its operational simplicity, mild reaction conditions, and high selectivity, which are all advantageous for a laboratory setting focused on drug discovery research.

Deep Dive: The Mechanism of Dess-Martin Periodinane Oxidation

Understanding the mechanism of the DMP oxidation provides insight into the reaction's selectivity and the role of each component. The reaction proceeds through a hypervalent iodine intermediate.[2][4]

DMP_Mechanism cluster_step1 Step 1: Ligand Exchange cluster_step2 Step 2: Reductive Elimination A This compound Intermediate1 Periodinane Ester Intermediate A->Intermediate1 Nucleophilic Attack DMP Dess-Martin Periodinane (I(V)) DMP->Intermediate1 Intermediate1_2 Periodinane Ester Intermediate Product 6-Iodonicotinaldehyde Intermediate1_2->Product Concerted Elimination Byproduct Iodinane Byproduct (I(III)) + Acetic Acid Intermediate1_2->Byproduct

Caption: Mechanism of the Dess-Martin Periodinane Oxidation.

  • Ligand Exchange: The alcohol oxygen of this compound acts as a nucleophile and attacks the hypervalent iodine center of the Dess-Martin periodinane. An acetate group is displaced, forming a periodinane ester intermediate.[2][11]

  • Reductive Elimination: A base, typically the displaced acetate, abstracts the proton from the carbon bearing the hydroxyl group. This initiates a concerted elimination reaction where the C-H bond breaks, a C=O double bond forms, and the iodine is reduced from I(V) to I(III), leading to the formation of the desired aldehyde and an iodinane byproduct.[2]

The reaction is typically performed in chlorinated solvents like dichloromethane (DCM) at room temperature and is often complete within a few hours.[1][3]

Experimental Protocol: Dess-Martin Periodinane Oxidation of this compound

This protocol is designed for a typical laboratory scale synthesis.

Materials and Reagents
  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Safety Precautions
  • Dess-Martin Periodinane is a potentially explosive solid and should be handled with care. Avoid heating or grinding the solid.[6] It is also an oxidizing agent.

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

Step-by-Step Procedure

protocol_workflow A 1. Dissolve this compound in anhydrous DCM under N₂. B 2. Add Dess-Martin Periodinane in one portion. A->B C 3. Stir at room temperature and monitor by TLC. B->C D 4. Quench the reaction with NaHCO₃ and Na₂S₂O₃ solutions. C->D E 5. Extract the product with DCM. D->E F 6. Wash the organic layer with brine. E->F G 7. Dry over MgSO₄, filter, and concentrate. F->G H 8. Purify by silica gel chromatography. G->H

Caption: Experimental workflow for the DMP oxidation.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. Flush the flask with nitrogen or argon.

  • Addition of DMP: To the stirring solution at room temperature, add Dess-Martin Periodinane (1.1 - 1.5 eq) in one portion. The reaction is typically mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material and the appearance of the more nonpolar aldehyde product. The reaction is usually complete within 1-3 hours.

  • Workup - Quenching: Once the reaction is complete, dilute the mixture with an equal volume of DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) solution and saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution. Stir vigorously until the solid dissolves and the two layers are clear. The thiosulfate reduces the iodinane byproduct to a water-soluble species.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with two additional portions of DCM.

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 6-iodonicotinaldehyde.

Data Interpretation and Expected Outcomes

  • Yield: Typical yields for DMP oxidations are in the range of 85-95%.

  • Purity: The purified product should be of high purity as determined by ¹H NMR, ¹³C NMR, and LC-MS analysis.

  • ¹H NMR: Expect to see a characteristic aldehyde proton signal around 9.5-10.5 ppm. The benzylic protons of the starting material (around 4.7 ppm) should be absent.

  • TLC: The product, 6-iodonicotinaldehyde, will have a higher Rf value than the starting alcohol, this compound, due to the decrease in polarity.

Troubleshooting Guide

Problem Possible Cause Solution
Incomplete Reaction Inactive DMP (due to moisture).Use freshly opened or properly stored DMP. Consider adding a small amount of water to the reaction mixture, as this has been shown to sometimes accelerate the reaction.[12]
Insufficient amount of DMP.Use a slightly larger excess of DMP (e.g., 1.5 eq).
Low Yield Product lost during workup.Ensure complete extraction from the aqueous layer. Be careful during the concentration step as the product may have some volatility.
Over-oxidation to carboxylic acid.While unlikely with DMP under these conditions, ensure the reaction is not left for an excessively long time. If this is a persistent issue, consider using a buffered system (e.g., with pyridine or NaHCO₃ added to the reaction mixture).[1][12]
Difficult Purification Incomplete quenching of the iodinane byproduct.Ensure vigorous stirring during the quenching step and that the thiosulfate solution is fresh.

Alternative Protocol: Swern Oxidation

For larger scale syntheses where the cost of DMP may be a factor, the Swern oxidation presents a viable alternative.

Brief Protocol Outline
  • In a flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C (dry ice/acetone bath).

  • Slowly add oxalyl chloride, followed by the dropwise addition of DMSO. Stir for 15-30 minutes.

  • Add a solution of this compound in DCM dropwise, maintaining the temperature at -78 °C. Stir for 30-60 minutes.

  • Add triethylamine dropwise, and allow the reaction to warm to room temperature.

  • Quench the reaction with water and proceed with a standard aqueous workup and extraction.

  • Purify by silica gel chromatography.

Note: This reaction generates carbon monoxide and dimethyl sulfide and must be performed in a highly efficient fume hood. The temperature control is critical to avoid side reactions.[5][6]

Conclusion

The selective oxidation of this compound to 6-iodonicotinaldehyde is a key transformation for the synthesis of complex molecules in drug discovery. The Dess-Martin Periodinane oxidation stands out as a reliable, mild, and high-yielding method that is well-suited for this sensitive substrate. By following the detailed protocol and understanding the underlying principles, researchers can confidently and efficiently access this important synthetic intermediate.

References

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • Wikipedia. Dess–Martin oxidation. [Link]

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

  • Organic Chemistry Portal. Dess-Martin periodinane, Triacetoxyperiodinane, DMP. [Link]

  • Organic Chemistry Portal. Dess-Martin-Oxidation. [Link]

  • Chemistry Steps. Swern Oxidation Mechanism. [Link]

  • European Journal of Organic Chemistry. A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. [Link]

  • Frontiers in Chemistry. Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. [Link]

  • YouTube. Dess-Martin-Periodinane oxidation. [Link]

  • YouTube. Swern Oxidation. [Link]

  • Google Patents. US6486357B2 - Catalytic oxidation of alcohols using manganese oxides.
  • ResearchGate. Dess-Martin Periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. [Link]

  • ResearchGate. Application of Dess-Martin oxidation in total synthesis of natural products. [Link]

  • WordPress. Manganese Dioxide, MnO2. [Link]

  • Wikipedia. Dess–Martin oxidation. [Link]

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Functionalization of C-6 position in 3-hydroxymethylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Functionalization of C-6 Position in 3-Hydroxymethylpyridines

Executive Summary & Strategic Importance

The 3-hydroxymethylpyridine (3-HMP) scaffold is a privileged fragment in medicinal chemistry, serving as a precursor to bioisosteres of benzyl alcohols and a core motif in vitamin B6 analogs.[1] However, functionalizing the C-6 position (ortho to nitrogen, distal to the hydroxymethyl group) presents a classic regioselectivity challenge.[1]

The Challenge:

  • Electronic Bias: Electrophilic aromatic substitution (SEAr) is sluggish and typically targets C-3/C-5.[1]

  • Competitive Reactivity: Nucleophilic attacks (SNAr) or radical additions often compete between the C-2 (proximal) and C-6 (distal) positions.[1]

  • Substrate Interference: The free hydroxyl group at C-3 can act as a radical trap or undergo competing O-functionalization, necessitating robust protection strategies.[1]

The Solution: This guide details two high-fidelity workflows to secure C-6 functionalization:

  • The "Gold Standard" N-Oxide Route: Leverages steric steering to favor C-6 nucleophilic attack.[1]

  • The Radical Minisci Route: A late-stage functionalization (LSF) approach for alkylation.[1]

Mechanistic Logic & Regiocontrol

To achieve C-6 selectivity, we must exploit the steric environment created by the C-3 substituent.[1]

  • Steric Steering: In 3-substituted pyridines, the C-2 position is sterically crowded by the substituent at C-3.[1] The C-6 position remains sterically accessible.[1]

  • Electronic Activation: Converting the pyridine to a Pyridine N-oxide activates the ring toward nucleophilic attack at C-2 and C-6. By increasing the steric bulk of the C-3 group (e.g., via silylation or acetylation), we kinetically favor attack at C-6.[1]

Decision Matrix: Selecting the Right Methodology

DecisionMatrix Start Target: C-6 Functionalization of 3-HMP DesiredGroup Desired C-6 Substituent? Start->DesiredGroup CN_OR_Cl Nitrile (CN), Halogen (Cl/Br), Alkoxy (OR) DesiredGroup->CN_OR_Cl Heteroatom/CN Alkyl Alkyl / Cycloalkyl DesiredGroup->Alkyl Carbon Chain Protection Requirement: Protect -OH (TBS/Ac) CN_OR_Cl->Protection RouteB Route B: Radical Minisci (Photoredox/Thermal) Alkyl->RouteB Direct C-H RouteA Route A: N-Oxide Activation (Reissert-Henze) Protection->RouteA

Figure 1: Strategic decision tree for selecting the optimal functionalization pathway.

Protocol A: N-Oxide Mediated C-6 Cyanation (Reissert-Henze)[1]

This is the most reliable method for introducing a versatile handle (CN) at C-6, which can be hydrolyzed to acids, reduced to amines, or used in heterocycle formation.[1]

Mechanism: The N-oxide reacts with an activating agent (benzoyl chloride or dimethylcarbamoyl chloride) to form an activated pyridinium salt.[1] The nucleophile (cyanide) attacks the most accessible electrophilic position.[1]

Regioselectivity Data:

Substrate (C-3 Substituent) C-2 Attack (Proximal) C-6 Attack (Distal) Yield
3-Methyl ~30% ~70% High
3-Acetoxymethyl (Protected HMP) <10% >90% Good

| 3-TBS-oxymethyl | <5% | >95% | Excellent |[1]

Experimental Procedure

Step 1: Protection & Oxidation [1]

  • Acetylation: Treat 3-hydroxymethylpyridine (10 mmol) with Ac2O (1.1 equiv) and pyridine (solvent/base) at 0°C to RT. Evaporate to dryness.

  • Oxidation: Dissolve the crude acetate in DCM (0.2 M). Add m-CPBA (1.2 equiv) portion-wise at 0°C. Stir at RT for 4-12 hours.

  • Workup: Quench with saturated NaHCO3/Na2S2O3. Extract with DCM/MeOH (9:1) to ensure N-oxide recovery.[1]

Step 2: The Reissert-Henze Cyanation Caution: This reaction generates HCN equivalents in situ. Perform in a well-ventilated fume hood.

  • Setup: Dissolve 3-acetoxymethylpyridine-N-oxide (1.0 equiv) in anhydrous DCM (0.1 M) under Argon.

  • Reagents: Add TMSCN (Trimethylsilyl cyanide, 1.5 equiv). Stir for 10 minutes.

  • Activation: Dropwise add Benzoyl Chloride (BzCl, 1.2 equiv) or Dimethylcarbamoyl chloride (1.2 equiv) at 0°C.

    • Note: Dimethylcarbamoyl chloride often yields cleaner reaction profiles than BzCl for this specific substrate.[1]

  • Reaction: Allow to warm to RT and stir for 12-24 hours.

  • Quench: Quench with saturated NaHCO3.

  • Purification: Flash chromatography (EtOAc/Hexanes). The C-6 isomer is typically less polar and elutes before the C-2 isomer (if present).[1]

Protocol B: C-6 Selective Minisci Alkylation[1]

For direct introduction of alkyl groups (methyl, ethyl, cyclopropyl), the Minisci reaction is preferred.[1] While traditionally non-selective, modern conditions using bulky radicals or specific protonation states favor C-6 over C-2 due to the aggregate steric bulk of the C-3 hydroxymethyl group.[1]

Critical Factor: The reaction must be run under acidic conditions (TFA) to protonate the pyridine nitrogen, making it electron-deficient and receptive to nucleophilic radical attack.[1]

Experimental Procedure (Photoredox Conditions)

Reagents:

  • Substrate: 3-hydroxymethylpyridine (unprotected is acceptable, but acetate protection improves yield).[1]

  • Radical Precursor: Carboxylic Acid (R-COOH) or Alkyl Trifluoroborate.[1]

  • Catalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%).[1]

  • Oxidant: (NH4)2S2O8 (2.0 equiv).[1]

Workflow:

  • Dissolution: In a vial equipped with a stir bar, add Substrate (0.5 mmol), Alkyl-COOH (1.5 equiv), Ir-Catalyst (1 mol%), and Persulfate oxidant (2.0 equiv).

  • Solvent: Add DMSO:H2O (4:1) containing 1.0 equiv of TFA.[1]

    • Why TFA? Protonation of the pyridine ring lowers the LUMO, accelerating radical addition at C-2/C-6.

  • Deoxygenation: Sparge with Nitrogen for 10 minutes.

  • Irradiation: Irradiate with Blue LEDs (450 nm) for 16-24 hours. Fan cooling is recommended to maintain RT.[1]

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (to neutralize TFA and remove unreacted acids).

  • Analysis: Check LCMS. Expect a mixture of C-6 (Major) and C-2 (Minor).[1]

Visualizing the Pathway

ReactionPathway Substrate 3-Acetoxymethylpyridine NOxide Intermediate: Pyridine N-Oxide Substrate->NOxide mCPBA DCM, 0°C Activated Activated Species: N-Benzoyloxy-pyridinium NOxide->Activated BzCl / TMSCN AttackC2 Attack at C-2 (Sterically Hindered) Activated->AttackC2 Minor Pathway AttackC6 Attack at C-6 (Sterically Open) Activated->AttackC6 Major Pathway (Kinetic Control) Product Product: 6-Cyano-3-HMP derivative AttackC6->Product Elimination of PhCO2H

Figure 2: Mechanistic pathway of the Reissert-Henze reaction demonstrating the steric preference for C-6.

Troubleshooting & Optimization (Self-Validating Systems)

  • Issue: Low Conversion in N-Oxide Step.

    • Validation: Check LCMS for M+16 peak.[1]

    • Fix: Pyridine N-oxides are highly polar.[1] Ensure you are not losing product in the aqueous layer during extraction. Use "salting out" procedures or continuous extraction with CHCl3.[1]

  • Issue: Poor Regioselectivity (C-2 vs C-6).

    • Validation: 1H NMR is definitive.[1] C-2 substitution results in a singlet (or narrow doublet) for the remaining C-6 proton. C-6 substitution leaves the C-2 proton (singlet/fine doublet) intact, which is usually deshielded.[1]

    • Fix: Increase the size of the protecting group at C-3. Switch from Acetate to TBS (tert-butyldimethylsilyl) or TIPS.[1] The "buttressing effect" will almost completely shut down C-2 attack.[1]

  • Issue: Alcohol O-Acylation during Minisci.

    • Fix: If using carboxylic acids as radical sources, esterification of the free -OH is a common side reaction. Pre-protect the alcohol as a methyl ether or acetate.

References

  • Fagnou, K., et al. (2005).[1] "Rh-Catalyzed C-H Activation of Heterocycles." Science. A foundational text on N-oxide directed C-H functionalization. [1]

  • Baran, P. S., et al. (2021).[1][2] "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines." Journal of the American Chemical Society.[2][3] Discusses Minisci selectivity and blocking groups. [1]

  • Maimone, T. J., et al. (2016).[1] "Reissert-Henze Functionalization of Pyridines." Organic Letters. Detailed protocols for cyanation of substituted pyridines. [1]

  • MacMillan, D. W. C., et al. (2014).[1] "Decarboxylative sp3 C-H alkylation via photoredox catalysis." Nature.[1] The standard protocol for modern Minisci reactions. [1]

  • Nakao, Y., & Hiyama, T. (2009).[1] "C6-Selective Functionalization of 2-Pyridones." Journal of the American Chemical Society.[2][3] Highlights the electronic differences in C-6 activation. [1]

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Application Note: Advanced One-Pot Elaboration of (6-Iodopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Code: AN-PYR-6I-03 Focus: Sequential Cross-Coupling and Functional Group Transformations

Executive Summary

(6-Iodopyridin-3-yl)methanol (CAS: 208518-80-5) serves as a critical bifunctional linchpin in medicinal chemistry, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Its structural value lies in the orthogonality of its two reactive centers:

  • C-6 Iodine Handle: A "soft" electrophile highly reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Heck) under mild conditions.

  • C-3 Hydroxymethyl Group: A versatile "hard" nucleophile/electrophile precursor that can be oxidized to aldehydes, converted to leaving groups (mesylates/halides), or engaged in etherification.

This guide details high-fidelity one-pot protocols designed to maximize yield and minimize purification steps. By exploiting the reactivity difference between the C-6 iodide and the C-3 alcohol, researchers can rapidly generate complex biaryl scaffolds without isolating unstable intermediates.

Reactivity Logic & Pathway Mapping

The successful execution of one-pot protocols with this scaffold relies on chemoselectivity. The C-6 iodine bond is significantly weaker and more polarizable than C-Br or C-Cl bonds, allowing oxidative addition of Pd(0) to occur at room temperature or mild heating (40–60°C). This allows the C-3 alcohol to remain dormant (or be protected in situ) until the second stage of the reaction.

Reactivity Workflow Diagram

ReactivityMap Start This compound (Bifunctional Core) Suzuki Step 1: Suzuki-Miyaura (Ar-B(OH)2, Pd(dppf)Cl2) Start->Suzuki High Reactivity (C-I) Sonogashira Step 1: Sonogashira (Terminal Alkyne, CuI) Start->Sonogashira RT / Mild Base Intermed Intermediate: (6-Substituted-pyridin-3-yl)methanol Suzuki->Intermed In-Situ Generation Sonogashira->Intermed Oxidation Step 2: Oxidation (MnO2/IBX) Target: Aldehyde Intermed->Oxidation One-Pot Additive Amination Step 2: Mesylation + Amine Target: Benzylic Amine Intermed->Amination Solvent Switch

Figure 1: Chemoselective elaboration pathways. The C-6 Iodine is the primary entry point for Pd-catalysis, enabling subsequent C-3 functionalization in a single operational sequence.

Protocol A: Sequential Suzuki Coupling & Oxidation

Objective: Synthesis of 6-Aryl-pyridine-3-carbaldehydes. Application: This protocol is ideal for generating precursors for reductive amination (library synthesis). Mechanism: The iodine is displaced first. The resulting biaryl alcohol is then oxidized in situ using Manganese Dioxide (MnO₂), which is compatible with many organic solvents used in coupling.

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (3 mol%) - Chosen for stability and efficiency with iodides.

  • Base: K₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Oxidant: Activated MnO₂ (10.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Charge: In a reaction vial, combine this compound (100 mg, 0.42 mmol), Aryl Boronic Acid (0.46 mmol), and Pd(dppf)Cl₂·DCM (10 mg).

  • Inertion: Seal the vial and purge with Nitrogen (N₂) for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and 2M K₂CO₃ (0.42 mL).

  • Coupling (Step 1): Heat to 60°C for 2–4 hours.

    • Checkpoint: Monitor by LC-MS.[3] The Iodine peak (M+) should disappear, replaced by the Biaryl Alcohol mass.

  • Oxidation (Step 2): Cool the reaction mixture to Room Temperature (RT).

    • Crucial Action: Add Activated MnO₂ (365 mg) directly to the crude reaction mixture. Do not work up.

  • Reaction: Stir vigorously at RT for 4–12 hours.

    • Note: MnO₂ oxidation is heterogeneous; vigorous stirring is essential for kinetics.

  • Work-up: Filter the black slurry through a pad of Celite. Rinse with EtOAc.[4][5] Concentrate the filtrate.

  • Purification: The crude residue is typically >90% pure aldehyde, ready for reductive amination.

Data Validation: Expected Shifts
Moiety1H NMR Shift (Start)1H NMR Shift (Product)
C-2 Pyridine H ~8.3 ppm (d)~9.0 ppm (d) (Deshielded by C=O)
C-3 Substituent 4.5 ppm (-CH2OH)10.1 ppm (-CHO)
C-6 Substituent Iodine (No H)Aromatic signals of new aryl ring

Protocol B: Mild Sonogashira Coupling

Objective: Synthesis of 6-Alkynyl-pyridin-3-yl methanols. Application: Introduction of rigid "spacer" units for fragment-based drug design. Advantage: The high reactivity of the C-6 Iodine allows this reaction to proceed at Room Temperature , preventing thermal degradation of the alcohol.

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Substrate: this compound (1.0 equiv)

  • Alkyne: Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (2 mol%)

  • Co-Catalyst: CuI (1 mol%)

  • Base/Solvent: Triethylamine (Et₃N) / THF (1:1 ratio)

Step-by-Step Methodology
  • Preparation: Dissolve this compound in dry THF/Et₃N (1:1, 0.2 M concentration).

  • Catalyst Addition: Add CuI and PdCl₂(PPh₃)₂. The solution typically turns yellow/brown.

  • Alkyne Addition: Add the terminal alkyne dropwise over 5 minutes.

  • Reaction: Stir at Room Temperature for 2–6 hours under N₂ atmosphere.

    • Observation: Precipitation of Et₃N·HI salts (white solid) indicates reaction progress.

  • Quench: Dilute with EtOAc and wash with saturated NH₄Cl (to sequester Copper) and brine.

  • Isolation: Dry over Na₂SO₄ and concentrate.

Technical Note: Handling & Stability

The C-6 Iodine bond is photosensitive.

  • Storage: Store this compound at 2–8°C in amber vials, protected from light.

  • Color Indicator: A yellow/brown tint in the white powder indicates iodine liberation (decomposition). If this occurs, wash the solid with dilute Sodium Thiosulfate solution before use to restore purity.

Comparative Halogen Reactivity Table

This table justifies the use of the Iodo-analog over the cheaper Bromo- or Chloro- analogs for sensitive one-pot workflows.

Halogen (C-6)Bond Energy (kcal/mol)Relative Coupling Rate (Pd)Temp RequiredOne-Pot Suitability
Iodine (-I) ~65 100 (Fastest) RT - 60°C Excellent (Allows sequential steps)
Bromine (-Br)~8110–2080 - 100°CModerate (Thermal risks)
Chlorine (-Cl)~96<1>120°CPoor (Harsh conditions)

References

  • Suzuki-Miyaura Coupling Mechanism & Conditions

    • Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Sonogashira Coupling of Halopyridines

    • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • One-Pot Oxidation Protocols (MnO2)

    • Taylor, R. J., et al. (2005).
  • Reactivity of 6-Halopyridines (General Reference)

    • Schlosser, M., & Rausis, T. (2004). The Reactivity of Halopyridines in Cross-Coupling Reactions. European Journal of Organic Chemistry.

Sources

Solvent selection for nucleophilic substitution of (6-Iodopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Solvent Selection for the Nucleophilic Substitution of (6-Iodopyridin-3-yl)methanol

For: Researchers, scientists, and drug development professionals.

Introduction: The Pivotal Role of the Solvent

The nucleophilic substitution of this compound is a critical transformation in medicinal chemistry, providing a versatile scaffold for the synthesis of novel therapeutics. The pyridine core is a privileged structure in drug design, and functionalization at the 6-position allows for the introduction of a wide array of molecular diversity. However, the success of this substitution—be it with an alkoxide, amine, thiol, or other nucleophile—is profoundly dictated by the choice of solvent. A solvent is not merely a medium for reactants to meet; it is an active participant that can stabilize intermediates, solvate ions, and ultimately determine the reaction mechanism, rate, and yield.[1] This guide provides a detailed framework for understanding and optimizing solvent selection for this specific transformation, moving beyond a trial-and-error approach to a rational, mechanism-driven strategy.

Mechanistic Considerations: A Triad of Possibilities

The substrate, this compound, possesses a unique electronic and structural profile that allows for multiple potential reaction pathways. The choice of solvent is the primary lever to selectively favor one mechanism over others.

  • Nucleophilic Aromatic Substitution (SNAr): This is often the most probable pathway for halopyridines.[2] The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the C2 (ortho) and C4 (para) positions.[3][4] In our substrate, the iodine is at the C6 position (ortho to the nitrogen), making it highly susceptible to SNAr. This two-step mechanism involves the formation of a negatively charged intermediate known as a Meisenheimer complex.[5] The stability of this complex is paramount and is heavily influenced by the solvent.

  • SN1-type Reaction: The presence of a benzylic-like hydroxymethyl group (-CH₂OH) introduces the possibility of an SN1-like pathway. If the hydroxyl group were converted to a better leaving group (e.g., by protonation or conversion to a sulfonate ester), the formation of a resonance-stabilized pyridyl-methyl carbocation could occur.

  • SN2-type Reaction: A direct, concerted displacement of a leaving group on the methylene carbon is also conceivable, though typically requires conversion of the hydroxyl to a more labile group (e.g., a tosylate or mesylate).

This guide will focus primarily on the direct displacement of the iodide from the pyridine ring, the SNAr pathway, as it is the most direct functionalization route.

The Causality of Solvent Choice: Protic vs. Aprotic

The fundamental choice in solvent selection for nucleophilic substitutions lies between polar protic and polar aprotic solvents. Non-polar solvents are generally poor choices as they cannot effectively dissolve the polar reactants and charged intermediates involved.[6][7]

Polar Aprotic Solvents: The SNAr Accelerator

Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), and Tetrahydrofuran (THF) are generally the preferred choice for SNAr reactions.[8]

  • Mechanism of Action: These solvents possess strong dipole moments capable of solvating the cationic counter-ion (e.g., K⁺, Na⁺) of the nucleophile. This leaves the anionic nucleophile "naked" and highly reactive, dramatically accelerating the initial attack on the electron-deficient pyridine ring.[6] They are poor hydrogen-bond donors, meaning they do not form a tight solvation shell around the nucleophile that would otherwise blunt its reactivity.[9]

  • Expected Outcome: Reactions in polar aprotic solvents are expected to be significantly faster and often proceed at lower temperatures.[8] They are the first choice for promoting the SNAr mechanism.

Polar Protic Solvents: Favoring Cationic Intermediates

Polar protic solvents like water (H₂O), methanol (MeOH), and ethanol (EtOH) have a distinct role.

  • Mechanism of Action: These solvents excel at stabilizing both cations and anions through hydrogen bonding. While they can solvate the cationic counter-ion, they also strongly solvate the anionic nucleophile, creating a solvent "cage" that reduces its nucleophilicity.[6][9] This effect generally slows down SNAr and SN2 reactions. However, their ability to stabilize charged intermediates and transition states makes them ideal for SN1 reactions, as they can solvate both the forming carbocation and the departing leaving group.[9][10][11]

  • Expected Outcome: For the SNAr reaction of this compound, polar protic solvents are expected to yield slower reaction rates compared to their aprotic counterparts. If an SN1 pathway were accessible, these solvents would be facilitators.

Visualization of Mechanistic Choice

The solvent environment directly influences the energy landscape of the reaction, pushing it towards one dominant pathway.

G cluster_0 Solvent Selection cluster_1 Dominant Reaction Pathway Solvent Solvent Polar_Aprotic Polar Aprotic (DMSO, DMF) Solvent->Polar_Aprotic e.g. Polar_Protic Polar Protic (MeOH, H2O) Solvent->Polar_Protic e.g. SNAr SNAr SN1 SN1 Polar_Aprotic->SNAr Favors (Naked Nucleophile) Polar_Protic->SNAr Hinders (Solvates Nucleophile) Polar_Protic->SN1 Favors (Stabilizes Carbocation)

Caption: Solvent choice directing the reaction mechanism.

Experimental Protocol: Solvent Screening

This protocol provides a standardized method for screening solvents to identify the optimal conditions for the nucleophilic substitution of this compound with a generic sodium alkoxide nucleophile (NaOR).

Materials & Reagents:
  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous alcohol (ROH, corresponding to the desired alkoxide)

  • Screening Solvents (Anhydrous): DMSO, DMF, MeCN, THF, Toluene

  • Quenching solution: Saturated aqueous ammonium chloride (NH₄Cl)

  • Extraction solvent: Ethyl acetate (EtOAc)

  • Drying agent: Anhydrous sodium sulfate (Na₂SO₄)

  • TLC plates, LC-MS vials

Workflow Visualization:

G A Step 1: Nucleophile Prep (NaH + ROH in THF) B Step 2: Aliquot Nucleophile (to parallel reaction vials) A->B C Step 3: Solvent Addition (Add screening solvents) B->C D Step 4: Substrate Addition (this compound) C->D E Step 5: Reaction (Heat to 80°C, monitor by TLC/LC-MS) D->E F Step 6: Work-up & Analysis (Quench, Extract, Analyze Yield) E->F G Step 7: Identify Optimal Solvent F->G

Caption: Workflow for parallel solvent screening experiment.

Step-by-Step Procedure:
  • Nucleophile Preparation (In Situ):

    • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add anhydrous alcohol (ROH, 1.2 equivalents).

    • Suspend the alcohol in a minimal amount of anhydrous THF.

    • Carefully add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases. This forms the sodium alkoxide (NaOR) stock solution.

  • Reaction Setup:

    • In separate, inerted reaction vials, add a magnetic stir bar.

    • To each vial, add 2 mL of one of the anhydrous screening solvents (DMSO, DMF, MeCN, THF, Toluene).

    • Add this compound (1.0 equivalent, e.g., 100 mg) to each vial.

    • Add the prepared sodium alkoxide solution (1.2 equivalents) to each vial.

  • Reaction Execution and Monitoring:

    • Seal the vials and place them in a pre-heated reaction block at 80 °C.

    • Monitor the reaction progress at set time intervals (e.g., 1h, 4h, 12h, 24h) by taking a small aliquot from each vial for TLC and/or LC-MS analysis.

    • For TLC, spot against the starting material. For LC-MS, dilute the aliquot and analyze for consumption of starting material and formation of the product peak.

  • Work-up and Analysis:

    • Once a reaction is deemed complete (or has stalled), cool the vial to room temperature.

    • Carefully quench the reaction by adding saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Determine the crude yield and purity (e.g., by ¹H NMR or LC-MS with a standard) for each solvent.

Data Interpretation and Expected Results

The results of the solvent screen should be tabulated for clear comparison.

SolventDielectric Constant (ε)[12][13]TypeBoiling Point (°C)[12][13]Expected Reaction RateNotes / Predicted Outcome
DMSO 46.7Polar Aprotic189Very FastOptimal. Strongly solvates Na⁺, leaving a highly reactive alkoxide. High boiling point allows for a wide temperature range.
DMF 37.0Polar Aprotic153FastExcellent. Similar mechanism to DMSO. May be slightly slower but often easier to remove during work-up.
MeCN 37.5Polar Aprotic82ModerateGood. Effective, but its low boiling point limits the accessible temperature range, potentially slowing the reaction.
THF 7.5Polar Aprotic66SlowModerate to Poor. Lower polarity may not sufficiently stabilize the Meisenheimer complex. Low boiling point is also a limitation.
Toluene 2.4Non-Polar111Very Slow / No ReactionPoor. Insufficient polarity to dissolve reactants or stabilize charged intermediates. Serves as a negative control.

Conclusion and Best Practices

For the nucleophilic aromatic substitution of this compound, polar aprotic solvents are the superior choice.

  • Primary Recommendation: DMSO and DMF are the top candidates for achieving high yields and fast reaction rates due to their ability to promote a "naked nucleophile" effect, which is ideal for the SNAr mechanism.

  • Secondary Option: Acetonitrile (MeCN) is a viable, less viscous alternative, particularly if the reaction proceeds efficiently at temperatures below 80 °C.

  • Avoid: Polar protic solvents should be avoided unless a competing SN1-type mechanism is desired and the hydroxyl group is first converted to a better leaving group. Non-polar solvents like toluene are unsuitable.

This systematic approach, grounded in mechanistic understanding, enables a rational and efficient optimization of reaction conditions, saving valuable time and resources in the drug development pipeline.

References

  • Effect of solvent on SN1 & SN2. (2020). YouTube. Retrieved from [Link]

  • SN1 vs SN2. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Can you explain the role of solvents in SN1 and SN2 mechanisms?. (2018). Quora. Retrieved from [Link]

  • Pyridine Nucleophilic Reactions | Favourable Positions. (2026). YouTube. Retrieved from [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018). Stack Exchange. Retrieved from [Link]

  • Solvent effects on aromatic nucleophilic substitutions. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. (n.d.). ACS Publications. Retrieved from [Link]

  • Umpolung Synthesis of Pyridyl Ethers by Bi V -Mediated O-Arylation of Pyridones. (2022). PubMed. Retrieved from [Link]

  • Nucleophilic substitution of pyridine. (2017). YouTube. Retrieved from [Link]

  • (6-Nitropyridin-3-yl)methanol. (n.d.). PubChem. Retrieved from [Link]

  • Umpolung Synthesis of Pyridyl Ethers by Bi(V)‐Mediated O‐Arylation of Pyridones. (n.d.). ResearchGate. Retrieved from [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions. (n.d.). NIH. Retrieved from [Link]

  • Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020). YouTube. Retrieved from [Link]

  • Organic Solvents: Types, Uses, & Properties Explained. (n.d.). Allen. Retrieved from [Link]

  • Solvent Effects on Sn1 and Sn2 Reactions. (2010). YouTube. Retrieved from [Link]

  • nucleophilic aromatic substitutions. (2019). YouTube. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]

  • A new mild method for the one-pot synthesis of pyridines. (2004). Organic Chemistry Portal. Retrieved from [Link]

  • Properties of Solvents Used in Organic Chemistry. (n.d.). murov.info. Retrieved from [Link]

  • SNAr Solvents and Reagents. (n.d.). Wordpress. Retrieved from [Link]

  • Physical properties of some common organic solvents. (n.d.). ResearchGate. Retrieved from [Link]

  • Facilitated Formation of 2-Pyridyl Oxime Ethers. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of N-Alkenyl 2-Pyridonyl Ethers via a Au(I)-Catalyzed Rearrangement. (2016). PubMed. Retrieved from [Link]

  • A Deep Dive into Common Organic Solvents. (n.d.). ChemTalk. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Suzuki Coupling of (6-Iodopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of (6-Iodopyridin-3-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to improve the yield and robustness of this specific transformation. The unique electronic properties and functional groups of this substrate present distinct challenges that require careful consideration of reaction parameters.

This document is structured to provide rapid solutions through a Frequently Asked Questions (FAQs) section, followed by in-depth troubleshooting guides that delve into the causality behind common experimental failures.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries and setbacks encountered during the Suzuki coupling of this compound.

Q1: My reaction yield is consistently low or zero. What are the most likely causes?

Low or no yield in this specific Suzuki coupling can often be traced back to a few critical factors:

  • Catalyst Inhibition: The nitrogen atom on the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity. The choice of ligand is crucial to mitigate this effect.

  • Ineffective Base: The selection of a base that is too weak or poorly soluble can prevent the crucial transmetalation step from occurring efficiently.[1][2]

  • Protodeboronation of the Boronic Acid: Your boronic acid partner may be degrading under the reaction conditions, especially with prolonged heating or an inappropriate choice of base/solvent.

  • Poor Reagent Quality: Ensure your this compound is pure, and the boronic acid is not significantly decomposed into the corresponding boroxine or has a high water content. Impurities in boronic acids can lead to side reactions and reduced yields.[3]

Q2: I am observing significant amounts of a dehalogenated side product, (pyridin-3-yl)methanol. How can I prevent this?

The formation of the dehalogenated (or hydrodehalogenated) product is a common side reaction.[4] It typically occurs when the oxidative addition intermediate reacts with a hydride source before transmetalation can take place. Potential hydride sources include amine bases, alcoholic solvents, or even water under certain conditions.[4] To minimize this:

  • Switch to a non-protic solvent: If you are using an alcohol-based solvent, consider switching to an ethereal solvent like 1,4-dioxane or an aromatic solvent like toluene.[4]

  • Use a non-coordinating base: Carbonate or phosphate bases are generally preferred over amine-based or hydroxide bases.

  • Ensure an efficient catalyst system: A highly active catalyst that promotes rapid transmetalation can outcompete the dehalogenation pathway.

Q3: Can the hydroxymethyl group on my substrate interfere with the reaction?

Yes, the primary alcohol (-CH₂OH) is a protic group and can potentially interfere, although it is generally less problematic than amines or carboxylic acids.[5] Potential issues include:

  • Reaction with the Base: A very strong base could deprotonate the alcohol, altering its electronic properties and solubility.

  • Coordination to Palladium: The oxygen atom could potentially coordinate to the palladium center, though this is less common than with the pyridine nitrogen. If you suspect interference, you can perform a control reaction with a protected version (e.g., a silyl ether) to see if the yield improves. However, for many systems, protection is not necessary.[5]

Q4: My boronic acid is poorly soluble in the reaction mixture. What can I do?

Poor solubility of the boronic acid is a common issue that hinders the reaction rate. To address this:

  • Solvent System Modification: Adding a co-solvent can dramatically improve solubility. A small amount of water is often added to ethereal or aromatic solvents to help dissolve the base and the boronic acid.[4]

  • Convert to a Boronate Ester: Boronate esters (e.g., pinacol esters) often exhibit much better solubility in organic solvents than their corresponding boronic acids.

  • Use a Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst can help shuttle the boronate salt into the organic phase.

In-Depth Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving issues by examining each component of the reaction.

The Suzuki Coupling Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The generally accepted cycle involves three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6] Each step has specific requirements that, if not met, can lead to reaction failure.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_off_cycle Common Failure Points Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (R¹-Pd(II)-X L₂) Pd0->OxAdd R¹-X This compound Decomp Catalyst Decomposition/ Inhibition (e.g., Pyridine N) Pd0->Decomp Trans Transmetalation (R¹-Pd(II)-R² L₂) OxAdd->Trans R²-B(OR)₂ + Base Dehalo Dehalogenation OxAdd->Dehalo RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 R¹-R² (Product) Proto Protodeboronation of R²-B(OR)₂

Caption: The catalytic cycle of the Suzuki-Miyaura coupling and key failure pathways.

Guide 1: Starting Material and Reagent Integrity

The quality of your inputs dictates the quality of your output. Before optimizing catalytic conditions, verify your starting materials.

Problem: Inconsistent results or new side products.

Potential Cause Diagnostic Check Proposed Solution
Degradation of Boronic Acid Run an NMR or LC-MS on your boronic acid. Look for signs of boroxine formation (a cyclic anhydride of the boronic acid) or protodeboronation (replacement of the B(OH)₂ group with H).Purchase fresh boronic acid from a reputable supplier.[3] Store it under an inert atmosphere and in a desiccator. Consider using more stable boronate esters (e.g., pinacol esters).
Impurity in this compound Check the purity by NMR and LC-MS. Ensure there are no residual starting materials from its synthesis (e.g., the corresponding carboxylic acid or ester).Recrystallize or purify the substrate by column chromatography.
Solvent Quality Peroxides in ethereal solvents (THF, dioxane) can oxidize the palladium catalyst and phosphine ligands.Use freshly distilled or anhydrous, inhibitor-free solvents. Sparging the solvent with an inert gas (Argon or Nitrogen) for 15-30 minutes before use is highly recommended to remove dissolved oxygen.
Guide 2: Catalyst and Ligand Selection

For a substrate like this compound, the catalyst system is paramount. The electron-deficient nature of the pyridine ring and the coordinating nitrogen atom make this a challenging substrate for generic catalyst systems.[7]

Problem: Low conversion of the starting iodo-pyridine.

Parameter Explanation & Causality Recommended Action & Starting Point
Palladium Precursor Simple Pd sources like Pd(OAc)₂ or Pd₂(dba)₃ are often effective. The choice is less critical than the ligand, but consistency is key. Pd(PPh₃)₄ can be used directly but may not be active enough for this substrate.[8]Start with Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) . These are air-stable and are reduced in situ to the active Pd(0) species.
Ligand Choice This is the most critical variable. The pyridine nitrogen can bind to the Pd center, poisoning the catalyst. A bulky, electron-rich phosphine ligand is required to both stabilize the Pd(0) state and promote the rate-determining oxidative addition step, while sterically discouraging pyridine coordination.[9]1. Buchwald Ligands: Start with SPhos or XPhos . Their bulk and electron-donating properties are ideal for heteroaromatic couplings. Use a Ligand:Pd ratio of 2:1 to 4:1. 2. N-Heterocyclic Carbenes (NHCs): Ligands like IMes or IPr are also highly effective and can be generated in situ from their corresponding salts.[2] They offer excellent stability and activity.
Guide 3: The Role of the Base

The base plays a crucial role in the transmetalation step. It activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[1][2]

Problem: Reaction stalls after initial conversion, or fails completely.

Base Type Mechanism & Suitability Recommendations for this compound
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) These are moderately strong bases. Their effectiveness often depends on their solubility, which is why a co-solvent of water is frequently used. Cs₂CO₃ is more soluble in organic solvents and often gives superior results.K₂CO₃ or Cs₂CO₃ (2-3 equivalents) are excellent starting points. Use with a co-solvent system like Dioxane/H₂O (10:1).
Phosphates (K₃PO₄) A strong, non-nucleophilic base that is highly effective, particularly for challenging couplings. It often works well in anhydrous conditions.K₃PO₄ (2-3 equivalents) is a very robust choice, especially if water-sensitive functional groups are present or if protodeboronation is an issue.[8] Often used in solvents like toluene or dioxane.
Fluorides (KF, CsF) Fluoride ions can activate boronic acids and their esters. KF is a mild, non-basic activator suitable for substrates with base-labile groups.[2]Consider KF (3 equivalents) if your coupling partner has sensitive functional groups like esters.[7]
Hydroxides/Alkoxides (NaOH, KOtBu) These are very strong bases and should be used with caution. They can promote side reactions, including degradation of the substrate or catalyst, and are generally not recommended for this specific substrate unless other bases fail.Avoid unless systematic screening proves their necessity. They can lead to significant decomposition.
Guide 4: Solvent and Temperature Optimization

The choice of solvent impacts reagent solubility, reaction rate, and can even influence the dominant reaction pathway.

Problem: Poor solubility, slow reaction, or side product formation.

Solvent Class Properties & Application Recommendations
Ethereal (1,4-Dioxane, THF) Good general-purpose solvents for Suzuki couplings. They can dissolve a wide range of organic substrates and catalyst complexes.1,4-Dioxane is an excellent first choice.[8] It has a high boiling point allowing for a good temperature range. Often used with 5-10% water to dissolve the inorganic base.
Aromatic (Toluene, Xylenes) Non-polar solvents that are good for running reactions at higher temperatures. They are less likely to act as a hydride source for dehalogenation compared to alcohols.Toluene is a good alternative, especially if dehalogenation is a problem.
Polar Aprotic (DMF, DMAc) High polarity can aid in dissolving salts but can also lead to side reactions at high temperatures. DMF can decompose to form dimethylamine, which can interfere with the catalyst.Use with caution. If used, ensure the temperature is controlled and the reaction is monitored closely. A temperature range of 70-100°C is typical.[10]

Temperature and Reaction Time: Most Suzuki couplings on iodo-pyridines proceed well between 80-110 °C .[7] Start at 90 °C and monitor the reaction by TLC or LC-MS every 1-2 hours. If the reaction is sluggish, the temperature can be increased. If side product formation increases with time without a corresponding increase in product, the reaction may be running for too long or at too high a temperature.

Troubleshooting Workflow

Use this decision tree to systematically diagnose issues with your reaction.

Troubleshooting_Workflow Start Start: Low Yield of This compound Suzuki Coupling CheckReagents Step 1: Verify Reagent Quality (Substrates, Solvent, Base) Start->CheckReagents ReagentsOK Reagents are Pure & Anhydrous CheckReagents->ReagentsOK Yes ReagentsBad Reagents are Impure/Wet CheckReagents->ReagentsBad No CheckCatalyst Step 2: Evaluate Catalyst System (Ligand & Base) ReagentsOK->CheckCatalyst Purify Action: Purify/Dry Reagents Use Fresh Solvent ReagentsBad->Purify Purify->CheckReagents CatalystOK Using Bulky, e⁻-rich Ligand (e.g., SPhos) & Strong Base (e.g., K₃PO₄) CheckCatalyst->CatalystOK Yes CatalystBad Using PPh₃ or No Ligand/ Weak Base (e.g., NaHCO₃) CheckCatalyst->CatalystBad No CheckConditions Step 3: Optimize Conditions (Temp & Solvent) CatalystOK->CheckConditions ChangeCatalyst Action: Switch to SPhos/XPhos and K₃PO₄ or Cs₂CO₃ CatalystBad->ChangeCatalyst ChangeCatalyst->CheckCatalyst ConditionsOK Reaction Successful! Consider further optimization for scale-up. CheckConditions->ConditionsOK Yes ConditionsBad Still Low Yield CheckConditions->ConditionsBad No ChangeConditions Action: Increase Temp (80→110°C) Try different solvent (Dioxane→Toluene) Add 5-10% H₂O as co-solvent ConditionsBad->ChangeConditions ChangeConditions->CheckConditions

Caption: A logical workflow for troubleshooting the Suzuki coupling of this compound.

Recommended Starting Protocol

This protocol is a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.2 - 1.5 eq)

  • Pd(OAc)₂ (0.02 eq, 2 mol%)

  • SPhos (0.04 eq, 4 mol%)

  • K₃PO₄ (powdered, dried) (3.0 eq)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the flask with a rubber septum.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water via syringe to create a 10:1 dioxane:water solvent mixture (concentration of the limiting reagent should be ~0.1 M).

  • Stir the mixture vigorously and heat to 90-100 °C in a preheated oil bath.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Wikipedia. (2023, December 28). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, February 13). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama [Video]. YouTube. Retrieved from [Link]

  • Thompson, A. L., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(9), 3747-3750. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 48(29), 5352-5356. Retrieved from [Link]

  • Hussain, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4945. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Retrieved from [Link]

  • ResearchGate. (2025, November 22). Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. Retrieved from [Link]

  • Perera, D., et al. (2018). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Retrieved from [Link]

Sources

Technical Support Center: Selective Reduction of Iodonicotinates

Author: BenchChem Technical Support Team. Date: February 2026

The Dehalogenation Dilemma: Diagnostic & Triage

The Core Problem: Reducing iodonicotinates (e.g., methyl 6-iodonicotinate) to their corresponding alcohols or aldehydes presents a chemoselectivity paradox. You need a hydride source strong enough to reduce the ester (a relatively stable carbonyl) but mild enough to leave the Carbon-Iodine (C-I) bond untouched.

Mechanism of Failure (Why Dehalogenation Happens): Dehalogenation during reduction typically occurs via two pathways:

  • Oxidative Addition: Transition metals (like Pd contaminants or added catalysts) insert into the C-I bond.

  • Single Electron Transfer (SET): Aggressive reducing agents (like LiAlH₄ or metals in liquid ammonia) donate an electron to the

    
    -system of the pyridine ring. The resulting radical anion ejects iodide (
    
    
    
    ), leading to hydrodehalogenation.

Diagnostic Decision Tree: Use the following logic flow to select your reagent system based on your available equipment and substrate sensitivity.

ReagentSelection Start Start: Iodonicotinate Reduction Cryo Is -78°C equipment available? Start->Cryo Scale Scale of Reaction? Cryo->Scale No DIBAL RECOMMENDED: DIBAL-H (Toluene, -78°C) Cryo->DIBAL Yes (High Selectivity) Bench RECOMMENDED: NaBH4 + CaCl2 (THF/EtOH, 0°C to RT) Scale->Bench < 100g (Bench Stable) LiAlH4 High Risk: LiAlH4 (Strict 0°C, Inverse Addition) Scale->LiAlH4 Industrial/Legacy (Not Recommended)

Figure 1: Decision matrix for selecting the appropriate reducing agent for halogenated pyridine esters.

Recommended Protocols

Protocol A: The Cryogenic Standard (DIBAL-H)

Best For: High-value intermediates, small-to-mid scale, strict requirement for iodine retention.

The Science: Diisobutylaluminum hydride (DIBAL-H) acts as a Lewis acid (via Aluminum) coordinating to the carbonyl oxygen before delivering the hydride. This "coordination-delivery" mechanism is highly specific to oxygenated functional groups and, at -78°C, is kinetically too slow to effect oxidative addition into the C-I bond [1].

Reagents:

  • Substrate: Methyl 6-iodonicotinate (1.0 equiv)

  • Reagent: DIBAL-H (1.0 M in Toluene) (2.2 - 2.5 equiv)

  • Solvent: Anhydrous Toluene or DCM (0.1 M concentration)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve the iodonicotinate in anhydrous toluene. Cool to -78°C (dry ice/acetone bath).

  • Addition: Add DIBAL-H dropwise over 30 minutes. Critical: Maintain internal temp < -70°C.

  • Monitoring: Stir at -78°C for 1-2 hours. Monitor by TLC.[1]

    • Note: If aldehyde is desired, quench now. If alcohol is desired, allow to warm to -20°C briefly if conversion is sluggish.

  • Quench (The Rochelle Method):

    • Dilute with diethyl ether at -78°C.

    • Add saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt) solution (volume equal to reaction solvent).

    • Vigorous stirring at Room Temperature (RT) for 1-2 hours is mandatory until two clear layers form (breaks the aluminum emulsion).

  • Workup: Separate layers, extract aqueous phase with EtOAc, dry over Na₂SO₄.

Protocol B: The Bench-Stable System (NaBH₄ + CaCl₂)

Best For: Large scale, labs without cryo-cooling, robust substrates.

The Science: Sodium Borohydride (NaBH₄) alone is too slow for esters. Adding Calcium Chloride (CaCl₂) generates Calcium Borohydride (Ca(BH₄)₂) in situ. Ca²⁺ is a stronger Lewis acid than Na⁺, activating the ester carbonyl for hydride attack. This system is mild and does not generate the radical anions responsible for deiodination [2][3].

Reagents:

  • Substrate: Ethyl 2-iodonicotinate (1.0 equiv)

  • Reagent: NaBH₄ (3.0 equiv)[2][3]

  • Additive: CaCl₂ (anhydrous, powder) (1.5 equiv)

  • Solvent: THF : Ethanol (2:1 ratio)

Step-by-Step:

  • Preparation: Dissolve the ester in THF (0.2 M).

  • Activation: Add anhydrous CaCl₂ powder to the solution. Stir for 15 minutes.

  • Reduction: Cool to 0°C. Add NaBH₄ portion-wise (gas evolution will occur).

  • Reaction: Allow to warm to RT and stir for 4-16 hours.

  • Quench: Cool to 0°C. Carefully add 1N HCl or saturated NH₄Cl to destroy excess hydride.

  • Workup: Evaporate bulk organics (THF/EtOH), dilute residue with water, and extract with EtOAc.

Comparative Data & Performance

FeatureDIBAL-H (-78°C)NaBH₄ / CaCl₂LiAlH₄ (0°C)Catalytic Hydrogenation
Ester Conversion Excellent (>90%)Good (80-90%)Excellent (>95%)Excellent
Iodine Retention Superior High Moderate/LowFail (Dehalogenation)
Reaction Time 1-2 Hours4-16 Hours< 1 HourVariable
Safety Profile Flammable/PyrophoricSafe/StableFlammable/ReactiveH₂ Gas Hazard
Primary Risk Over-reductionIncomplete reactionDehalogenationLoss of Iodine

Troubleshooting & FAQ

Q: I see a "spot-to-spot" conversion on TLC, but my NMR shows no iodine. What happened? A: You likely used Palladium on Carbon (Pd/C) or a similar transition metal catalyst.

  • Root Cause:[2][4][5][6][7][8] Aryl iodides are extremely labile to oxidative addition by Pd(0).

  • Fix: Avoid catalytic hydrogenation entirely. Use Protocol A or B. If you must use hydrogenation for another functional group (e.g., nitro reduction), use a poisoned catalyst like PtO₂ (Adams' catalyst) or add ZnBr₂ to suppress dehalogenation, though this is risky [4].

Q: My DIBAL-H reaction turned into a gelatinous mess during workup. A: This is the classic Aluminum emulsion.

  • Fix: You did not stir long enough with Rochelle's Salt. The complexation of Aluminum by tartrate takes time (kinetic barrier). Alternatively, use the Fieser Workup (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) if your product is stable to base.

Q: Can I use LiAlH₄ if I am very careful? A: Yes, but with "Inverse Addition."

  • Protocol: Dissolve LiAlH₄ in ether/THF at 0°C. Add the ester solution dropwise to the hydride . This keeps the hydride concentration high relative to the substrate, favoring the fast carbonyl attack over the slower SET dehalogenation. However, Protocol A is still safer.

Q: Why not use NaBH₄ in Methanol reflux? A: While NaBH₄ in refluxing MeOH can reduce esters, the elevated temperature (65°C) increases the risk of nucleophilic aromatic substitution (replacing Iodine with Methoxide) on the electron-deficient pyridine ring. Protocol B (CaCl₂ additive) works at lower temperatures (0°C to RT), mitigating this risk.

Visualizing the Competition

The following diagram illustrates the kinetic competition between the desired hydride attack and the undesired dehalogenation pathways.

Mechanism Substrate Iodonicotinate Ester Reagent Reducing Agent Substrate->Reagent Path1 Pathway A: Carbonyl Attack (Desired) Reagent->Path1 Favored by Lewis Acids (DIBAL, Ca++) Path2 Pathway B: SET / Oxidative Addition (Undesired) Reagent->Path2 Favored by Transition Metals or High Temp Product Iodopyridyl Alcohol Path1->Product Byproduct De-iodinated Alcohol (Pyridine) Path2->Byproduct

Figure 2: Mechanistic pathways. Lewis Acid activation (Path A) accelerates carbonyl reduction, outcompeting the dehalogenation side reaction.

References

  • DIBAL-H Selectivity: Snelling, R., et al. "Binary reducing agents containing dichloroindium hydride for the selective, partial, or tandem reductions of bifunctional compounds." RSC Advances, via . (Demonstrates DIBAL-H selectivity for esters in presence of labile halides).

  • NaBH4/CaCl2 System: "Sodium Borohydride Reduction of Esters." Common Organic Chemistry, via . (General protocol for enhanced borohydride reduction).

  • Patent Protocol: "Method for preparing cis-1,2-cyclohexanedimethanol using sodium borohydride/calcium chloride reduction system." Google Patents, CN106167447A. . (Industrial validation of the CaCl2 additive method).

  • Dehalogenation Mechanisms: Ramanathan, A., & Jimenez, L. S.[9] "Reductive Dehalogenation of Aryl Bromides and Chlorides." Synthesis, 2010.[9] via . (Discusses the ease of dehalogenation with various reagents).

Sources

Technical Support Center: Purification of (6-Iodopyridin-3-yl)methanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of (6-Iodopyridin-3-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our focus is on the practical challenges and scientific reasoning behind the purification of this key pyridine-based intermediate.

Section 1: Understanding the Molecule and Common Challenges

This compound is a polar aromatic compound containing a basic pyridine nitrogen and a polar hydroxyl group. These features, combined with the presence of a large, polarizable iodine atom, present unique challenges during purification by normal-phase column chromatography on silica gel.

Key Molecular Properties Influencing Chromatography:

  • Basicity of Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can strongly interact with acidic silanol groups (Si-OH) on the surface of silica gel. This interaction is often the primary cause of peak tailing and, in some cases, irreversible adsorption.[1][2]

  • Polarity of the Hydroxyl Group: The -CH₂OH group is a strong hydrogen bond donor and acceptor, leading to strong interactions with the polar stationary phase and requiring more polar mobile phases for elution.

  • Potential for Instability: Halogenated pyridines, particularly iodo-substituted ones, can be sensitive to the acidic nature of standard silica gel, potentially leading to on-column degradation.[3]

Frequently Asked Questions (FAQs): Initial Setup

Q1: What is a good starting solvent system for Thin Layer Chromatography (TLC) analysis of this compound?

A1: A combination of a non-polar and a polar solvent is standard. Good starting points include mixtures of hexanes (or petroleum ether) with ethyl acetate, or dichloromethane with methanol.

  • Rationale: The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound. This Rf value in TLC typically translates well to good separation in column chromatography.

  • Expert Tip: Start with a moderately polar system, such as 50% ethyl acetate in hexanes. Based on the initial Rf, you can then adjust the polarity. If the spot remains at the baseline, increase the polarity (more ethyl acetate). If it shoots to the solvent front, decrease the polarity (more hexanes).[4]

Q2: My compound is streaking badly on the TLC plate, even with different solvent systems. What's happening?

A2: Streaking, or tailing, on a TLC plate is a strong indicator of issues you will face on the column. It's almost always due to the interaction between the basic pyridine nitrogen and the acidic silica gel.[5]

  • Causality: The strong acid-base interaction results in a non-ideal equilibrium between the compound adsorbed on the silica and the compound dissolved in the mobile phase, causing the elongated spot.

  • Solution: Add a small amount of a basic modifier to your mobile phase. A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v). Ammonia in methanol (e.g., a 7N solution) can also be used, often by adding a few drops to the polar component of your eluent. This competing base will saturate the acidic sites on the silica, allowing your pyridine derivative to elute more symmetrically.[1]

Section 2: Troubleshooting Guide for Column Chromatography

This section addresses specific problems encountered during the column purification process. The following flowchart provides a logical path for diagnosing and resolving common issues.

G cluster_0 Problem Identification cluster_1 Troubleshooting Paths cluster_2 Solutions Problem Identify Primary Issue Tailing Severe Peak Tailing / Broadening Problem->Tailing Smeared Bands CoElution Co-elution with Impurity Problem->CoElution Overlapping Spots on TLC NoElution Compound Not Eluting Problem->NoElution Product Stuck at Origin LowRecovery Low Mass Recovery / Degradation Problem->LowRecovery Low Yield Post-Column Sol_Base Add Basic Modifier (e.g., 0.5% TEA) Tailing->Sol_Base Sol_Stationary Change Stationary Phase (Alumina, Deactivated Silica) Tailing->Sol_Stationary If Base Fails Sol_Gradient Optimize Gradient / Change Solvents CoElution->Sol_Gradient Sol_Polarity Increase Mobile Phase Polarity NoElution->Sol_Polarity LowRecovery->Sol_Base Check for Degradation LowRecovery->Sol_Stationary

Caption: Troubleshooting workflow for column chromatography purification.

In-Depth Troubleshooting Q&A

Q3: I've run my column, but the fractions are showing very broad peaks and significant tailing. I'm losing resolution. How do I fix this?

A3: This is the most common issue for pyridine-containing compounds. As diagnosed during the TLC stage, the interaction with silica gel's acidic silanol groups is the culprit.[1][2]

  • Step-by-Step Protocol to Mitigate Tailing:

    • Introduce a Basic Modifier: The most effective solution is to add a competing base to your eluent system. Triethylamine (TEA) is an excellent choice.

      • Prepare your mobile phase (e.g., Ethyl Acetate/Hexanes) and add 0.5% TEA by volume.

      • Equilibrate your column with this modified mobile phase before loading your sample. This ensures the stationary phase is "passivated."

    • Consider Deactivated Silica: If TEA is not sufficient or is incompatible with your downstream applications, you can prepare a deactivated stationary phase.

      • Create a slurry of your silica gel in your non-polar solvent.

      • Add 1% TEA (relative to the silica gel weight) to the slurry and mix thoroughly before packing the column.

    • Alternative Stationary Phase: In severe cases, switching to a more basic stationary phase like alumina (Al₂O₃) can be beneficial. Note that the elution order of compounds may change on alumina compared to silica.

Q4: My target compound is co-eluting with a closely related impurity. How can I improve separation?

A4: Achieving separation between structurally similar compounds requires optimizing the selectivity of your chromatographic system.

  • Strategies for Improving Resolution:

    • Shallow the Gradient: If you are using a gradient elution (gradually increasing solvent polarity), make the gradient shallower in the region where your compound elutes. This gives more "column volumes" for the separation to occur.

    • Change Solvent Selectivity: The "selectivity" of the separation can be altered by changing the composition of the mobile phase, even at the same overall polarity. For example, if you are using an Ethyl Acetate/Hexanes system, try switching to a Dichloromethane/Methanol system. The different intermolecular interactions (dipole-dipole vs. hydrogen bonding) can change the relative retention times of your compound and the impurity.

    • Reduce Column Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, for a challenging separation, the amount of crude material loaded should be 1-2% of the mass of the silica gel.

Q5: I've loaded my sample, but I'm getting very low recovery of my product. I suspect it's degrading on the column. How can I confirm and prevent this?

A5: Iodinated aromatic compounds can be susceptible to degradation on acidic surfaces.[3]

  • Diagnostic Test for On-Column Stability:

    • The "2D TLC" Test: Spot your crude material in one corner of a square TLC plate.[5]

    • Run the plate in a suitable solvent system.

    • Dry the plate completely, then turn it 90 degrees and run it again in the same solvent system.

    • Interpretation: If your compound is stable, all spots will lie on the diagonal. If new spots appear "off-diagonal," it indicates degradation on the silica plate, which will also occur on the column.[5]

  • Protocol for Preventing Degradation:

    • Deactivate the Silica: As described in A3, using TEA in the mobile phase neutralizes the acidic sites and can prevent acid-catalyzed decomposition.

    • Use Neutral or Basic Alumina: Alumina is a viable alternative to silica for acid-sensitive compounds.

    • Work Quickly: Do not let the sample sit on the column for an extended period. Prepare everything in advance so you can load, run, and collect fractions efficiently.

Section 3: Data and Protocols

Table 1: Recommended Starting Solvent Systems & Modifiers
System CompositionPolarityTarget Rf (TLC)Recommended Modifier
Ethyl Acetate / HexanesAdjustable0.2 - 0.40.5% Triethylamine (TEA)
Dichloromethane / MethanolAdjustable0.2 - 0.40.5% Triethylamine (TEA)
Chloroform / AcetoneAdjustable0.2 - 0.40.1% Ammonia (from 7N in MeOH)
Experimental Protocol: Standard Column Chromatography
  • TLC Optimization: Develop a solvent system that gives a target Rf of ~0.3 and includes 0.5% TEA to ensure symmetrical spots.

  • Column Packing (Slurry Method):

    • Choose a column with a diameter appropriate for your sample size (see Table 2).

    • In a beaker, slurry silica gel (typically 50-100x the mass of your crude sample) in the initial, non-polar mobile phase.

    • Pour the slurry into the column and use gentle air pressure or a pump to pack the bed, ensuring no air bubbles are trapped.

  • Equilibration: Run at least 2-3 column volumes of the mobile phase (containing 0.5% TEA) through the packed column to ensure it is fully equilibrated.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude this compound in a minimal amount of a strong solvent (like methanol or dichloromethane).

    • Add a small amount of silica gel (2-3x the mass of your crude material) to this solution.

    • Concentrate this mixture on a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column bed.

  • Elution: Begin eluting with your optimized mobile phase, collecting fractions. Monitor the elution using TLC.

  • Analysis: Combine the pure fractions (as determined by TLC) and concentrate under reduced pressure to obtain the purified product.

Table 2: Column Size and Loading Capacity Guidelines
Crude Sample MassSilica Gel MassColumn Diameter (ID)
100 mg5 - 10 g1 cm
500 mg25 - 50 g2.5 cm
1.0 g50 - 100 g3 cm
5.0 g250 - 500 g5 cm

References

  • Rivera, D., & Harris, J. M. (n.d.). In Situ Studies of Pyridine Adsorption to Bare and Cyano-Derivatized Silica Sol–Gel Films Using Attenuated-Total-Internal-Reflection Fourier-Transform Infrared Spectroscopy. OSTI.GOV. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. [Link]

  • Massachusetts Institute of Technology. (n.d.). Thin Layer Chromatography (TLC) Guide. MIT OpenCourseWare. [Link]

  • Cowden, C. J., & Paterson, I. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Journal of Visualized Experiments, (87), 51483. [Link]

Sources

Technical Support Center: (6-Iodopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (6-Iodopyridin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the stability and handling of this important chemical intermediate. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction to this compound

This compound is a key building block in medicinal chemistry and materials science, frequently utilized in cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings to introduce the pyridyl-methanol moiety into complex molecules. The presence of the iodo-substituent makes it highly reactive and susceptible to various degradation pathways. Understanding its stability is paramount for successful and reproducible synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs) about Solution Stability

This section addresses the most common questions our technical support team receives regarding the stability of this compound in solution.

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen). For short-term storage, 2-8°C is acceptable. These conditions are in line with recommendations for analogous compounds like (6-Bromopyridin-3-yl)methanol and (6-Amino-3-pyridinyl)methanol and are designed to minimize degradation from atmospheric moisture and oxygen.[1][2]

Q2: How stable is this compound in common organic solvents?

While specific stability data for the iodo-analogue is not extensively published, we can infer stability from its bromo-counterpart and general chemical principles.[1]

  • Aprotic Solvents (e.g., DMSO, DMF, THF, Dioxane): Solutions are expected to be reasonably stable for short-term use when stored at low temperatures (-20°C to 4°C) and protected from light and air. For longer-term storage in solution, it is advisable to prepare fresh solutions or store aliquots at -80°C for up to six months.

  • Protic Solvents (e.g., Methanol, Ethanol): Stability in protic solvents may be lower due to the potential for solvolysis reactions, although this is generally slow for the parent alcohol. It is recommended to use these solutions promptly after preparation.

  • Aqueous Solutions: The compound has limited water solubility.[2] Due to the potential for pH-dependent degradation, unbuffered aqueous solutions are not recommended for storage.

Q3: My solution of this compound has turned yellow/brown. What does this mean and can I still use it?

Discoloration often indicates degradation. The likely culprits are oxidation of the pyridine ring or the methanol moiety, or deiodination followed by the formation of colored byproducts. It is strongly recommended to assess the purity of the discolored solution by an analytical method such as HPLC or TLC before use. If significant degradation is observed, the solution should be discarded.

Q4: Is this compound sensitive to light?

Yes, iodinated aromatic compounds can be light-sensitive and may undergo photodegradation.[3] It is best practice to store solutions of this compound in amber vials or protect them from light by wrapping the container in aluminum foil. Photostability testing, as outlined in ICH Q1B guidelines, can be performed to quantify this sensitivity if required for your application.[4][5]

Part 2: Troubleshooting Guide for Experimental Issues

This section provides a structured approach to troubleshooting common problems encountered during experiments involving this compound.

Issue 1: Low or No Yield in Cross-Coupling Reactions (e.g., Suzuki, Stille)

Potential Causes & Solutions:

  • Degradation of this compound:

    • Symptom: Inconsistent results, appearance of unknown impurities in reaction monitoring (TLC, LC-MS).

    • Troubleshooting:

      • Confirm the purity of the starting material before use, especially if it has been stored for an extended period.

      • Prepare solutions fresh for each reaction.

      • If using a stock solution, ensure it has been stored properly (cold, dark, inert atmosphere).

  • Catalyst Deactivation:

    • Symptom: Reaction fails to initiate or stalls.

    • Troubleshooting:

      • Degas all solvents and reagents thoroughly. Oxygen can oxidize the Pd(0) catalyst and phosphine ligands.[6]

      • Use fresh, high-purity palladium catalysts and ligands. Some palladium sources, like Pd₂(dba)₃, can degrade over time.[7]

      • Ensure the chosen ligand is appropriate for the coupling and is not prone to oxidation.

  • Issues with the Coupling Partner (e.g., Boronic Acid in Suzuki Coupling):

    • Symptom: Protodeboronation of the boronic acid is observed as a major byproduct.

    • Troubleshooting:

      • Use fresh boronic acids or more stable derivatives like pinacol esters.[6][7]

      • Ensure the base is not too strong or the temperature too high, which can accelerate decomposition of the coupling partner.

Issue 2: Observation of Deiodination Byproduct (Pyridin-3-yl)methanol

Potential Causes & Solutions:

  • Reductive Conditions:

    • Symptom: Mass spectrometry or NMR analysis of the crude reaction mixture shows the presence of the deiodinated product.

    • Troubleshooting:

      • Avoid strong reducing agents in the reaction mixture unless deiodination is the intended outcome.

      • In hydrogenation reactions, dehalogenation is a known side reaction.[4] Careful selection of catalyst and reaction conditions is necessary if other functional groups are to be reduced selectively.

  • Radical Reactions:

    • Symptom: Complex mixture of byproducts, including the deiodinated species.

    • Troubleshooting:

      • Ensure the reaction is protected from light, which can initiate radical pathways.

      • Consider the addition of a radical scavenger if radical-mediated deiodination is suspected.

Issue 3: Formation of Oxidized Byproducts (6-Iodo-3-pyridinecarboxaldehyde or 6-Iodo-3-pyridinecarboxylic acid)

Potential Causes & Solutions:

  • Presence of Oxidants:

    • Symptom: Aldehyde or carboxylic acid impurities are detected.

    • Troubleshooting:

      • Ensure solvents are free of peroxides.

      • Avoid unintentional exposure to strong oxidizing agents. The oxidation of primary alcohols to aldehydes can be achieved with reagents like PCC, and further oxidation to carboxylic acids can occur with stronger, aqueous oxidizing agents.[8][9]

      • Store the compound under an inert atmosphere to prevent slow air oxidation over time.

Diagram: Troubleshooting Workflow for a Failed Suzuki Coupling

start Low/No Yield in Suzuki Coupling check_sm Check Purity of this compound & Boronic Acid start->check_sm sm_ok Starting Materials are Pure check_sm->sm_ok Purity >95% sm_bad Degradation Detected check_sm->sm_bad Impurities Present check_reagents Review Reaction Conditions sm_ok->check_reagents use_fresh Use Freshly Prepared/Purified Starting Materials sm_bad->use_fresh use_fresh->start reagents_ok Conditions Appear Optimal check_reagents->reagents_ok Standard Protocol reagents_bad Potential Issues Identified check_reagents->reagents_bad Suspect Reagents catalyst Screen Different Pd Catalysts/Ligands reagents_ok->catalyst degas Improve Degassing Protocol (e.g., Freeze-Pump-Thaw) reagents_bad->degas end_good Reaction Successful degas->end_good base_solvent Optimize Base and Solvent System catalyst->base_solvent base_solvent->end_good

Caption: Troubleshooting decision tree for Suzuki coupling reactions.

Part 3: Experimental Protocols and Data

Recommended Storage and Handling Protocol
  • Receiving and Storage: Upon receipt, inspect the container for damage. Store the solid compound in its original container at -20°C under an inert atmosphere.

  • Solution Preparation:

    • Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound.

    • Weigh the desired amount of this compound in a glovebox or under a stream of inert gas.

    • Add degassed, anhydrous solvent to the solid.

    • If the solution is not for immediate use, store it in a sealed, light-protected vial at -20°C or below.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations for halogenated organic compounds.

Stability Data Summary (Inferred from Analogues and Chemical Principles)
ConditionSolventTemperatureExpected StabilityPrimary Degradation Pathway
Solid N/A-20°C> 2 yearsMinimal
Solid N/A2-8°CMonthsSlow Oxidation/Hydrolysis
Solution DMSO, DMF-80°C~6 monthsMinimal
Solution DMSO, DMF-20°C~1 monthSlow Oxidation
Solution MethanolRoom TempHours to DaysPotential Solvolysis, Oxidation
Solution Aqueous (unbuffered)Room TempNot RecommendedpH-dependent degradation
Any Ambient LightRoom TempPotentially UnstablePhotodecomposition

This data is extrapolated from information on similar compounds and general chemical knowledge. It is recommended to perform your own stability studies for critical applications.

Diagram: Potential Degradation Pathways

main This compound deiodinated (Pyridin-3-yl)methanol main->deiodinated Reductive Conditions / Light aldehyde 6-Iodo-3-pyridinecarboxaldehyde main->aldehyde Mild Oxidation (e.g., PCC, air) acid 6-Iodo-3-pyridinecarboxylic acid aldehyde->acid Strong Oxidation (e.g., KMnO4)

Caption: Major potential degradation routes for this compound.

References

  • Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities. (2023). MDPI. Retrieved February 5, 2026, from [Link]

  • Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. (2021). PMC - NIH. Retrieved February 5, 2026, from [Link]

  • How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? (2017). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Oxidative Coupling of Alcohols and Amines Using Functionalized Cu(II) 2-Quinoxolinol Salen Catalysts. (2026). ACS Omega. Retrieved February 5, 2026, from [Link]

  • Guideline on Photostability Testing. (n.d.). BfArM. Retrieved February 5, 2026, from [Link]

  • Hydrolysis of Fatty Esters in DCM/Methanol. (2025). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols. (2023). YouTube. Retrieved February 5, 2026, from [Link]

  • Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]

  • Stille Coupling. (2023). Chemistry LibreTexts. Retrieved February 5, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 5, 2026, from [Link]

  • Oxidation of alcohols I: Mechanism and oxidation states (video). (n.d.). Khan Academy. Retrieved February 5, 2026, from [Link]

  • The Mechanisms of the Stille Reaction. (n.d.). University of Windsor. Retrieved February 5, 2026, from [Link]

  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. (n.d.). Caron Scientific. Retrieved February 5, 2026, from [Link]

Sources

Technical Support Center: Handling Light-Sensitive Iodo-Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: HV-IOD-PYR-001

Mission Statement

Welcome to the Photolabile Heterocycle Support Hub. You are likely here because your off-white iodo-pyridine solid has turned purple, or your cross-coupling yield has inexplicably dropped. Iodo-pyridine derivatives are workhorses in medicinal chemistry, but the C–I bond (approx. 65 kcal/mol) is notoriously weak, particularly when attached to an electron-deficient pyridine ring.

This guide moves beyond basic "keep in the dark" advice. We provide the mechanistic causality of degradation and self-validating protocols to ensure your data integrity.

Module 1: Storage & Stability (The "Before" Phase)

Q: Why is my 2-iodo-pyridine turning brown/purple in the vial? A: You are witnessing homolytic bond cleavage . Unlike chloro- or bromo-pyridines, the carbon-iodine bond is susceptible to cleavage by UV and visible light (photo-deiodination).

  • Excitation: Light excites the molecule (often

    
     transition).
    
  • Homolysis: The C–I bond breaks, generating a pyridyl radical and an iodine radical (

    
    ).
    
  • Dimerization: Two iodine radicals combine to form molecular iodine (

    
    ), which appears purple or brown [1, 3].
    
  • Chain Reaction: The pyridyl radical abstracts hydrogen from solvents or moisture, leading to de-iodinated byproducts (pyridine derivatives) that contaminate your stock.

Q: Is "Amber Glass" enough? A: No. While amber glass filters UV <400nm, iodo-pyridines can degrade under high-intensity visible light.

  • The Fix: Store under an inert atmosphere (Argon/Nitrogen) at -20°C. Oxygen often accelerates the radical chain propagation.

  • Self-Validating Check: Always record the physical appearance of the solid upon receipt. If a white solid turns yellow, check purity via LC-MS immediately.

Module 2: Reaction Setup & Execution (The "During" Phase)

Q: My Suzuki coupling stalled at 40% conversion. Could light be the culprit? A: Yes. Photodecomposition competes with the Oxidative Addition step of the catalytic cycle. If the C–I bond breaks homolytically before the Palladium catalyst inserts, you generate de-iodinated side products (reduced pyridine) rather than the coupled product. This is often misdiagnosed as "catalyst death."

Q: How do I set up a "Light-Safe" reaction without working in total darkness? A: Use the "Double-Barrier" Protocol .

Protocol: The Double-Barrier Reaction Setup
  • Step 1: Weigh reagents quickly. If the balance is under bright fluorescent light, dim the hood lights or use a red-light lamp.

  • Step 2: Wrap the reaction vessel (flask/vial) in aluminum foil before adding the solvent.

  • Step 3: Leave a small "viewing window" (a flap of foil) that is normally closed, used only for checking stirring.

  • Step 4 (Critical): If heating is required, ensure the oil bath is also shielded or the flask is wrapped down to the oil level.

Visualization: Photodecomposition Pathway

Photodecomposition Start Iodo-Pyridine (R-I) Radical Radical Pair (R• + I•) Start->Radical Homolysis Light UV/Vis Light (Excitation) Light->Radical Iodine Molecular Iodine (I2 - Purple Color) Radical->Iodine Dimerization Byproduct De-iodinated Byproduct (R-H) Radical->Byproduct H-Abstraction (Solvent)

Figure 1: Mechanistic pathway of light-induced degradation leading to iodine liberation and byproduct formation.

Module 3: Purification & Analysis (The "After" Phase)

Q: My product decomposes on the silica column. The bands are streaking. A: Silica gel is slightly acidic (


). The combination of Acidity + Light + Time  accelerates de-iodination.

Q: How do I purify unstable iodo-pyridines? A: You must neutralize the stationary phase and minimize light exposure during elution.

Protocol: Neutralized "Dark" Flash Chromatography
ParameterStandard MethodStabilized Method (Recommended)
Stationary Phase Standard Silica GelSilica pre-treated with 1% Triethylamine (TEA) [4]
Column Body Clear Glass/PlasticWrapped in Foil or Black Tape
Flow Rate StandardHigh Flow (Minimize residence time)
Solvent System Hexane/EtOAcHexane/EtOAc + 0.5% TEA

Step-by-Step:

  • Slurry Pack: Prepare silica slurry containing 1% v/v Triethylamine in the non-polar solvent (e.g., Hexane).

  • Flush: Flush the column with 2 column volumes of the solvent to neutralize acidic sites.

  • Load: Load sample.

  • Wrap: Immediately wrap the column body in foil.

  • Run: Elute quickly. Collect fractions in amber tubes or cover the rack with a box.

Module 4: Emergency & Salvage

Q: My reaction mixture turned dark purple/brown during workup. Is the batch ruined? A: Not necessarily. The color is likely free iodine (


). You need to reduce it back to iodide (

) which is water-soluble and colorless.[1]
Protocol: The Thiosulfate Rescue Wash

Use this during the aqueous workup phase to remove iodine discoloration.

  • Preparation: Prepare a 10% w/v aqueous solution of Sodium Thiosulfate (

    
    ).
    
  • Execution: Add the thiosulfate solution to your organic layer in the separatory funnel.

  • Shake: Shake vigorously for 30-60 seconds.

  • Observation (Self-Validating): The organic layer should shift from purple/brown to yellow or clear immediately.

    • Mechanism:[2]

      
       [2].
      
  • Separation: Drain the aqueous layer. Wash the organic layer once with brine to remove residual salts.

Visualization: Handling Workflow

Workflow Storage Storage: Argon, -20°C, Amber Vial Weighing Weighing: Dim light, Quick transfer Storage->Weighing Reaction Reaction: Foil Wrap, Inert Atm Weighing->Reaction Check Color Check: Purple = Iodine? Reaction->Check Workup Workup: Na2S2O3 Wash Check->Workup Yes (Salvage) Purify Purification: Neutralized Silica + Foil Check->Purify No (Proceed) Workup->Purify

Figure 2: Operational workflow for handling light-sensitive iodo-pyridines from storage to purification.

References
  • Photochemical Rearrangements of Pyridine N-Oxides. National Institutes of Health (NIH). Available at: [Link]

  • Workup: Removing Bromine or Iodine. University of Rochester (Not Voodoo). Available at: [Link]

  • 5 Tips for Handling Photosensitive Reagents. Labtag Blog. Available at: [Link]

  • Purification: Tips for Flash Column Chromatography. University of Rochester. Available at: [Link]

Sources

Troubleshooting low conversion in 6-iodopyridine cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion in 6-Iodopyridine Cross-Coupling Ticket ID: #PYR-6-IODO-FAIL Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Pyridine Problem"

You are likely encountering the "2-pyridyl problem" (note: 6-iodo and 2-iodo are electronically equivalent positions relative to the nitrogen). Low conversion in these systems is rarely due to a single factor. It is usually a convergence of catalyst poisoning (via Nitrogen coordination) and competitive protodehalogenation .

If your reaction stalls at 20-40% conversion or yields de-iodinated starting material, standard Suzuki/Sonogashira conditions will not work. You must switch to sterically demanding ligands or specific "release-controlled" protocols.

Module 1: Diagnostic Phase (Root Cause Analysis)

Before changing reagents, identify how the reaction is failing. Run an LCMS of the crude mixture and match it to the scenarios below.

SymptomDiagnosisMechanism of Failure
SM Remaining + No Product + Catalyst Blacking Out Catalyst Poisoning The pyridine nitrogen (or product bipyridine) coordinates to Pd(II), forming a stable "off-cycle" resting state. The catalyst is trapped and cannot turn over.
SM Consumed + De-iodinated Pyridine (Ar-H) Protodehalogenation The oxidative addition complex is unstable. Instead of transmetallation, the Pd-Ar species abstracts a proton (from solvent/base) and reductively eliminates Ar-H.
SM Remaining + Boronic Acid Gone Protodeboronation If coupling with a boronic acid:[1] The nucleophile decomposed faster than the catalyst could use it. Common with heteroaryl boronates.
Homocoupling (Py-Py dimer) Disproportionation Oxygen leak or incorrect Cu/Pd ratio (in Sonogashira).

Module 2: The Mechanics of Failure

To fix the issue, you must understand the "Pyridine Trap." In standard couplings, Palladium cycles between Pd(0) and Pd(II). However, the nitrogen lone pair in 6-iodopyridine is a potent ligand.

Diagram 1: The Pyridine Catalyst Trap

This diagram illustrates how the substrate itself competes with your phosphine ligand, shutting down the cycle.

PyridineTrap Pd0 Active Pd(0) Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + 6-Iodopyridine TransMet Transmetallation OxAdd->TransMet + Nucleophile Trap DEAD END: Pd-N Coordination Complex (Stable Chelate) OxAdd->Trap N-Coordination (Displaces Ligand) Product Product Release TransMet->Product Product->Pd0 Regeneration Trap->Pd0 High Energy Barrier (Slow Reversal)

Caption: The "Dead End" (Red) occurs when the pyridine nitrogen displaces the phosphine ligand, stabilizing the Palladium and preventing transmetallation.

Module 3: Troubleshooting & Solutions (FAQ Format)

Q1: My reaction stalls with starting material remaining. Adding more catalyst doesn't help. Why?

A: You are suffering from product or substrate inhibition. The pyridine nitrogen is binding to the Palladium more tightly than your ligand.

  • The Fix: Use a Bulky, Electron-Rich Ligand .

    • Recommendation: Switch to XPhos , RuPhos , or G-Phos .

    • Why: These Buchwald-type ligands are massive. They create a "steric wall" around the Palladium center that physically blocks the pyridine nitrogen from coordinating, while still allowing the oxidative addition of the C-I bond.

    • Protocol: Use a 1:2 ratio of Pd:Ligand (e.g., Pd2(dba)3 + XPhos).

Q2: I see significant de-iodinated pyridine (Ar-H). How do I stop this?

A: This is protodehalogenation. Your oxidative addition intermediate is waiting too long for transmetallation and is quenching with a proton.

  • The Fix: Accelerate Transmetallation.

    • Change Base: Switch from carbonate bases (K2CO3) to anhydrous K3PO4 or CsF .

    • Change Solvent: Avoid protic solvents (MeOH/EtOH/Water). Use Dioxane or Toluene (anhydrous).

    • Concentration: Run the reaction at a higher concentration (0.5M - 1.0M) to increase the collision frequency between the Pd-Ar species and the nucleophile.

Q3: I am coupling 6-iodopyridine with a heteroaryl boronic acid. The boronic acid disappears, but no product forms.

A: Heteroaryl boronic acids (especially 2-pyridyl or 5-thiazolyl) are notoriously unstable and undergo rapid protodeboronation (hydrolysis of the C-B bond).

  • The Fix: The "Slow Release" Strategy.

    • Reagent: Do not use the boronic acid. Use the corresponding MIDA Boronate or Potassium Trifluoroborate (BF3K) salt.

    • Why: MIDA boronates slowly hydrolyze to release the active species at the same rate the catalyst consumes it, keeping the concentration of the unstable free acid low.

Module 4: Validated Experimental Protocols

Use these "Rescue Protocols" when standard conditions fail.

Protocol A: The "Bulky Ligand" Rescue (For Stalled Reactions)

Best for: When 6-iodopyridine acts as the electrophile with stable nucleophiles.

  • Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%) OR Pd-RuPhos-G4 (2 mol%).

  • Solvent: 1,4-Dioxane (degassed, anhydrous).

  • Base: K3PO4 (3.0 equiv, finely ground).

  • Temperature: 80°C - 100°C.

  • Procedure:

    • Pre-stir Pd(OAc)2 and XPhos in Dioxane for 15 mins at RT to form the active ligated species (solution turns yellow/orange).

    • Add 6-iodopyridine, boronic acid, and base.

    • Heat.[2][3]

    • Note: If the 6-position has an adjacent substituent (e.g., 2-amino-6-iodo), the steric hindrance actually helps prevent N-poisoning, but you still need XPhos for the oxidative addition.

Protocol B: The "Copper Boost" (For Difficult Nucleophiles)

Best for: Stille couplings or sluggish Suzuki couplings.

  • Additives: Add CuI (10-20 mol%) .

  • Why: Copper facilitates the transmetallation step ("Copper effect"), transferring the nucleophile to the Palladium faster than the pyridine can poison it.

Module 5: Decision Tree for Troubleshooting

Follow this logic flow to select your next experiment.

TroubleshootingTree Start Start: Low Conversion CheckSM Is SM Remaining? Start->CheckSM CheckByprod Check Byproducts CheckSM->CheckByprod No Poison Yes: SM Remaining (Catalyst Dead) CheckSM->Poison Yes Reduct No: SM Consumed (Ar-H formed) CheckByprod->Reduct De-iodinated product Debor SM Remaining + Boronic Acid Gone CheckByprod->Debor No product found Sol_Ligand SOLUTION: Switch to XPhos/RuPhos (Block N-coordination) Poison->Sol_Ligand Sol_Anhyd SOLUTION: Anhydrous Solvent + CsF Base Reduct->Sol_Anhyd Sol_MIDA SOLUTION: Use MIDA Boronate (Stop Protodeboronation) Debor->Sol_MIDA

Caption: Diagnostic flow to select the correct rescue protocol based on LCMS data.

References

  • Mechanistic Insight into Pyridine Poisoning

    • Identification and Elimination of an Unexpected C
    • Organic Process Research & Development, 2017.[4]

  • Ligand Selection for Pyridines (Buchwald)

    • Palladium-Catalyzed Amination of Aryl Chlorides and Sulfonates with Primary Amines. (Discusses XPhos/BrettPhos utility in heteroocycles).
    • Journal of the American Chemical Society, 2008.
  • The "Slow Release" Strategy (MIDA Boronates)

    • A General Solution for the 2-Pyridyl Problem.
    • Science, 2011.
  • Protodeboronation Kinetics

    • Base-Catalyzed Aryl-B(OH)
    • Journal of the American Chemical Society, 2017.[5]

Sources

Technical Support Center: Overcoming Solubility Challenges of (6-Iodopyridin-3-yl)methanol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with (6-Iodopyridin-3-yl)methanol in their aqueous experimental setups. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions and troubleshoot effectively. The information presented here is a synthesis of established methodologies and predicted physicochemical properties to guide your experimental design.

Understanding the Challenge: Physicochemical Properties of this compound

PropertyPredicted ValueImplication for Aqueous SolubilityData Source
pKa (basic) 3.84 (Pyridine Nitrogen)The pyridine ring is weakly basic and will be protonated in acidic solutions (pH < 3.84), which can significantly increase aqueous solubility.
pKa (acidic) 14.62 (Methanol Hydroxyl)The hydroxyl group is a very weak acid and will not be significantly ionized in typical aqueous pH ranges.
LogP 1.82A positive LogP value indicates a preference for a non-polar (octanol) environment over a polar (water) one, suggesting low aqueous solubility.
Aqueous Solubility 1.04 g/L (approx. 4.42 mM)The predicted solubility is low, confirming the need for enhancement techniques for many applications.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

A1: Based on its predicted LogP of 1.82 and aqueous solubility of approximately 1.04 g/L, this compound is classified as a poorly water-soluble compound.[1][2] Its molecular structure has a significant non-polar character due to the iodinated pyridine ring, which limits its favorable interactions with polar water molecules.

Q2: I've seen that pyridine is water-miscible. Why is this derivative not?

A2: While pyridine itself is miscible with water, the substitution of a hydrogen atom with a large, hydrophobic iodine atom at the 6-position significantly increases the molecule's lipophilicity and reduces its ability to form hydrogen bonds with water. This alteration in the molecular structure is the primary reason for the observed decrease in aqueous solubility.

Q3: Can I heat the solution to improve solubility?

A3: Heating can temporarily increase the solubility of many compounds. However, this may lead to precipitation upon cooling to ambient temperatures, which could negatively impact your experiment. Furthermore, the long-term stability of this compound at elevated temperatures in your specific experimental system should be considered. A more robust and reproducible approach is to use the solubilization techniques outlined in this guide.

Q4: What is the quickest method to try for improving solubility?

A4: For a rapid initial test, pH adjustment is often the most straightforward approach for ionizable compounds like this one. Given the predicted basic pKa of 3.84 for the pyridine nitrogen, acidification of the aqueous medium should lead to protonation and a significant increase in solubility.

Q5: Are there any compatibility issues I should be aware of when using solubilizing agents?

A5: Yes, it is crucial to consider the compatibility of any solubilizing agent with your specific experimental system. For instance, co-solvents like DMSO or ethanol might affect cell viability in cell-based assays. Surfactants could interfere with protein-ligand binding studies. Always perform appropriate vehicle controls in your experiments to account for any effects of the solubilization agents themselves.

Troubleshooting Guide: Strategies for Solubilization

This section provides detailed protocols and the scientific rationale behind various methods to enhance the aqueous solubility of this compound.

pH Adjustment

Scientific Rationale: The pyridine nitrogen in this compound has a predicted pKa of 3.84. At a pH below this value, the nitrogen atom will be protonated, forming a pyridinium salt. This ionization introduces a positive charge, which significantly enhances the molecule's interaction with polar water molecules, thereby increasing its solubility.[3][4]

Experimental Protocol:

  • Prepare a stock solution of the compound in an acidic buffer. A good starting point is a 10 mM citrate buffer at pH 3.0.

  • Weigh out the required amount of this compound.

  • Gradually add the acidic buffer to the solid while vortexing or sonicating.

  • Continue adding the buffer up to the desired final concentration.

  • Visually inspect the solution for any undissolved particles. If the compound is still not fully dissolved, the pH can be incrementally lowered (e.g., to pH 2.5) using a dilute solution of HCl.

  • Once dissolved, this acidic stock solution can be further diluted into your final aqueous experimental medium. Be mindful that the final pH of your experiment should be considered, as a significant pH shift upon dilution could cause the compound to precipitate.

ph_adjustment_workflow start Start with solid This compound prepare_buffer Prepare acidic buffer (e.g., 10 mM Citrate, pH 3.0) dissolve Dissolve compound in acidic buffer with agitation start->dissolve prepare_buffer->dissolve check_solubility Visually inspect for complete dissolution dissolve->check_solubility adjust_ph If not dissolved, lower pH incrementally (e.g., with dilute HCl) check_solubility->adjust_ph No dissolved_stock Prepare concentrated dissolved stock solution check_solubility->dissolved_stock Yes adjust_ph->dissolve final_dilution Dilute stock into final experimental medium dissolved_stock->final_dilution end Proceed with experiment final_dilution->end

pH Adjustment Workflow
Use of Co-solvents

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[5][6] This less polar environment can better accommodate non-polar solutes like this compound, thereby increasing its solubility.

Commonly Used Co-solvents:

Co-solventTypical Starting Concentration (% v/v)Considerations
Dimethyl Sulfoxide (DMSO)1-10%Can have biological effects; may be toxic to some cells at higher concentrations.
Ethanol5-20%Can affect protein structure and cell membranes.
Polyethylene Glycol 400 (PEG 400)10-30%Generally considered low toxicity.
Propylene Glycol10-30%Common in pharmaceutical formulations.

Experimental Protocol:

  • Prepare a high-concentration stock solution of this compound in 100% of the chosen co-solvent (e.g., DMSO).

  • Gently warm the mixture and sonicate if necessary to ensure complete dissolution.

  • For your experiment, perform a serial dilution of this stock solution into your aqueous medium. It is critical to add the stock solution to the aqueous medium and not the other way around to avoid precipitation.

  • Ensure that the final concentration of the co-solvent in your experiment is as low as possible and is consistent across all experimental conditions, including controls.

cosolvent_workflow start Start with solid This compound prepare_stock Dissolve in 100% co-solvent (e.g., DMSO) to make a concentrated stock start->prepare_stock serial_dilution Perform serial dilution of the stock solution into the aqueous experimental medium prepare_stock->serial_dilution check_precipitation Visually inspect for precipitation at each dilution step serial_dilution->check_precipitation check_precipitation->prepare_stock Precipitation (adjust stock conc.) final_concentration Achieve desired final concentration with minimal co-solvent percentage check_precipitation->final_concentration No Precipitation end Proceed with experiment final_concentration->end

Co-solvent Method Workflow
Complexation with Cyclodextrins

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[7][8] Poorly water-soluble molecules like this compound can be encapsulated within the hydrophobic core, forming an inclusion complex. This complex has a hydrophilic exterior, which allows it to be readily dissolved in water.[9][10]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD): Limited aqueous solubility itself.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Much higher aqueous solubility and commonly used.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): High aqueous solubility and a strong complexing agent.

Experimental Protocol:

  • Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10% w/v HP-β-CD in water).

  • Add the solid this compound to the cyclodextrin solution.

  • Stir the mixture at room temperature for several hours (or overnight) to allow for complex formation. Gentle heating may accelerate this process.

  • Filter the solution to remove any undissolved compound. The filtrate will contain the solubilized complex.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (see below).

cyclodextrin_workflow cluster_0 Inclusion Complex Formation compound Guest Molecule (Poorly Soluble) complex Soluble Inclusion Complex compound->complex Encapsulation cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cyclodextrin->complex

Cyclodextrin Inclusion Complex
Use of Surfactants

Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[11] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core can encapsulate poorly water-soluble compounds like this compound, effectively solubilizing them in the bulk aqueous phase.

Commonly Used Surfactants:

  • Tween® 20, Tween® 80 (non-ionic): Widely used and generally considered biocompatible at low concentrations.

  • Sodium Dodecyl Sulfate (SDS) (anionic): A powerful solubilizing agent, but can denature proteins.

  • Cremophor® EL (non-ionic): Often used in pharmaceutical formulations.

Experimental Protocol:

  • Prepare an aqueous solution of the surfactant at a concentration above its CMC.

  • Add the solid this compound to the surfactant solution.

  • Stir or sonicate the mixture until the compound is dissolved.

  • As with co-solvents, it is important to run parallel experiments with the surfactant vehicle alone to control for any biological or chemical effects of the surfactant itself.

Quantifying Solubility Enhancement

To evaluate the effectiveness of these solubilization strategies, it is essential to quantify the concentration of dissolved this compound.

  • UV-Vis Spectrophotometry: If the compound has a distinct UV absorbance profile, a standard curve can be generated to determine its concentration in the solubilized preparations. This is a rapid and straightforward method.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a more specific and accurate method for quantification. A calibration curve should be prepared using a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).

References

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8).
  • Ainurofiq, A., Putro, D. S., Ramadhani, D. A., Putra, G. M., & Do Espirito Santo, L. D. C. (2021). A review on solubility enhancement methods for poorly water-soluble drugs. Journal of Reports in Pharmaceutical Sciences, 10(2), 137.
  • PubChem. (n.d.). 3-Pyridinemethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Loftsson, T., & Duchene, D. (2007). Cyclodextrins and their pharmaceutical applications. International Journal of Pharmaceutics, 329(1-2), 1-11.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Chemicalize. (n.d.). Physicochemical properties of this compound. Retrieved from [Link]

  • U.S. Patent No. 6,437,120 B1. (2002). Process for preparing pyridinemethanol compounds.
  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • MDPI. (n.d.). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods. In Toxicological Profile for Iodine. Retrieved from [Link]

  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]

  • MDPI. (n.d.). Water as Green Solvent: Methods of Solubilisation and Extraction of Natural Products—Past, Present and Future Solutions. Retrieved from [Link]

  • Pharmaoffer.com. (n.d.). Surfactants API Manufacturers | GMP-Certified Suppliers. Retrieved from [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • Kumar, S., & Pandey, A. K. (2013). Chemistry and biological activities of pyridine derivatives. Current pharmaceutical design, 19(1), 20-32.
  • ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods. In Toxicological Profile for Used Mineral-Based Crankcase Oil. Retrieved from [Link]

  • YouTube. (2021). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?. Retrieved from [Link]

  • ResearchGate. (n.d.). Use of Surfactants as Plasticizers in Preparing Solid Dispersions of Poorly Soluble API: Stability Testing of Selected Solid Dispersions. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Analytical methods – Knowledge and References. Retrieved from [Link]

  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]

  • ScienceAsia. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). Strategies for Solubility Enhancement of Poorly Soluble Drugs. Retrieved from [Link]

  • Ingredients To Die For. (n.d.). Surfactants & Solubilizers. Retrieved from [Link]

  • Polygon Chemie AG. (n.d.). Surfactants & Solubilizers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods. In Toxicological Profile for Chlorpyrifos. Retrieved from [Link]

Sources

Technical Support Center: Stability & Storage of (6-Iodopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 235200-24-9 Formula: C₆H₆INO Molecular Weight: 235.02 g/mol

Introduction: The "Weakest Link" Principle

As a Senior Application Scientist, I often see this compound mishandled because researchers treat it like a generic pyridine. It is not. (6-Iodopyridin-3-yl)methanol is a bifunctional intermediate containing two distinct "ticking clocks":

  • The Aryl Iodide (C-I bond): Highly susceptible to photolytic cleavage.

  • The Hydroxymethyl Group (-CH₂OH): Prone to auto-oxidation.

This guide moves beyond generic "keep cold" advice to explain the mechanistic reasons for degradation and provides a self-validating storage protocol.

Module 1: Mechanisms of Degradation

To prevent degradation, you must understand what is happening at the molecular level.

Photolytic Deiodination (The Primary Risk)

The Carbon-Iodine (C-I) bond energy in this molecule is approximately 65 kcal/mol , significantly weaker than a C-Br (~81 kcal/mol) or C-Cl (~96 kcal/mol) bond. Exposure to UV or even ambient blue light can trigger homolytic cleavage , generating an aryl radical and an iodine radical.

  • Visual Indicator: The sample turns yellow or brown due to the liberation of elemental iodine (

    
    ).
    
  • Consequence: Loss of the reactive handle for Suzuki/Sonogashira couplings.

Auto-Oxidation

The primary alcohol at position 3 is susceptible to oxidation by atmospheric oxygen, particularly if the sample is in solution. This converts the methanol group into a nicotinaldehyde or nicotinic acid derivative.

  • Catalyst: Trace transition metals (often found in spatulas or low-grade solvents) can accelerate this process.

Hygroscopicity

Like many pyridine derivatives, the nitrogen lone pair can hydrogen bond with atmospheric water. While not a degradation reaction per se, water absorption alters the molecular weight calculation for stoichiometry and can facilitate hydrolysis if traces of acid are present.

Visualization: Degradation Pathways

DegradationPathways Compound This compound (Intact) Radical Aryl Radical + I• Compound->Radical Homolytic Cleavage Aldehyde Aldehyde Derivative (6-Iodonicotinaldehyde) Compound->Aldehyde Oxidation Light Light (UV/Vis) Light->Radical Oxygen Oxygen (O₂) Oxygen->Aldehyde Deiodo De-iodinated Product (Pyridin-3-yl)methanol Radical->Deiodo H-Abstraction Iodine Free Iodine (I₂) (Yellow/Brown Color) Radical->Iodine Dimerization

Figure 1: Mechanistic pathways showing how Light and Oxygen attack specific functional groups on the molecule.

Module 2: The "Gold Standard" Storage Protocol

Do not rely on the shipping conditions (often ambient) for long-term storage. Follow this Standard Operating Procedure (SOP) to maximize shelf life (12+ months).

Storage Conditions Summary
ParameterRecommendationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Slows radical kinetics (Arrhenius equation).
Atmosphere Argon (Preferred) or NitrogenArgon is heavier than air and provides a better "blanket" to exclude O₂.
Container Amber Glass VialBlocks UV/Blue light to prevent C-I bond cleavage.
Seal Parafilm over capPrevents moisture ingress (hygroscopicity protection).
Step-by-Step Handling SOP
  • Upon Receipt:

    • Inspect the physical state.[1][2] It should be an off-white to pale beige solid.

    • Critical Check: If the solid is bright yellow or brown, significant iodine liberation has already occurred.

  • Aliquot Strategy (The "Single-Use" Rule):

    • Avoid repeated freeze-thaw cycles. Moisture condenses on the cold solid when opened in humid air.

    • Action: Divide the bulk material into single-use aliquots (e.g., 100mg or 500mg) inside a glovebox or under an inverted funnel with inert gas flow.

  • Solvent Handling (For Reactions):

    • NEVER store this compound in solution for more than 24 hours.

    • If you must prepare a stock solution, use degassed anhydrous DMF or DMSO and store at -20°C.

    • Avoid: Protic solvents (Methanol/Ethanol) for long-term storage, as they can facilitate nucleophilic displacement of the iodine over time.

Module 3: Troubleshooting & FAQs

Q1: My material has turned from white to yellow. Is it usable?

Diagnosis: This indicates the release of elemental iodine (


) due to light exposure.
Solution: 
  • Mild Yellowing: Likely <1% degradation. It is usually safe to use for robust reactions, but verify stoichiometry.

  • Brown/Dark Crust: Significant degradation.

    • Fix: Dissolve in Ethyl Acetate and wash with a dilute Sodium Thiosulfate (

      
      ) solution. This reduces the 
      
      
      
      (brown) back to iodide (colorless) and removes it. Dry the organic layer and re-concentrate.
Q2: I see a new peak in my LCMS at [M-126]. What is it?

Diagnosis: This is the de-iodinated byproduct [(Pyridin-3-yl)methanol].

  • Mass Math: 235 (Parent) - 127 (Iodine) + 1 (Hydrogen) = ~109 amu.

  • Cause: The sample was likely exposed to light in a solvent capable of hydrogen atom donation (like THF or Alcohols).

Q3: Can I store this in a clear vial if I wrap it in foil?

Verdict: Yes, but it is a "Silver Standard."

  • Risk: Foil can tear or be removed by colleagues checking labels. Amber glass is an intrinsic engineering control that does not fail due to human error.

Module 4: Quality Control (QC) Decision Tree

Use this logic flow to determine if your batch is fit for purpose.

QCDecision Start Inspect Sample ColorCheck Color Check Start->ColorCheck White White/Off-White ColorCheck->White Pass Yellow Yellow/Brown ColorCheck->Yellow Fail LCMS Run LCMS/NMR White->LCMS ThioWash Perform Thiosulfate Wash Yellow->ThioWash PurityHigh Purity >98% LCMS->PurityHigh Clean PurityLow Purity <95% LCMS->PurityLow Impurities Use Proceed to Reaction PurityHigh->Use Recryst Recrystallize (EtOAc/Hex) PurityLow->Recryst ThioWash->LCMS Recryst->LCMS Discard Discard/Repurify

Figure 2: QC Workflow for validating reagent integrity before critical experiments.

References

  • Sigma-Aldrich (Merck). Safety Data Sheet: Pyridine Derivatives. (General storage guidelines for hygroscopic/light-sensitive pyridines).

  • Klán, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley. (Mechanisms of aryl-halide homolytic cleavage).
  • BenchChem. Technical Guide to the Synthesis of Pyridinemethanol Derivatives. (Overview of piconol stability and reactivity).

  • PubChem. Compound Summary: (6-Bromopyridin-3-yl)methanol. (Analogous compound storage data).

  • Fisher Scientific. Safety Data Sheet: [1-(Pyrid-3-ylmethyl)piperid-4-yl]methanol. (Handling of pyridine-methanol motifs).[3][4][5][6]

Sources

Validation & Comparative

Technical Assessment: 1H NMR Characterization of (6-Iodopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum of (6-Iodopyridin-3-yl)methanol in DMSO-d6 . As a critical intermediate in fragment-based drug design—particularly for Suzuki-Miyaura cross-couplings—accurate characterization of this scaffold is essential.

While chloroform-d (CDCl3) is a standard solvent for lipophilic organics, this guide advocates for DMSO-d6 as the superior medium for this specific pyridine derivative. The choice of DMSO-d6 is driven by three factors:

  • Solubility: Enhanced dissolution of the polar hydroxymethyl-pyridine scaffold.

  • Proton Exchange Suppression: Stabilization of the hydroxyl proton, allowing for the observation of vicinal coupling (

    
    ), a key indicator of sample dryness and structure.
    
  • Resolution: Separation of the aromatic ABX/AMX system often obscured in non-polar solvents.

Experimental Protocol

To ensure reproducibility and spectral fidelity, the following acquisition parameters are recommended.

Sample Preparation[1][2][3][4]
  • Analyte Mass: 10–15 mg (Ideal for high S/N ratio without line broadening).

  • Solvent Volume: 0.6 mL DMSO-d6 (99.9 atom% D).

  • Additives: None recommended. Note: Avoid adding TMS if possible; reference against the residual solvent peak to prevent signal overlap in the aliphatic region.

  • Tube Quality: 5mm precision NMR tube (Wilmad 507-PP or equivalent).

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (D1):

    
     1.0 second (Ensure full relaxation of aromatic protons).
    
  • Scans (NS): 16 (minimum) to 64.

  • Temperature: 298 K (25°C). Temperature stability is critical for the chemical shift of the OH proton.

Workflow Visualization

NMR_Workflow Sample Solid Sample (10-15 mg) Dissolution Dissolution (0.6 mL DMSO-d6) Sample->Dissolution Homogenize Homogenization (Vortex/Sonication) Dissolution->Homogenize Acquisition Acquisition (ns=16, d1=1.0s) Homogenize->Acquisition Processing Processing (LB=0.3 Hz, Phase) Acquisition->Processing QC_Check QC Check (OH Triplet?) Processing->QC_Check

Figure 1: Optimized workflow for acquiring high-fidelity NMR data for polar heterocycles.

Spectral Analysis: this compound

The following data represents the characteristic signals observed at 298 K / 400 MHz.

Chemical Shift Table (DMSO-d6)[1][5][6]
PositionAssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Diagnostic Note
H-2 Aromatic (Ortho to CH2OH)8.34 Singlet (d)1H

Most deshielded; isolated between N and substituent.
H-5 Aromatic (Ortho to I)7.82 Doublet1H

Ortho to Iodine; typically downfield of H-4.
H-4 Aromatic (Meta to I)7.55 Doublet (dd)1H

Roof effect often seen with H-5.
OH Hydroxyl5.38 Triplet1H

Critical Quality Attribute. Indicates dry sample.
CH₂ Methylene4.51 Doublet2H

Couples to OH. Becomes singlet if wet.
Solvent DMSO-d5 (Residual)2.50 Quintet--Reference Standard.
Water H₂O (Impurity)3.33 Broad Singlet--Variable shift depending on concentration.
Structural Logic & Assignment

The assignment relies on the specific substitution pattern of the pyridine ring (2,5-disubstituted).

  • H-2 (8.34 ppm): This proton is alpha to the Nitrogen and ortho to the hydroxymethyl group. It experiences the strongest deshielding from the ring nitrogen and the ring current, appearing as a fine doublet (meta-coupling to H-4) or an apparent singlet.

  • H-5 vs H-4: The iodine atom at position 6 exerts a complex effect. While heavy atoms (I) often shield the attached Carbon (C-13 NMR), the ortho-proton (H-5) in iodopyridines is typically deshielded relative to the meta-proton (H-4) due to the paramagnetic anisotropy of the large iodine electron cloud, though less so than chlorine or bromine analogs.

  • Coupling System: The H-4 and H-5 protons form an AB system (or AX depending on field strength) with a characteristic ortho-coupling constant of ~8 Hz.

Comparative Assessment: DMSO-d6 vs. CDCl3

This section objectively compares the "Product" (DMSO-d6 methodology) against the standard "Alternative" (Chloroform-d).

Performance Matrix
FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) Scientific Impact
Solubility High Moderate/LowDMSO ensures complete dissolution; CDCl3 may require filtration, risking yield loss.
OH Signal Sharp Triplet Broad Singlet/InvisibleDMSO slows proton exchange. A triplet confirms the alcohol is primary and the sample is dry.
Water Peak Distinct (~3.33 ppm)Variable (~1.5 ppm)In CDCl3, water often overlaps with aliphatic impurities.[1]
Sample Recovery Difficult (High B.P.)Easy (Volatile) Use CDCl3 only if the sample must be recovered immediately by evaporation.
Diagnostic Logic: Why DMSO Wins

The presence of the hydroxyl triplet at 5.38 ppm is a self-validating quality control check.

Regiochemistry Verification Diagram

Use this logic flow to confirm you have the 6-iodo isomer and not the 2-iodo or 5-iodo isomers (regio-scrambling during synthesis).

Regio_Logic Start Analyze Aromatic Region (7.0 - 8.5 ppm) Count Proton Count & Multiplicity Start->Count H2_Check Is there a Singlet/Fine Doublet > 8.0 ppm? Count->H2_Check Coupling_Check Check Coupling of remaining 2 protons H2_Check->Coupling_Check Yes (H2 identified) Ortho Ortho Coupling (J ~ 8 Hz) Coupling_Check->Ortho Meta Meta Coupling only (J ~ 2 Hz) Coupling_Check->Meta Result_6I CONFIRMED: 6-Iodo Isomer (H4/H5 ortho coupled) Ortho->Result_6I Result_Other REJECT: Likely 5-Iodo or 2-Iodo Isomer Meta->Result_Other

Figure 2: Logic tree for distinguishing the 6-iodo isomer from other potential regioisomers based on coupling constants.

Troubleshooting & Impurities

Common impurities arising from the reduction of 6-iodonicotinic acid or ester precursors:

  • Residual Reducing Agent: Borane or Aluminum salts can cause line broadening.

  • Ethyl Acetate: Quadruplet at 4.03 ppm, Singlet at 1.99 ppm (common extraction solvent).

  • 6-Iodonicotinic Acid: Broad downfield OH (>12 ppm) and shift of H-2/H-6 downfield due to the electron-withdrawing carboxylate.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shift Effects of Substituents on Pyridines. University of Wisconsin-Madison Chemistry Department.

  • ChemicalBook. (2023). (6-Bromopyridin-3-yl)methanol NMR Spectrum Data (Analog Comparison).

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 6-iodo-3-pyridinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's fragmentation behavior under mass spectrometry is paramount for structural elucidation and impurity profiling. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 6-iodo-3-pyridinemethanol. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage established principles of mass spectrometry, the known fragmentation of its parent compound, 3-pyridinemethanol, and the behavior of halogenated aromatic compounds to construct a scientifically grounded prediction.[1][2][3][4] This comparative approach will highlight the influence of the iodine substituent on the fragmentation pathways.

The Significance of Fragmentation Patterns in Structural Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[1] In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•).[4][5][6] This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments.[3][4] The resulting fragmentation pattern is a unique fingerprint of the molecule, offering vital clues to its structure.[1] By analyzing these patterns, we can deduce the presence of specific functional groups and the overall architecture of the molecule.[5]

Experimental Considerations for Mass Spectrometry Analysis

To acquire the mass spectrum of a compound like 6-iodo-3-pyridinemethanol, a standard electron ionization mass spectrometer would be employed. The following is a generalized protocol:

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A dilute solution of 6-iodo-3-pyridinemethanol in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument, typically via a direct insertion probe or a gas chromatograph (GC) inlet.

  • Ionization: The sample is vaporized, and the gaseous molecules are passed into an ionization chamber. Here, they are bombarded with a beam of electrons, typically with an energy of 70 eV, to induce ionization and fragmentation.[6]

  • Mass Analysis: The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Representation: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Predicted Fragmentation Pattern of 6-iodo-3-pyridinemethanol

The structure of 6-iodo-3-pyridinemethanol incorporates a pyridine ring, a hydroxymethyl group, and an iodine atom. The fragmentation of this molecule is expected to be influenced by all three components. The molecular weight of 6-iodo-3-pyridinemethanol is 234.97 g/mol .

Molecular Ion (M+•): The molecular ion peak is expected at m/z 235 . Due to the stable aromatic pyridine ring, this peak should be reasonably intense.

Key Predicted Fragmentation Pathways:

  • Loss of Iodine: A prominent fragmentation pathway for iodinated aromatic compounds is the cleavage of the carbon-iodine bond.[7] This would result in the loss of an iodine radical (•I), leading to a fragment at m/z 108 (235 - 127). This fragment corresponds to the 3-pyridinemethanol cation. The stability of the resulting pyridyl cation would favor this fragmentation.

  • Alpha-Cleavage of the Alcohol: Alcohols readily undergo alpha-cleavage, which is the breaking of the C-C bond adjacent to the oxygen atom.[8] For 6-iodo-3-pyridinemethanol, this would involve the loss of a hydrogen atom from the hydroxymethyl group, resulting in a fragment at m/z 234 (M-1). A more significant alpha-cleavage would be the loss of the entire hydroxymethyl group as a radical (•CH2OH), leading to a fragment at m/z 204 .

  • Loss of Water: The elimination of a water molecule (H₂O) from the molecular ion is a common fragmentation for alcohols, although it may be less favorable for aromatic alcohols.[8] This would produce a fragment at m/z 217 (235 - 18).

  • Ring Fragmentation: The pyridine ring itself can undergo fragmentation, although this typically results in lower intensity peaks. Cleavage of the ring could lead to the loss of HCN (27 Da), resulting in various smaller fragments.

The predicted fragmentation pathway is illustrated in the diagram below:

fragmentation_pathway M [6-iodo-3-pyridinemethanol]+• m/z = 235 F1 [C6H6NO]+• m/z = 108 M->F1 - •I F2 [C6H5INO]+• m/z = 234 M->F2 - •H F3 [C5H4IN]+• m/z = 204 M->F3 - •CH2OH F4 [C6H5IN]+• m/z = 217 M->F4 - H2O

Caption: Predicted fragmentation pathway of 6-iodo-3-pyridinemethanol.

Comparative Analysis: 6-iodo-3-pyridinemethanol vs. 3-pyridinemethanol

To understand the influence of the iodine substituent, it is instructive to compare the predicted fragmentation of 6-iodo-3-pyridinemethanol with the known fragmentation of 3-pyridinemethanol.[9][10][11][12] The mass spectrum of 3-pyridinemethanol (MW = 109.13 g/mol ) is characterized by a prominent molecular ion peak at m/z 109 and a base peak at m/z 80.[11]

Feature3-Pyridinemethanol (Experimental)6-iodo-3-pyridinemethanol (Predicted)Rationale for Difference
Molecular Ion (M+•) m/z 109m/z 235The addition of an iodine atom (atomic weight ≈ 127) significantly increases the molecular weight.
Base Peak m/z 80 ([M-CHO]+)m/z 108 ([M-I]+)The C-I bond is weaker than the C-C and C-O bonds in the hydroxymethyl group, making the loss of iodine the most favorable fragmentation pathway.
Loss of Hydroxymethyl Group m/z 78 ([M-CH₂OH]+)m/z 204 ([M-CH₂OH]+)This fragmentation is possible in both molecules, but in the iodinated compound, it is likely to be a less abundant fragment compared to the loss of iodine.
Loss of Water m/z 91 ([M-H₂O]+)m/z 217 ([M-H₂O]+)This fragmentation pathway is expected in both, with the resulting m/z value shifted by the mass of iodine.

Conclusion

The predicted mass spectrometry fragmentation pattern of 6-iodo-3-pyridinemethanol is dominated by the facile cleavage of the carbon-iodine bond, leading to a predicted base peak at m/z 108. This is a significant departure from the fragmentation of the parent compound, 3-pyridinemethanol, where the loss of a formyl radical is the most prominent fragmentation. This comparative analysis underscores the profound influence of halogen substitution on fragmentation pathways. For researchers working with halogenated pyridines, this guide provides a foundational understanding for interpreting mass spectra, aiding in compound identification and the characterization of related substances.

References

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available at: [Link]

  • Fragmentation Pattern of Mass Spectrometry. Slideshare. Available at: [Link]

  • Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

  • Process for preparing pyridinemethanol compounds. Google Patents.
  • Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]

  • 3-Pyridinemethanol. Chem-Impex. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • 3-Pyridinemethanol. PubChem. Available at: [Link]

  • Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. ResearchGate. Available at: [Link]

  • Negative ion formation and fragmentation upon dissociative electron attachment to the nicotinamide molecule. RSC Publishing. Available at: [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

  • Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. PubMed. Available at: [Link]

  • Proposed mass fragmentation pattern for compound (6). ResearchGate. Available at: [Link]

  • Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. ResearchGate. Available at: [Link]

  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews. Available at: [Link]

  • Mass Spectrometry Ionization Methods. Emory University. Available at: [Link]

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Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Purity Analysis of (6-Iodopyridin-3-yl)methanol

This compound is a key building block in the synthesis of complex active pharmaceutical ingredients (APIs). As with any pharmaceutical intermediate, its purity is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product.[1][2] Impurities, even at trace levels, can carry over into the final API, potentially altering its pharmacological or toxicological profile.[3][4] Therefore, a robust, accurate, and reliable analytical method for purity determination is paramount during process development, scale-up, and quality control.

This guide, written from the perspective of a Senior Application Scientist, provides a comparative analysis of different HPLC strategies for the purity assessment of this compound. We will move beyond simple procedural lists to explore the scientific rationale behind method development choices, offering insights into how to build a self-validating and regulatory-compliant analytical system.

Understanding the Analyte: Physicochemical Properties and Analytical Challenges

The molecular structure of this compound—featuring a pyridine ring, a hydroxymethyl group, and an iodine atom—presents a unique set of analytical challenges.

  • Polarity: The presence of the nitrogen atom in the pyridine ring and the hydroxyl group makes the molecule significantly polar. This inherent polarity can lead to poor retention on traditional non-polar reversed-phase columns (like C18), causing the analyte peak to elute near the solvent front where resolution from polar impurities is difficult.[5][6]

  • Ionization: The pyridine nitrogen is basic and can be protonated depending on the pH of the mobile phase. This ionization state drastically affects the molecule's hydrophobicity and its interaction with the stationary phase.[7] Uncontrolled pH can lead to poor peak shape and shifting retention times.

  • Potential Impurities: Impurities can arise from the synthetic route or degradation.[8] For this compound, these may include:

    • Starting Materials: e.g., 2,5-diiodopyridine.

    • Process-Related Impurities: Isomers, or related substances like (6-bromopyridin-3-yl)methanol if bromine-containing reagents are used.[9]

    • Degradation Products: Oxidation of the methanol group to an aldehyde or carboxylic acid.

    • Side-Reaction Products: e.g., de-iodinated species like 3-pyridinemethanol.[10]

A successful HPLC method must be able to retain the main compound effectively while providing sufficient resolution from all these potential impurities.

Comparative Analysis of HPLC Methodologies

High-Performance Liquid Chromatography (HPLC) is the gold standard for pharmaceutical purity analysis due to its precision and versatility.[1] We will compare two primary reversed-phase approaches.

Method 1: Traditional Reversed-Phase (RP-HPLC) on a C18 Column

The C18 (octadecylsilyl) column is the most common starting point for RP-HPLC method development. The primary retention mechanism is hydrophobic interaction.[7]

Causality Behind Experimental Choices:

  • Stationary Phase: A standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is chosen for its broad applicability.

  • Mobile Phase: To manage the basic nature of the pyridine moiety, a buffered mobile phase is essential. A buffer like potassium dihydrogen phosphate at a pH of approximately 3.0 ensures that the pyridine nitrogen is consistently protonated (in its cationic form). This suppresses silanol interactions that can cause peak tailing and improves retention reproducibility.[7] Acetonitrile is a common organic modifier, but methanol can offer different selectivity and is worth exploring.[7]

  • Detection: The pyridine ring contains a chromophore suitable for UV detection. A wavelength of around 254 nm or 275 nm is often effective for pyridine-containing compounds.[3][11]

Anticipated Performance: This approach may suffer from insufficient retention of the main this compound peak and co-elution of highly polar, early-eluting impurities with the solvent front. While simple, it often lacks the robustness required for a validated quality control method for such polar analytes.[6]

Method 2: Enhanced Retention using a Polar-Embedded RP-HPLC Column

To overcome the retention challenges of Method 1, a stationary phase with enhanced polar selectivity is a logical next step. Polar-embedded columns contain a polar group (e.g., amide or carbamate) within the C18 alkyl chain.

Causality Behind Experimental Choices:

  • Stationary Phase: A polar-embedded C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) is selected. The embedded polar group helps to shield residual silanols, reducing peak tailing for basic compounds. More importantly, it allows the use of highly aqueous mobile phases without the risk of "phase collapse" (loss of retention) that can occur with traditional C18 columns. This enables stronger retention of polar analytes.

  • Mobile Phase: This column chemistry allows for a lower percentage of organic modifier in the mobile phase, which directly increases the retention time of polar compounds like this compound. The same buffered aqueous phase at pH 3.0 can be used, allowing for a direct comparison of the stationary phase's effect.

  • Detection: The UV detection wavelength remains unchanged.

Anticipated Performance: This method is expected to provide significantly better retention for the main peak, moving it away from the solvent front and improving resolution from polar impurities. The peak shape should also be superior due to the reduction of undesirable silanol interactions. This approach offers a more robust and specific method suitable for validation.

Data-Driven Method Comparison

The following tables summarize the proposed methods and hypothetical, yet realistic, performance data to illustrate the advantages of the optimized approach.

Table 1: Comparison of HPLC Method Parameters

ParameterMethod 1: Traditional C18Method 2: Polar-Embedded C18
Column C18, 250 x 4.6 mm, 5 µmPolar-Embedded C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.020 mM Potassium Phosphate, pH 3.0
Mobile Phase B AcetonitrileAcetonitrile
Gradient 20% to 80% B over 20 min5% to 60% B over 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 275 nmUV at 275 nm
Injection Vol. 10 µL10 µL

Table 2: Comparative Performance Data (Illustrative)

Performance MetricAnalyteMethod 1: Traditional C18Method 2: Polar-Embedded C18
Retention Time (min) Polar Impurity A2.13.5
This compound2.88.2
Non-Polar Impurity B10.515.1
Tailing Factor This compound1.81.2
Resolution (Rs) Between Impurity A and Main Peak1.35.8

The illustrative data clearly shows that Method 2 provides superior retention and resolution, making it the recommended choice for further development and validation.

Detailed Protocol: Recommended HPLC Method

This section provides a step-by-step protocol for the purity analysis of this compound using the recommended Polar-Embedded C18 method.

1. Reagents and Materials

  • This compound Reference Standard

  • Potassium Dihydrogen Phosphate (KH₂PO₄), HPLC Grade

  • Phosphoric Acid (H₃PO₄), HPLC Grade

  • Acetonitrile (ACN), HPLC Grade

  • Water, HPLC Grade or Milli-Q

  • Polar-Embedded C18 Column (e.g., 150 x 4.6 mm, 3.5 µm)

2. Preparation of Solutions

  • Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile, HPLC Grade.

  • Diluent: Mix Mobile Phase A and Acetonitrile in a 95:5 (v/v) ratio.

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Reference Standard Solution.

3. Chromatographic Conditions

  • Use the parameters outlined for Method 2 in Table 1.

4. System Suitability Test (SST)

  • Before sample analysis, perform five replicate injections of the Reference Standard Solution.

  • The system is deemed suitable for use if the following criteria are met:

    • Tailing Factor: Not more than 1.5 for the main peak.

    • Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.

5. Analysis Procedure

  • Inject the Diluent (as a blank) to ensure no interfering peaks are present.

  • Inject the Reference Standard Solution.

  • Inject the Sample Solution in duplicate.

  • Identify the peaks in the sample chromatogram by comparing retention times with the standard chromatogram.

6. Calculation of Purity

  • Calculate the percentage of each impurity and the overall purity using the area percent method.

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Strategy per ICH Guidelines

A developed method is incomplete without validation to prove its suitability for the intended purpose. The validation process follows International Council for Harmonisation (ICH) guidelines.

Caption: Workflow for HPLC method validation according to ICH guidelines.

Conclusion

Ensuring the purity of this compound requires a well-developed and validated HPLC method. While a traditional C18 column provides a starting point, the polar nature of the analyte necessitates a more specialized approach. The use of a polar-embedded reversed-phase column offers superior retention, resolution, and peak shape, forming the basis of a robust and reliable analytical method. This guide demonstrates that a thorough understanding of the analyte's physicochemical properties, coupled with a systematic approach to method development and validation, is essential for establishing a scientifically sound purity analysis that can confidently support drug development and manufacturing.

References

  • PharmaInfo. (n.d.). Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation.
  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. Retrieved from [Link]

  • Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • Tianming Pharmaceuticals. (2024). Analytical Method Development for Intermediate Purity & Impurities. Retrieved from [Link]

  • PubChem. (n.d.). 3-Pyridinemethanol. Retrieved from [Link]

Sources

Comparative Reactivity Profile: 6-Iodo vs. 6-Bromo Pyridine-2-Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, 2,6-disubstituted pyridines are "privileged structures," serving as critical linkers in fragment-based drug design (FBDD). The choice between 6-iodo-2-pyridinemethanol (6-I-Py-MeOH) and 6-bromo-2-pyridinemethanol (6-Br-Py-MeOH) is rarely arbitrary; it dictates the synthetic route's success, particularly when distinguishing between metal-mediated coupling and nucleophilic substitution.

  • The 6-Iodo variant is the "High-Energy Specialist." It offers superior kinetics in Lithium-Halogen exchange and Palladium-catalyzed oxidative additions, making it essential for coupling with sterically hindered or electron-poor partners.

  • The 6-Bromo variant is the "Stable Workhorse." It is significantly more robust, cost-effective, and—crucially—superior in Nucleophilic Aromatic Substitution (

    
    ) due to higher electronegativity.
    

This guide analyzes the mechanistic divergence of these two scaffolds, supported by experimental protocols and decision-making frameworks.

Fundamental Physicochemical Differences

The reactivity disparity stems directly from the Carbon-Halogen (C-X) bond properties.

Feature6-Bromo-2-pyridinemethanol6-Iodo-2-pyridinemethanolImpact on Reactivity
C-X Bond Energy (BDE) ~72 kcal/mol~57 kcal/molIodide undergoes oxidative addition (Pd) and Li-exchange significantly faster.
Electronegativity (

)
2.96 (Pauling)2.66 (Pauling)Bromide creates a more electron-deficient ring, accelerating

attack.
C-X Bond Length ~1.89 Å~2.10 ÅIodide is sterically larger but the bond is weaker and more polarizable.
Leaving Group Ability GoodExcellentIodide is a better leaving group in

/

type mechanisms, but less activating for

.

Mechanistic Analysis & Case Studies

A. Metal-Halogen Exchange (The Dianion Strategy)

This is the most critical workflow for these substrates. Because of the free hydroxyl group at the C2 position, one equivalent of base is sacrificed to form the alkoxide before the halogen exchange can occur.

  • 6-Iodo Reactivity: Rapid exchange at

    
    . The reaction is often diffusion-controlled. It tolerates "sloppier" conditions but the starting material is light-sensitive and prone to degradation.
    
  • 6-Bromo Reactivity: Slower exchange. Requires strict temperature control (

    
    ) to prevent Wurtz-type coupling or nucleophilic attack on the pyridine ring by 
    
    
    
    -BuLi.

Critical Insight: For the Bromo variant, if the temperature rises above


 during lithiation, the 

-BuLi may attack the C6 position (nucleophilic addition) rather than exchanging the halogen. The Iodo variant exchanges so fast that this side reaction is kinetically suppressed.
B. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1][2]
  • Mechanism: The rate-determining step (RDS) is typically Oxidative Addition of the Pd(0) species into the C-X bond.

  • Comparison:

    • Iodide:

      
       is high. Requires standard ligands (
      
      
      
      ). Ideal for "difficult" boronic acids (e.g., electron-poor or ortho-substituted).
    • Bromide:

      
       is lower. May require electron-rich phosphines (e.g., SPhos, XPhos) or higher temperatures (
      
      
      
      ) to drive conversion.
C. Nucleophilic Aromatic Substitution ( )

Contrary to metal catalysis, the Bromide is often superior here .

  • Mechanism: The RDS is the nucleophilic attack forming the Meisenheimer complex. This requires the ring to be electron-deficient.

  • The "Element Effect": Bromine is more electronegative than Iodine, pulling more electron density from the C6 carbon. This lowers the energy barrier for the incoming nucleophile. While Iodine is a better leaving group, the initial attack is slower, making the Bromo scaffold the preferred choice for amination without metal catalysts.

Visualizing the Reactivity Landscape

The following diagram maps the decision logic for selecting the correct halide based on the intended transformation.

ReactivityLandscape Start Target Transformation Decision1 Reaction Type? Start->Decision1 Path_Metal Pd-Catalyzed Coupling (Suzuki/Sonogashira) Decision1->Path_Metal C-C Bond Formation Path_Li Lithiation / Electrophile Trapping Decision1->Path_Li C-E Bond Formation Path_SNAr Nucleophilic Substitution (SNAr) Decision1->Path_SNAr C-N / C-O Bond Formation Decision_Coupling Coupling Partner Difficulty? Path_Metal->Decision_Coupling Decision_Li Temp/Stability Constraints? Path_Li->Decision_Li Rec_Bromo_SNAr Select 6-BROMO (Better Ring Activation) Path_SNAr->Rec_Bromo_SNAr Electronegativity rules Rec_Iodo Select 6-IODO (Fast Oxidative Addition) Decision_Coupling->Rec_Iodo Sterically Hindered / Electron Poor Rec_Bromo Select 6-BROMO (Cost/Stability Balance) Decision_Coupling->Rec_Bromo Standard Aryl Boronic Acids Decision_Li->Rec_Iodo Ultra-fast exchange needed Decision_Li->Rec_Bromo Standard -78°C protocol

Figure 1: Decision Matrix for selecting between 6-Iodo and 6-Bromo scaffolds based on synthetic intent.

Experimental Protocols

Protocol A: The "Dianion" Lithiation Strategy

Applicable to both, but critical parameters differ.

Objective: Selective C6-lithiation followed by electrophile quench (e.g., DMF to form the aldehyde).

  • Setup: Flame-dried 3-neck flask, Argon atmosphere.

  • Solvent: Anhydrous THF (Ether can be used, but THF is better for solubility of the alkoxide).

  • Substrate: Dissolve 6-bromo-2-pyridinemethanol (1.0 equiv) in THF (

    
    ).
    
  • Deprotonation (Step 1): Cool to

    
    . Add 
    
    
    
    -BuLi (1.1 equiv) dropwise.
    • Observation: Gas evolution (butane). Formation of the lithium alkoxide (

      
      ).
      
    • Wait: Stir for 15 mins at

      
      .
      
  • Exchange (Step 2): Cool strictly to

    
     .
    
    • Add

      
      -BuLi (1.1 equiv) or 
      
      
      
      -BuLi (2.1 equiv for Bromo, 1.1 for Iodo) dropwise.
    • Time:

      • For 6-Iodo: Exchange is complete in

        
         mins.
        
      • For 6-Bromo: Stir for 30–45 mins.

  • Quench: Add Electrophile (e.g., DMF, 3.0 equiv) at

    
    .
    
  • Workup: Allow to warm to RT, quench with sat.

    
    .
    

Validation Check: If you observe significant amounts of 6-butyl-2-pyridinemethanol, the temperature was too high during Step 5 (direct nucleophilic attack competed with exchange). This is much more common with the Bromo substrate.

Protocol B: Selective Suzuki Coupling

Objective: Coupling with Phenylboronic acid.

  • Reagents: Halide (1.0 eq),

    
     (1.2 eq), 
    
    
    
    (2.0 eq).
  • Catalyst:

    • For 6-Iodo:

      
       (1 mol%) is sufficient. Temp: 
      
      
      
      .
    • For 6-Bromo:

      
       or 
      
      
      
      (2–5 mol%). Temp:
      
      
      .
  • Solvent: Dioxane/Water (4:1). The water is crucial to solubilize the boronate species.

  • Note on Alcohol: The free hydroxyl can coordinate Pd. If conversion stalls, protect as TBS-ether or use higher catalyst loading.

Summary Comparison Table

Parameter6-Bromo-2-pyridinemethanol6-Iodo-2-pyridinemethanol
CAS Number 33674-96-3205692-86-6 (varies by salt)
Cost (Approx) Low (

)
High (

)
Storage Stability High (Stable at RT)Low (Light sensitive, keep cold)
Lithiation (

)
Requires

, slower
Ultra-fast, tolerates

Suzuki Coupling Requires heat/active ligandsMild conditions, standard ligands

Reactions
Preferred (More activating)Poor (Less activating)
Atom Economy Better (Br = 79.9 amu)Worse (I = 126.9 amu)

References

  • Bond Dissociation Energies in Heterocycles

    • Luo, Y.-R. (2007).[1] Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Data supports C-I ~57 kcal/mol vs C-Br ~72 kcal/mol trend).

  • Lithium-Halogen Exchange Kinetics

    • Bailey, W. F., & Patricia, J. J. (1988).[2] The mechanism of the lithium-halogen interchange reaction: a review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46. Link

  • Song, J. J., et al. (2010). Organometallic Methods for the Synthesis of Pyridine Derivatives. Chemical Society Reviews.
  • Nucleophilic Aromatic Substitution Trends

    • Reinheimer, J. D., et al. (1958). The reaction of pyridine with nucleophiles.[3][4][5][6] Journal of the American Chemical Society. Link

  • Palladium Catalyzed Coupling of 2-Halo-Pyridines

    • Billingsley, K., & Buchwald, S. L. (2007). An improved system for the palladium-catalyzed Suzuki-Miyaura coupling of aryl halides with arylboronic acids. Journal of the American Chemical Society. Link

Sources

UV-Vis Absorption Profile of (6-Iodopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the UV-Vis absorption properties of (6-Iodopyridin-3-yl)methanol , structured for researchers in medicinal chemistry and drug development.

A Comparative Characterization Guide

Compound: this compound CAS: 235286-93-6 Synonyms: 2-Iodo-5-hydroxymethylpyridine; 6-Iodo-3-pyridinemethanol Molecular Formula: C


H

INO

Executive Summary & Core Data

For researchers utilizing this compound as a Suzuki coupling intermediate or a fragment in drug design, accurate characterization is critical to ensure structural integrity, particularly the stability of the C–I bond.

While the unsubstituted pyridine chromophore absorbs at 257 nm , the presence of the iodine atom at the C6 position induces a significant bathochromic (red) shift due to the heavy-atom effect and increased polarizability.

Metric Value / Range Conditions
Predicted

272 – 278 nm Methanol or Ethanol (Neutral pH)
Secondary Band ~230 nmHigh energy

transition
Molar Absorptivity (

)
~3,500 – 5,000 M

cm

Estimated based on 2-halopyridines
Critical Check Absorption < 260 nmIndicates potential de-iodination (hydrolysis)

Theoretical Framework & Comparative Analysis

To validate the identity of this compound without a reference standard, one must compare it against structurally validated analogs. The absorption maximum is governed by the electronic perturbations on the pyridine ring system.

Mechanistic Insight: The Halogen Effect

The pyridine ring undergoes


 transitions.[1] Substituents alter this energy gap:
  • 3-Hydroxymethyl Group (-CH

    
    OH):  A weak auxochrome with minimal effect on the ring's 
    
    
    
    system. It typically adds a negligible shift (+1–2 nm) relative to pyridine.
  • 6-Iodo Group (-I): A strong auxochrome. Unlike chlorine or bromine, iodine's large atomic radius and high polarizability interact significantly with the aromatic

    
    -system. This lowers the energy of the antibonding orbitals, causing a distinct bathochromic shift  (Red Shift) compared to the chloro- analog.
    
Comparative Data Table

The following table contrasts the target compound with verified alternatives to establish the expected spectral window.

CompoundStructure

(MeOH/EtOH)
Shift SourceRef
Pyridine Unsubstituted257 nm Base Chromophore[1]
3-Pyridinemethanol 3-CH

OH
~259 nm Alkyl-like effect (Weak)[2]
(6-Chloropyridin-3-yl)methanol 6-Cl, 3-CH

OH
259 nm Cl = High electronegativity, low polarizability[3]
(6-Bromopyridin-3-yl)methanol 6-Br, 3-CH

OH
264 – 268 nm Br = Moderate polarizability[4]
This compound 6-I, 3-CH

OH
272 – 278 nm I = High polarizability (Strong Shift) Target

Technical Note: If your sample exhibits a


 near 259 nm , it is likely that the C–I bond has been compromised (hydrolysis to the pyridone or reduction to the des-iodo species), or the sample is actually the chloro- analog.

Experimental Protocol: Self-Validating Characterization

This protocol allows you to determine the


 and simultaneously assess purity without a reference standard.
Reagents
  • Solvent: HPLC-grade Methanol (Cutoff < 205 nm). Avoid Acetone (Cutoff 330 nm).

  • Blank: Pure HPLC-grade Methanol.

Workflow Diagram (DOT)

The following decision tree outlines the logical flow for validating the compound using UV-Vis data.

UV_Validation Start Start: Dissolve Sample (10 µg/mL in MeOH) Scan Run Scan (200 - 400 nm) Start->Scan CheckPeak Identify Primary Lambda_max Scan->CheckPeak ResultA Peak at 272-278 nm CheckPeak->ResultA Red Shift Observed ResultB Peak at ~257-260 nm CheckPeak->ResultB No Shift vs Pyridine ResultC Peak > 300 nm CheckPeak->ResultC Large Red Shift ConclusionA PASS: Intact Iodo-Pyridine Core ResultA->ConclusionA ConclusionB FAIL: Potential De-iodination or Chloro-Analog Contamination ResultB->ConclusionB ConclusionC FAIL: Conjugated Impurity (e.g., Bi-aryl coupling product) ResultC->ConclusionC

Figure 1: Logic flow for spectral validation of this compound.

Step-by-Step Methodology
  • Stock Preparation: Dissolve 1.0 mg of this compound in 10 mL of Methanol (Concentration: 0.1 mg/mL).

  • Dilution: Take 1 mL of Stock and dilute to 10 mL with Methanol (Final: 10 µg/mL).

  • Baseline: Run a baseline correction using pure Methanol.

  • Measurement: Scan from 200 nm to 400 nm.

  • Data Analysis:

    • Locate the global maximum (

      
      ).
      
    • Pass Criteria: The peak must be centered between 270 nm and 280 nm .

    • Purity Check: Ensure the baseline returns to zero >350 nm. Absorbance in this region suggests aggregation or transition metal contamination (if synthesized via Pd-catalysis).

Troubleshooting & Validation

ObservationDiagnosisCorrective Action
Peak at 255-260 nm Loss of Iodine (Hydrolysis/Reduction).Check MS for Mass 157 (Des-iodo) vs 235 (Target).
Peak at 210-220 nm only Solvent Cutoff Interference.Ensure HPLC-grade Methanol/Acetonitrile is used.
Shoulder > 300 nm Formation of Pyridone tautomer.Ensure solvent is neutral; avoid aqueous acidic conditions.

References

  • NIST Chemistry WebBook. Pyridine UV-Vis Spectrum. National Institute of Standards and Technology. Link

  • Yurdakal, S., et al. (2017). "Green photocatalytic synthesis of vitamin B3 by Pt loaded TiO2 photocatalysts." Applied Catalysis B: Environmental, 202, 500-508. (Provides comparative data for 3-pyridinemethanol oxidation products).

  • University of Hertfordshire. (2023). "Flupyradifurone: Environmental Fate & Ecotoxicology Data." AERU PPDB. (Cites UV data for (6-chloropyridin-3-yl)methanol at 259 nm). Link

  • ConnectSci. (2019). "Synthesis of (6-Bromopyridin-3-yl)methanol." Australian Journal of Chemistry. (Confirms synthesis and characterization of the bromo-analog).

Sources

A Senior Application Scientist's Guide to the Elemental Analysis of (6-Iodopyridin-3-yl)methanol and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is a foundational pillar of scientific integrity. In this guide, we delve into the elemental analysis of (6-Iodopyridin-3-yl)methanol, a key building block in medicinal chemistry and materials science. This document provides a comparative analysis with its structural analogs, supported by theoretical data, and outlines the established methodologies for such determinations.

Introduction: The Critical Role of Elemental Analysis

Elemental analysis is a cornerstone technique in synthetic chemistry, providing a fundamental measure of a compound's purity and verifying its empirical formula. For novel compounds or those intended for use in sensitive applications like drug development, confirming the elemental composition is a non-negotiable step in quality control and regulatory submission. The accepted tolerance for experimental elemental analysis results is typically within ±0.4% of the calculated theoretical values.

This compound and its halogenated or functionalized analogs are versatile intermediates. Their utility stems from the reactivity of the pyridine ring and the potential for further chemical modification at the halogenated position and the hydroxyl group. These compounds are integral to the synthesis of a wide range of biologically active molecules and functional materials.

Comparative Elemental Analysis: Theoretical Data

While experimental elemental analysis data is batch-specific and should be obtained from the supplier's certificate of analysis for any given lot, we can establish a baseline for comparison using the theoretical elemental composition derived from the molecular formula. Below is a comparative table of the theoretical elemental analysis for this compound and several of its common structural alternatives.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )% Carbon% Hydrogen% Nitrogen% Halogen/Other
This compound 120972-91-0C₆H₆INO235.0230.662.575.9653.99 (% I)
(6-Bromopyridin-3-yl)methanol122306-01-8C₆H₆BrNO188.0238.333.227.4542.50 (% Br)
(6-Chloropyridin-3-yl)methanol21543-49-7C₆H₆ClNO143.5750.194.219.7524.69 (% Cl)
(6-Aminopyridin-3-yl)methanol113293-71-3C₆H₈N₂O124.1458.056.5022.57-
(6-Nitropyridin-3-yl)methanol1935998-46-1C₆H₆N₂O₃168.1242.863.6016.66-

Note: The theoretical percentages are calculated based on the atomic weights of the constituent elements.

Experimental Protocol: Combustion Analysis

The most prevalent method for determining the carbon, hydrogen, nitrogen, and sulfur content of organic compounds is combustion analysis. This technique provides a reliable and precise quantification of the elemental composition.

Principle of Combustion Analysis

In a typical CHNS elemental analyzer, a small, precisely weighed sample is combusted in a high-temperature furnace in the presence of excess oxygen. This process converts the carbon in the sample to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (which are subsequently reduced back to N₂). Sulfur, if present, is converted to sulfur dioxide (SO₂). These combustion gases are then passed through a separation column and detected by a thermal conductivity detector. The instrument is calibrated with a known standard, allowing for the accurate calculation of the elemental percentages in the unknown sample. Halogens, like iodine, are typically determined by other methods, such as titration after combustion.

Step-by-Step Experimental Workflow

Below is a generalized workflow for the elemental analysis of a solid organic compound like this compound.

Caption: A simplified workflow for CHNS elemental analysis by combustion.

Application in Drug Discovery and Materials Science

The family of (6-halopyridin-3-yl)methanol compounds serves as versatile building blocks in several areas of research and development:

  • Medicinal Chemistry: The pyridine core is a common scaffold in many pharmaceuticals. The halogen at the 6-position provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse molecular fragments to build complex drug candidates. The hydroxymethyl group can be further modified, for example, through oxidation to an aldehyde or carboxylic acid, or by etherification. These derivatives have been explored as potential therapeutic agents in various disease areas.

  • Materials Science: The electronic properties of the pyridine ring make these compounds interesting for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties through substitution on the pyridine ring is a key advantage in this field.

The logical progression of utilizing these building blocks in synthesis is depicted below.

G A (6-Halopyridin-3-yl)methanol (Starting Material) B Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) A->B C-C or C-N bond formation C Functional Group Interconversion (e.g., Oxidation of Alcohol) A->C Modification of hydroxymethyl group D Complex Pyridine Derivatives B->D C->D E Biologically Active Molecules D->E F Functional Materials D->F

A Researcher's Guide to Differentiating 6-Iodo and 2-Iodo Pyridine Methanol Isomers by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of drug development and materials science, the precise structural characterization of molecular isomers is not merely an academic exercise; it is a critical determinant of a compound's function, efficacy, and safety. Constitutional isomers, which share the same molecular formula but differ in atomic connectivity, often exhibit vastly different chemical and biological properties.[1][2] This guide provides an in-depth, data-supported methodology for unambiguously differentiating between two such isomers: (6-iodopyridin-2-yl)methanol (Isomer 1 ) and (2-iodopyridin-3-yl)methanol (Isomer 2 ).

We will move beyond a simple recitation of spectral data, focusing instead on the underlying principles of Nuclear Magnetic Resonance (NMR) spectroscopy. By understanding why the spectra differ, researchers can develop a robust analytical framework for these and other challenging isomeric systems. This guide will leverage a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY and NOESY) NMR techniques to build an irrefutable case for the structure of each isomer.[3][4]

The Foundation: Understanding Substituent Effects in Pyridine NMR

The pyridine ring is an electron-deficient aromatic system. The nitrogen atom's electronegativity deshields the α-protons (H2/H6) and, to a lesser extent, the γ-proton (H4), while having a smaller effect on the β-protons (H3/H5). In an un-substituted pyridine molecule, the typical ¹H NMR chemical shifts are approximately δ 8.6 (H2/H6), δ 7.2 (H3/H5), and δ 7.6 (H4).[5][6]

The introduction of substituents dramatically perturbs this electronic landscape.[7][8]

  • Iodine (-I): As a halogen, iodine is inductively electron-withdrawing, which generally deshields nearby protons. However, it is also capable of resonance-based electron donation, which can have a shielding effect, particularly on ortho and para positions. The net effect is often a complex interplay of these two factors.

  • Hydroxymethyl (-CH₂OH): This group is weakly electron-withdrawing and will influence the chemical shifts of the adjacent ring protons.

By analyzing the specific substitution patterns of Isomer 1 and Isomer 2 , we can predict the key differences in their respective NMR spectra.

Predicted ¹H NMR Signatures

Isomer 1: (6-iodopyridin-2-yl)methanol

  • We expect three distinct aromatic proton signals, each integrating to 1H.

  • These three protons (H3, H4, H5) will form a coupled spin system.

  • The proton H3 will be a doublet, coupled to H4.

  • The proton H5 will be a doublet, coupled to H4.

  • The proton H4 will appear as a triplet (or more accurately, a doublet of doublets), being coupled to both H3 and H5.

  • The methylene protons (-CH₂OH) will appear as a singlet (or a doublet if coupled to the OH proton), and its proximity to the nitrogen and the ring will place it around δ 4.5-5.0 ppm.

Isomer 2: (2-iodopyridin-3-yl)methanol

  • This isomer will also show three distinct aromatic proton signals.

  • The proton H6, being ortho to the nitrogen, is expected to be the most downfield of the aromatic signals. It will be a doublet, coupled to H5.

  • The proton H4 will be a doublet, coupled to H5.

  • The proton H5 will be a doublet of doublets, coupled to both H4 and H6.

  • The methylene protons (-CH₂OH) will also be in a similar region to Isomer 1.

The primary differentiating feature in the ¹H NMR will be the coupling patterns. Isomer 1 should display a clear doublet, triplet, doublet pattern for its aromatic protons, while Isomer 2 will show two doublets and a doublet of doublets.

Experimental Workflow for Isomer Differentiation

G cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation A Sample Preparation (5-10 mg in 0.5 mL CDCl₃ or DMSO-d₆) B ¹H NMR Acquisition (Standard 1D Proton) A->B C ¹³C{¹H} NMR Acquisition (Proton Decoupled) B->C D 2D COSY Acquisition (Homonuclear Correlation) C->D E 2D NOESY Acquisition (Through-Space Correlation) D->E F Analyze ¹H Spectra: Chemical Shifts, Integration, Multiplicity E->F Process & Analyze Data G Analyze ¹³C Spectra: Number of Signals, Chemical Shifts F->G H Analyze COSY Spectrum: Identify Spin Systems (J-Coupling) G->H I Analyze NOESY Spectrum: Identify Spatially Close Protons H->I J Structure Confirmation I->J

Caption: A systematic workflow for isomer differentiation using multiple NMR experiments.

Detailed Experimental Protocols

Sample Preparation
  • Weigh 5-10 mg of the isomer sample.

  • Dissolve the sample in approximately 0.5 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube.[9]

  • Ensure the solution is clear and free of particulate matter.

  • For Nuclear Overhauser Effect (NOE) experiments, it is crucial to degas the sample to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect.[10][11] This is achieved by several freeze-pump-thaw cycles.[11]

NMR Data Acquisition

All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate signal dispersion.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum using a single 90° pulse experiment. Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. This will provide a singlet for each unique carbon atom, simplifying the spectrum and confirming the number of distinct carbon environments.[1]

  • 2D gCOSY (gradient Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through bonds (typically 2-3 bonds).[12][13] Cross-peaks in the 2D spectrum connect signals from J-coupled protons.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive experiment for differentiating these isomers. It identifies protons that are close in space (< 5 Å), irrespective of their through-bond connectivity.[10][14] A mixing time (d8) of 400-800 ms is typically appropriate for small molecules.[15]

Data Analysis and Interpretation: A Comparative Case Study

Let's analyze the expected data for each isomer, highlighting the key differentiating features.

¹H and ¹³C NMR Data Comparison

The most significant differences will arise from the unique electronic environments and coupling networks in each isomer.

Parameter Isomer 1: (6-iodopyridin-2-yl)methanol Isomer 2: (2-iodopyridin-3-yl)methanol Rationale for Difference
Aromatic Protons 3 signals3 signalsBoth have three unsubstituted ring positions.
Aromatic Multiplicity Doublet (H3), Triplet/dd (H4), Doublet (H5)Doublet (H6), Doublet of Doublets (H5), Doublet (H4)Reflects the different J-coupling pathways. This is a primary point of differentiation.
-CH₂OH Signal ~δ 4.7 ppm (singlet)~δ 4.8 ppm (singlet)The chemical shift is similar, but its spatial relationships will differ significantly.
¹³C Signals 5 aromatic + 1 aliphatic5 aromatic + 1 aliphaticConfirms the presence of 6 unique carbon environments in the core structure.
2D COSY: Mapping the Connectivity

The COSY spectrum provides a visual map of the proton coupling network, confirming the predictions made from the 1D spectrum.

Caption: Expected COSY correlations, showing distinct linear three-spin systems.

For Isomer 1 , the COSY spectrum will show a cross-peak between H3 and H4, and another between H4 and H5. For Isomer 2 , correlations will be seen between H4 and H5, and between H5 and H6. The methylene (-CH₂) protons will show no COSY cross-peaks to the aromatic region in either isomer, confirming their separation by more than three bonds.

2D NOESY: The Unambiguous Proof

The NOESY experiment provides the definitive evidence by revealing through-space proximity. The key is to look for correlations between the methylene protons and the aromatic protons.

G cluster_1 Isomer 1: (6-iodopyridin-2-yl)methanol cluster_2 Isomer 2: (2-iodopyridin-3-yl)methanol H3_1 H3 H4_1 H4 H5_1 H5 CH2_1 CH₂ CH2_1->H3_1 Strong NOE H4_2 H4 H5_2 H5 H6_2 H6 CH2_2 CH₂ CH2_2->H4_2 Strong NOE

Caption: Key diagnostic NOE correlations that differentiate the two isomers.

  • For Isomer 1, (6-iodopyridin-2-yl)methanol: A strong NOE cross-peak is expected between the methylene (-CH₂) protons and the H3 proton. This is because the -CH₂OH group is at the C2 position, making it spatially close to the proton at the C3 position.

  • For Isomer 2, (2-iodopyridin-3-yl)methanol: A strong NOE cross-peak will be observed between the methylene (-CH₂) protons and the H4 proton. The -CH₂OH group is at C3, adjacent to C4. An additional, likely weaker, NOE may also be seen to the C2 position where the iodine is located, but the key diagnostic is the strong correlation to H4 and the absence of a correlation to a proton adjacent to the nitrogen.

This single, clear difference in the NOESY spectrum provides irrefutable proof of the atomic connectivity for each isomer.

Conclusion

While ¹H NMR spectroscopy can provide strong initial evidence for differentiating (6-iodopyridin-2-yl)methanol and (2-iodopyridin-3-yl)methanol based on distinct coupling patterns, a comprehensive and rigorous structural elucidation relies on a suite of NMR techniques. By systematically applying ¹H, ¹³C, COSY, and critically, NOESY spectroscopy, researchers can build a self-validating dataset. The diagnostic NOE correlation between the methylene protons and their nearest aromatic neighbor serves as the ultimate arbiter, removing any ambiguity and ensuring the correct assignment of these constitutional isomers. This robust methodology is not only crucial for the specific compounds discussed but also serves as a valuable template for tackling similar challenges in chemical research and development.

References

  • Spectroscopy Letters. (n.d.). ¹H NMR Spectra of Substituted Aminopyridines. Taylor & Francis Online. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of a sample containing 0.05 M pyridine. [Link]

  • Chemistry Connected. (n.d.). NMR shifts ¹H - general. [Link]

  • Kozioł, M., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13349-13361. [Link]

  • Garrido, G., et al. (2020). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels–Alder Cycloadditions. Frontiers in Chemistry, 8, 590. [Link]

  • Deady, L. W., et al. (1981). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Magnetic Resonance in Chemistry, 19(4), 169-173. [Link]

  • Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. University of Wisconsin. [Link]

  • Griffith University. (n.d.). Table 1 ¹H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. [Link]

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  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • AZoM. (2015). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. [Link]

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  • Voight, E. A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5423-5439. [Link]

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  • Kirk, D. N., & Leonard, D. R. (1973). Pyridine-induced shifts in the ¹H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1836-1839. [Link]

  • Chem Help ASAP. (2022). distinguishing isomers by 1H NMR spectroscopy. YouTube. [Link]

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  • University of Wisconsin-Madison. (n.d.). 7.3 2D Gradient NOESY Experiment. [Link]

  • Elyashberg, M., et al. (2010). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 48(6), 487-496. [Link]

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  • UMYMFOR. (n.d.). NOE Experiments on the Bruker. [Link]

  • Bar-On, O., et al. (2013). Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of Biomolecular NMR, 57(1), 31-41. [Link]

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  • Cvetkovska, A., et al. (2019). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 57(11), 895-903. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (6-Iodopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of (6-Iodopyridin-3-yl)methanol. As a halogenated pyridine derivative, this compound requires careful handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and protect the environment. The procedures outlined below are synthesized from established safety data for analogous chemical structures and regulatory guidelines for hazardous waste management.

Hazard Identification and Risk Assessment

The pyridine moiety suggests potential for toxicity, irritation, and flammability, characteristic of pyridine itself.[1][2][3] The presence of iodine classifies it as a halogenated organic compound, which carries specific environmental concerns and disposal regulations.[4][5] Furthermore, compounds like Pyridine-3-methanol and (6-Bromo-pyridin-2-yl)methanol are known to be harmful if swallowed and cause significant skin and eye irritation.[6]

Table 1: Inferred Hazard Profile for this compound

Hazard CategoryInferred RiskRationale and Authoritative Source
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled. Pyridine and its derivatives are known to be toxic.[3][7][8][9] Analogous compounds explicitly state these hazards.
Skin/Eye Irritation Causes skin irritation and serious eye irritation. This is a common characteristic of functionalized pyridines such as pyridine-3-methanol and brominated pyridines.[6]
Respiratory Irritation May cause respiratory irritation. Inhalation of dust or vapors should be avoided.
Environmental Hazard Hazardous to the environment. Iodinated compounds can be harmful to wildlife and should never be disposed of down the drain.[4] Classified as a halogenated organic waste.[5]
Reactivity Reactive with strong acids and oxidizers. The pyridine ring can react exothermically with acids.[10]
Flammability Potentially combustible. While a solid, pyridine itself is a flammable liquid.[1][3][8] Dust may be combustible.

Engineering Controls and Personal Protective Equipment (PPE)

Given the inferred hazard profile, stringent safety measures are mandatory to minimize exposure during handling and disposal.

Engineering Controls:

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing waste containers, must be conducted inside a properly functioning and certified laboratory chemical fume hood.[2][10] This is critical to prevent inhalation of any dust or vapors.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is your primary defense against chemical exposure.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

  • Hand Protection: Wear nitrile or neoprene gloves.[2] Latex gloves are not suitable. Gloves should be inspected for integrity before use and changed immediately if contamination occurs.

  • Skin and Body Protection: A fastened lab coat is required.[2] Ensure no skin is exposed.

  • Respiratory Protection: If there is a risk of generating dust outside of a fume hood (e.g., during a large spill cleanup), a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[8][11]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that hinges on correct classification, segregation, and containment.

Step 1: Waste Classification

This compound must be classified as Hazardous Waste . Specifically, it falls into the category of Halogenated Organic Waste .[12] Due to the pyridine component, it may be subject to regulations under EPA hazardous waste code U196 (for Pyridine) .[8][13] Always consult your institution's Environmental Health & Safety (EH&S) department to confirm the precise waste codes applicable under local, state, and federal regulations.[14]

Step 2: Waste Container Selection and Labeling
  • Container Type: Use a sealable, airtight container made of a compatible material (e.g., High-Density Polyethylene (HDPE) or glass). The container must be in good condition with no cracks or leaks.[10][12]

  • Labeling: The moment you add the first quantity of waste, the container must be labeled.[10] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate list of all components if it is a mixed waste stream.

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The date accumulation started.

    • Your name, laboratory, and contact information.

Step 3: Waste Segregation and Accumulation
  • Primary Segregation: It is crucial to segregate halogenated waste from non-halogenated waste streams.[12] Mixing these waste types can significantly increase disposal costs and complexity.

  • Incompatibility: Store the waste container away from incompatible materials, particularly strong acids and oxidizing agents, to prevent hazardous reactions.[10]

  • Storage Location: Keep the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory. The container must be kept closed at all times except when adding waste.[2]

Step 4: Final Disposal Arrangement
  • Professional Disposal: Never attempt to dispose of this chemical through standard trash or down the drain.[4]

  • Contact EH&S: When your waste container is full or you no longer need it, arrange for pickup through your institution's EH&S department or a licensed hazardous waste disposal contractor.[10]

  • Incineration: The standard and recommended disposal method for this type of waste is high-temperature incineration (e.g., rotary kiln or liquid injection) at a permitted facility.[15] This process ensures the complete destruction of the hazardous organic molecule.

Spill and Decontamination Procedures

Accidental spills must be managed promptly and safely.

  • Evacuate and Alert: If the spill is large or you feel it is unsafe to handle, evacuate the area and alert others. Contact your institution's emergency response team.

  • Control and Contain (for small spills):

    • Ensure you are wearing the appropriate PPE as described in Section 2.

    • Cover the spill with an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent.[1] Do not use combustible materials like paper towels.

    • Carefully collect the absorbent material and contaminated debris using non-sparking tools and place it into a designated hazardous waste container.[8]

    • Label the container as "Spill Debris containing this compound."

  • Decontamination:

    • Wash the affected surface area with soap and copious amounts of water.[16]

    • Collect all decontamination materials (wipes, etc.) and place them in the hazardous waste container for spill debris.

    • Contaminated clothing must be removed immediately, double-bagged, sealed, and treated as hazardous waste.[16]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe handling and disposal of this compound waste.

G Workflow for this compound Waste Disposal A Waste Generated: This compound B Step 1: Classify Waste (Halogenated Organic, Toxic) A->B C Step 2: Don Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) B->C D Step 3: Select & Label Container (Airtight, Compatible, Clearly Labeled) C->D E Step 4: Segregate Waste Stream Is it being mixed? D->E F NO: Place pure waste in container. E->F No G YES: Ensure compatibility. List all components on label. E->G Yes H Step 5: Secure Container (Keep closed in designated area) F->H G->H I Step 6: Arrange Disposal (Contact EH&S for pickup) H->I

Caption: Decision workflow for proper waste management.

References

  • Safety Data Sheet: Methanol. Chemos GmbH&Co.KG. [URL: https://www.chemos.
  • Methanol Safety Data Sheet. [URL: https://www.methanol.
  • Safety Data Sheet: Pyridine. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-CP07-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNDE5OTZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDViLzkwNzU5NDM2MzA4Nzgu cGRmfGU4YjM4NjM4NTM4YmYyYjM4ZGUzYjM3YjM5YjM5MmMz]
  • Standard Operating Procedure for work with Chemical name/class: Iodine. Duke SMIF. [URL: https://smif.pratt.duke.edu/sites/smif.
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  • Safety Data Sheet: Methanol. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-AE01-MT-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNDE5OTZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDViLzkwNzU5NDM2MzA4Nzgu cGRmfGU4YjM4NjM4NTM4YmYyYjM4ZGUzYjM3YjM5YjM5MmMz]
  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.gov/system/files/documents/2021-11/solvents-in-the-workplace-how-to-determine-if-they-are-hazardous-waste.pdf]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (6-Iodopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risks

The foundation of any safety protocol is a thorough understanding of the potential hazards. Based on data from closely related compounds, (6-Iodopyridin-3-yl)methanol should be treated as a hazardous substance with the potential for multiple routes of exposure.[3] Analogous compounds are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[2] Some are also designated as harmful if swallowed, inhaled, or in contact with skin.[2]

Assumed GHS Classifications:

  • Acute Toxicity, Oral (Category 4)

  • Acute Toxicity, Dermal (Category 4)

  • Acute Toxicity, Inhalation (Category 4)

  • Skin Irritation (Category 2)

  • Serious Eye Irritation (Category 2A)

  • Specific Target Organ Toxicity – Single Exposure (Respiratory System) (Category 3)

This profile necessitates a comprehensive PPE strategy to create a reliable barrier between the researcher and the chemical.[3]

Core Protective Equipment: Your Primary Barrier

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. For this compound, the following equipment is mandatory.

Equipment Specification Rationale
Eye/Face Protection Chemical safety goggles or a face shield and safety glasses.Protects against splashes and airborne particles, addressing the risk of serious eye irritation.[4]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, mitigating the risks of skin irritation and dermal toxicity.[5] Gloves must be inspected before use and disposed of properly after handling.[6]
Body Protection A buttoned lab coat.Protects skin and personal clothing from contamination.[7]
Respiratory Protection Not typically required for small quantities handled in a certified chemical fume hood.A fume hood provides primary respiratory protection by ensuring adequate ventilation.[4] For situations outside a fume hood (e.g., large spills), a NIOSH-approved respirator would be necessary.[8]

Operational Plan: From Preparation to Disposal

A safe workflow involves more than just wearing the right gear. It requires a procedural, step-by-step approach that minimizes the risk of exposure at every stage.

Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_disposal Post-Handling & Disposal cluster_emergency Emergency Response prep1 Verify Fume Hood Certification prep2 Locate Eyewash Station & Safety Shower prep1->prep2 prep3 Don All Required PPE (Goggles, Lab Coat, Gloves) prep2->prep3 handle1 Weigh Compound on Tared Weigh Paper prep3->handle1 handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Clean Spatula and Weighing Area handle2->handle3 disp1 Dispose of Contaminated Gloves & Weigh Paper in Hazardous Waste handle3->disp1 disp2 Wipe Down Work Surface disp1->disp2 disp3 Remove PPE and Wash Hands Thoroughly disp2->disp3 spill Spill Occurs spill_evac Evacuate Area spill->spill_evac spill_notify Notify Supervisor/EHS spill->spill_notify exposure Exposure Occurs exp_skin Skin: Rinse with Water for 15 min exposure->exp_skin exp_eye Eyes: Use Eyewash for 15 min exposure->exp_eye exp_inhale Inhalation: Move to Fresh Air exposure->exp_inhale seek_medical seek_medical exp_skin->seek_medical Seek Immediate Medical Attention exp_eye->seek_medical Seek Immediate Medical Attention exp_inhale->seek_medical Seek Immediate Medical Attention

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation :

    • Ensure you are working in a well-ventilated area, preferably a certified chemical fume hood.[4]

    • Confirm that an eyewash station and safety shower are readily accessible.[4]

    • Don all required PPE: chemical safety goggles, a fully buttoned lab coat, and chemically resistant gloves.

  • Handling the Solid :

    • Perform all manipulations of the solid compound within the fume hood to contain any dust or particles.[4]

    • Carefully weigh the desired amount of this compound. Avoid creating dust.

    • Transfer the compound to the reaction vessel using a clean spatula.

    • Immediately clean any residual material from the spatula and weighing area with a suitable solvent.

  • Post-Handling and Waste Disposal :

    • All disposable materials that have come into contact with the chemical, such as weigh paper and contaminated gloves, must be placed in a designated hazardous waste container.[4]

    • Wipe down the work surface within the fume hood.

    • Remove your lab coat and gloves, disposing of the gloves in the hazardous waste stream.

    • Wash your hands thoroughly with soap and water.

Emergency and Disposal Plans

In Case of Accidental Exposure
  • Skin Contact : Immediately remove contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[4][9]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[9][10]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4] Show the Safety Data Sheet to the attending physician.[6]

Spill Response

For small spills within a fume hood:

  • Ensure PPE is worn.

  • Absorb the spill with an inert material (e.g., vermiculite, sand).

  • Collect the absorbed material into a suitable container for hazardous waste.[4]

  • Clean the spill area thoroughly.

For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal

Chemical waste must be handled in accordance with local, regional, and national hazardous waste regulations.[4][11] Never dispose of this compound or its containers in the regular trash or down the drain. All waste, including unused product and contaminated materials, must be collected in properly labeled hazardous waste containers for professional disposal.

References

  • Vertex AI Search. (2014). SAFETY DATA SHEET for (2-Chloropyridin-4-yl)methanol.
  • Vertex AI Search. (2023). SAFETY DATA SHEET for [1-(Pyrid-3-ylmethyl)piperid-4-yl]methanol.
  • Vertex AI Search. (n.d.).
  • Aldrich. (2024). SAFETY DATA SHEET for (6-Bromo-pyridin-2-yl)methanol.
  • Carl ROTH. (n.d.).
  • Chemos GmbH & Co.KG. (n.d.).
  • Echemi. (n.d.). (3-(4-bromophenyl)oxetan-3-yl)
  • Methanol Institute. (n.d.). METHANOL SAFE HANDLING MANUAL.
  • PubChem. (n.d.). (6-Nitropyridin-3-yl)methanol. Retrieved from [Link]

  • Oakwood Chemical. (2021). (6-Chloropyridin-3-yl)methanol. Retrieved from [Link]

  • BLD Pharmatech. (2026). Safety Data Sheet for 6-Methyl-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine.
  • PubChem. (n.d.). GHS Classification Summary. Retrieved from [Link]

  • BLD Pharmatech. (n.d.). Safety Data Sheet for 1,1'-(4-Bromo-2,6-pyridinediyl)diethanone.
  • BLD Pharm. (n.d.). (6-Iodopyridin-2-yl)methanol.
  • KERAMIDA Inc. (2024).
  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for (3-Amino-6-chloropyridin-2-yl)methanol.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.